8-Oxo-dGTP
Description
Properties
CAS No. |
139307-94-1 |
|---|---|
Molecular Formula |
C10H16N5O14P3 |
Molecular Weight |
523.18 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-(2-amino-6,8-dioxo-1,7-dihydropurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3/c11-9-13-7-6(8(17)14-9)12-10(18)15(7)5-1-3(16)4(27-5)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h3-5,16H,1-2H2,(H,12,18)(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,17)/t3-,4+,5+/m0/s1 |
InChI Key |
BUZOGVVQWCXXDP-VPENINKCSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)N=C(N3)N)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)N=C(N3)N)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonyms |
8-oxodeoxyguanosine triphosphate |
Origin of Product |
United States |
Foundational & Exploratory
The Role of 8-Oxo-dGTP in Oxidative DNA Damage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of 8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-oxo-dGTP) in oxidative DNA damage. As a primary product of the oxidation of the deoxyguanosine triphosphate (dGTP) pool, this compound is a key player in mutagenesis and is implicated in the pathology of numerous diseases, including cancer and neurodegenerative disorders. This document provides a comprehensive overview of its formation, mutagenic potential, and the cellular mechanisms evolved to mitigate its harmful effects, supplemented with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways.
Formation and Mutagenic Potential of this compound
Reactive oxygen species (ROS), generated as byproducts of normal cellular metabolism or from exposure to exogenous agents, can oxidize the guanine base within the cellular nucleotide pool.[1] The free deoxyguanosine triphosphate (dGTP) is particularly susceptible to this oxidative attack, leading to the formation of this compound.[2] This oxidized nucleotide is a potent mutagen because it can be incorporated into DNA during replication.[2] Due to its ability to adopt a syn conformation, this compound can mispair with adenine (A) in the template strand, leading to G:C to T:A transversion mutations in subsequent rounds of DNA replication.[1]
Cellular Defense Against this compound: The MTH1 Sanitizing Enzyme
To counteract the mutagenic threat posed by this compound, cells have evolved a primary defense mechanism centered on the MutT homolog 1 (MTH1) protein, also known as Nudix hydrolase 1 (NUDT1). MTH1 is a pyrophosphohydrolase that specifically hydrolyzes this compound into 8-oxo-dGMP and pyrophosphate.[3][4] This action prevents the incorporation of the oxidized nucleotide into the nascent DNA strand, thereby sanitizing the nucleotide pool and safeguarding genomic integrity.[5] The critical role of MTH1 is underscored by the observation that its inhibition can lead to an accumulation of oxidative DNA damage and subsequent cell death, a strategy being explored for cancer therapy.[4]
Quantitative Data
The following tables summarize key quantitative data related to the interaction of this compound with cellular machinery.
Table 1: Kinetic Parameters of MTH1 (NUDT1) for this compound Hydrolysis
| Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |
| Human MTH1 | 5.3 | 12.3 (at pH 8.0) | 2.32 | [6] |
| Human MTH1 | ~5 | 8.6 (at pH 7.5) | 1.72 | [6] |
Table 2: Intracellular Concentrations of this compound
| Cell Line | Condition | This compound Concentration (pmol/million cells) | Reference |
| U2OS | Control shRNA | 0.006 | [7] |
| U2OS | MTH1 knockdown shRNA | 0.010 | [7] |
Table 3: Efficiency of this compound Incorporation by DNA Polymerases
| DNA Polymerase | Template Base | Relative Incorporation Efficiency (vs. dGTP opposite C) | Reference |
| Human DNA Polymerase η | C | - | [8] |
| Human DNA Polymerase η | A | 3.5-fold more efficient than dATP opposite 8-oxoG | [8] |
| DNA Polymerase λ | A | - | [9] |
| DNA Polymerase β | A | Preferential incorporation opposite dA (24:1 vs dC) | [10] |
| DNA Polymerase β (Asn279Ala mutant) | C | Preferential incorporation opposite dC (14:1 vs dA) | [10] |
| E. coli Polymerase I (KF-exo) | C/A | Less likely to incorporate than BF | [11] |
| Geobacillus Stearothermophilus Polymerase (BF) | C/A | More likely to incorporate than KF-exo | [11] |
Experimental Protocols
Measurement of this compound in Cellular Extracts by LC-MS/MS
This protocol outlines a method for the sensitive and selective quantification of intracellular this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
Materials:
-
U2OS cells (or other cell line of interest)
-
Methanol
-
Acetonitrile
-
Dimethylhexylamine (DMHA) as an ion-pairing agent
-
Formic acid
-
This compound standard
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Cell Culture and Lysis: Culture U2OS cells to the desired confluency. For experiments involving oxidative stress, treat cells with an inducing agent (e.g., H₂O₂). Harvest cells and lyse them using a methanol-based extraction buffer to precipitate proteins and extract small molecules.
-
Sample Preparation: Centrifuge the cell lysate to pellet debris. Collect the supernatant containing the nucleotide pool. Dry the supernatant under a stream of nitrogen.
-
LC-MS/MS Analysis: Reconstitute the dried extract in the LC mobile phase. Inject the sample onto a C18 reverse-phase column. Use a gradient elution with a mobile phase containing an ion-pairing agent like dimethylhexylamine to achieve separation of the highly polar nucleotides.
-
Mass Spectrometry Detection: Couple the LC system to a triple quadrupole mass spectrometer operating in positive ionization mode. Monitor the specific precursor-to-product ion transitions for this compound and its unmodified counterpart, dGTP.
-
Quantification: Generate a standard curve using known concentrations of the this compound standard. Calculate the intracellular concentration of this compound in the cell extracts by comparing their peak areas to the standard curve, normalizing to the cell number.
MTH1 (NUDT1) Enzyme Activity Assay
This protocol describes an assay to measure the 8-oxo-dGTPase activity of MTH1 protein.[3]
Materials:
-
Purified recombinant MTH1 protein
-
This compound substrate
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the reaction buffer, a known concentration of MTH1 enzyme, and varying concentrations of the this compound substrate. Include a no-enzyme control.
-
Enzyme Reaction: Initiate the reaction by adding the this compound substrate. Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination and Phosphate Detection: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic pyrophosphate released during the hydrolysis of this compound, forming a colored complex.
-
Data Acquisition: Measure the absorbance of the colored product using a plate reader at the appropriate wavelength (e.g., 620 nm).
-
Data Analysis: Subtract the background absorbance from the no-enzyme control. Convert the absorbance values to the amount of pyrophosphate produced using a standard curve generated with known concentrations of phosphate. Calculate the specific activity of the MTH1 enzyme (e.g., in pmol/min/µg protein).
In Vitro DNA Polymerase Incorporation Assay
This protocol details an in vitro assay to assess the efficiency of this compound incorporation by a DNA polymerase.[9]
Materials:
-
Purified DNA polymerase
-
Oligonucleotide primer-template DNA substrate with a defined single-nucleotide gap
-
This compound and normal dNTPs
-
Reaction buffer (specific to the polymerase)
-
Radiolabeled dNTP (e.g., [α-³²P]dCTP) or fluorescently labeled primer
-
Denaturing polyacrylamide gel
-
Phosphorimager or fluorescence scanner
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the primer-template DNA, the DNA polymerase, the reaction buffer, and a mixture of dNTPs, including this compound. One of the dNTPs should be labeled for detection.
-
Incorporation Reaction: Initiate the reaction by adding the DNA polymerase. Incubate at the optimal temperature for the polymerase for a specific time.
-
Reaction Termination: Stop the reaction by adding a stop solution containing EDTA and a loading dye.
-
Gel Electrophoresis: Denature the DNA products by heating and separate them on a denaturing polyacrylamide gel. The size of the product will indicate whether nucleotide incorporation has occurred.
-
Detection and Quantification: Visualize the radiolabeled or fluorescently labeled DNA products using a phosphorimager or fluorescence scanner. Quantify the amount of product formed to determine the efficiency of this compound incorporation relative to the incorporation of normal dNTPs.
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound and oxidative DNA damage.
Caption: Formation and cellular fate of this compound.
Caption: Workflow for this compound quantification.
Caption: Oxidative DNA damage and repair pathways.
References
- 1. 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Specific 8-oxo-dGTPase activity of MTH1 (NUDT1) protein as a quantitative marker and prognostic factor in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Crystal structure, biochemical and cellular activities demonstrate separate functions of MTH1 and MTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Kinetics, Structure, and Mechanism of 8-Oxo-7,8-dihydro-2′-deoxyguanosine Bypass by Human DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical investigations into the incorporation of 8-oxo-2'-deoxyguanosine-5'-triphosphate with two A-family polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Oxo-dGTP Formation and Cellular Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are inevitable byproducts of cellular metabolism and can inflict damage on various biomolecules, including DNA. One of the most common and mutagenic forms of oxidative DNA damage is the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG). While direct oxidation of guanine within the DNA strand is a significant source of this lesion, the oxidation of the deoxyguanosine triphosphate (dGTP) pool in the cytoplasm to form 8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-Oxo-dGTP) represents a critical and potent threat to genomic integrity. This technical guide provides a comprehensive overview of this compound formation, its intricate relationship with cellular metabolism, its biological consequences, and the key methodologies used for its study.
Formation of this compound and its Metabolic Fate
The cellular nucleotide pool is significantly more susceptible to oxidative damage than the bases within the stable, double-stranded DNA helix.[1] ROS, such as hydroxyl radicals, can readily attack dGTP, leading to the formation of this compound. This oxidized nucleotide is highly mutagenic because DNA polymerases can misincorporate it opposite adenine as well as cytosine during DNA replication, leading to G:C to T:A transversion mutations.[2]
To counteract this threat, cells have evolved a sophisticated sanitizing enzyme, MutT Homolog 1 (MTH1), also known as Nudix Hydrolase 1 (NUDT1). MTH1 plays a crucial role in cellular defense by hydrolyzing this compound into 8-oxo-dGMP and pyrophosphate.[3][4] This action prevents the incorporation of the damaged nucleotide into newly synthesized DNA strands, thereby safeguarding the genome from oxidative damage.[3]
dot
Figure 1: Formation and detoxification of this compound.
Quantitative Data on 8-Oxo-dG and MTH1
The levels of 8-oxo-dG in cellular DNA and the kinetic parameters of the MTH1 enzyme are critical indicators of oxidative stress and the cell's capacity to respond to it. The following tables summarize key quantitative data from the literature.
| Sample Type | Condition | 8-oxo-dG Level (lesions per 106 dG) | Reference |
| Human Bronchoalveolar H358 Cells | Basal | 2.2 ± 0.4 | [5] |
| Human Lung Adenocarcinoma A549 Cells | Basal | Similar to H358 cells | [5] |
| Human HeLa Cervical Epithelial Adenocarcinoma Cells | Basal | Similar to H358 cells | [5] |
| Human Peripheral Blood Lymphocytes | Healthy Subjects | 1.57 ± 0.88 | [6] |
| Human Gastric Carcinoma Tissue | Tumor | Significantly higher than normal tissue | [7] |
| Peripheral Mononuclear Cells (PMNC) | Gastric Cancer Patients | ~2-fold higher than controls | [7] |
| Human Colorectal Cancer Tissue | Tumor | Higher MTH1 activity in 79% of tumors | [3] |
| Human Lymphocytes | Smokers | 33.1 ± 10.6 | [1] |
| Human Lymphocytes | Non-smokers | 15.3 ± 1.8 | [1] |
Table 1: Levels of 8-oxo-dG in various human cells and tissues.
| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (µM-1s-1) | Reference |
| Human MTH1 (wild type) | This compound | 4.8 ± 0.6 | 12 ± 0.5 | 2.5 | [8] |
| Human MTH1 (wild type) | 2-oxo-dATP | 2.2 ± 0.3 | 9.1 ± 0.4 | 4.1 | [8] |
Table 2: Steady-state kinetic parameters for human MTH1.
Experimental Protocols
Accurate and reliable measurement of this compound and 8-oxo-dG is crucial for research in this field. Below are detailed methodologies for key experiments.
Quantification of this compound in Cellular Extracts by LC-MS/MS
This protocol is adapted from a method for measuring intracellular 8-oxo-guanosine nucleotides.[9]
dot
Figure 2: Experimental workflow for this compound quantification.
a. Cell Harvesting and Extraction:
-
Culture cells to the desired confluency.
-
Remove the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Trypsinize the cells and collect them in a conical tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold 0.9% normal saline.
-
Resuspend the cell pellet in ice-cold 70% methanol containing a suitable internal standard (e.g., a stable isotope-labeled analog of a nucleotide).
-
Incubate at -20°C overnight to facilitate nucleotide extraction.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the nucleotides to a new tube.
b. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with an ion-pairing agent (e.g., dimethylhexylamine) in the mobile phase to retain the highly polar nucleotides.
-
Mobile Phase A: Aqueous solution with the ion-pairing agent.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A suitable gradient from low to high organic phase to elute the nucleotides.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-fragment ion transitions for this compound and the internal standard.
c. Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve, normalized to the internal standard and cell number.
Detection of 8-oxo-dG in Cellular DNA using the Comet Assay with Fpg/hOGG1
This protocol is a modified version of the alkaline comet assay to specifically detect oxidative DNA damage.[10][11]
a. Cell Preparation and Embedding:
-
Prepare a single-cell suspension from cultured cells or tissues.
-
Mix approximately 2 x 104 cells with 70 µl of 1% low melting point agarose at 37°C.
-
Pipette the cell-agarose mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for at least 5 minutes.
b. Lysis:
-
Gently remove the coverslips and immerse the slides in a staining jar containing cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100) for at least 1 hour at 4°C.
c. Enzyme Treatment:
-
Wash the slides three times for 5 minutes each with an appropriate enzyme buffer (e.g., for Fpg or hOGG1).
-
Drain excess buffer and add 50 µl of either Fpg or hOGG1 enzyme solution or buffer alone (as a control) to the gel.
-
Cover with a coverslip and incubate in a humidified box at 37°C for a specified time (e.g., 30-45 minutes).
d. Alkaline Unwinding and Electrophoresis:
-
Remove the coverslips and place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13).
-
Allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a constant voltage (e.g., 25V) for 20-30 minutes.
e. Neutralization, Staining, and Analysis:
-
Gently remove the slides and neutralize them by washing three times for 5 minutes each with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., DAPI or SYBR Green).
-
Visualize the "comets" using a fluorescence microscope and quantify the DNA damage using appropriate image analysis software. The extent of the comet tail indicates the amount of DNA damage.
Measurement of MTH1 (8-oxo-dGTPase) Enzymatic Activity
This protocol describes a colorimetric assay to measure MTH1 activity by detecting the release of inorganic pyrophosphate (PPi).
a. Preparation of Cell Lysate:
-
Harvest cells and wash them with PBS.
-
Lyse the cells in a suitable hypotonic buffer (e.g., 20 mM Tris-HCl, pH 7.4) by methods such as freeze-thaw cycles or sonication.
-
Centrifuge the lysate at high speed (e.g., 150,000 x g) for an extended period (e.g., 3 hours) at 4°C to obtain a clear supernatant (cell extract).
b. Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 8.5
-
5 mM MgCl2
-
40 µM this compound (substrate)
-
-
Initiate the reaction by adding a known amount of cell extract protein to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an EDTA solution.
c. Detection of PPi:
-
Use a commercial colorimetric pyrophosphate assay kit that detects the amount of PPi generated. These kits typically involve an enzyme-coupled reaction that produces a colored product.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the MTH1 activity based on a standard curve generated with known concentrations of PPi.
MTH1 as a Therapeutic Target
The elevated reliance of cancer cells on MTH1 to cope with high levels of oxidative stress has made it an attractive target for cancer therapy.[8] The rationale is that inhibiting MTH1 in cancer cells would lead to the accumulation of this compound, its incorporation into DNA, and subsequent DNA damage-induced cell death, while sparing normal cells that have lower levels of oxidative stress.
dot
Figure 3: MTH1 inhibition as a therapeutic strategy in cancer.
Conclusion
The formation of this compound is a critical consequence of cellular metabolism and a significant threat to genome stability. The cellular defense mechanisms, particularly the MTH1 enzyme, play a vital role in mitigating this threat. The methodologies outlined in this guide provide a robust framework for researchers to investigate the intricate interplay between oxidative stress, nucleotide pool sanitation, and DNA damage. A deeper understanding of these processes is essential for the development of novel therapeutic strategies targeting the vulnerabilities of cancer cells.
References
- 1. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rcsb.org [rcsb.org]
- 4. Frontiers | Elevated Levels of Oxidative Nucleic Acid Modification Markers in Urine From Gastric Cancer Patients: Quantitative Analysis by Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative Stress and DNA Damage in Human Gastric Carcinoma: 8-Oxo-7′8-dihydro-2′-deoxyguanosine (8-oxo-dG) as a Possible Tumor Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. neb.com [neb.com]
- 11. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Significance of 8-oxo-7,8-dihydro-2'-deoxyguanosine Triphosphate: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of 8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-oxo-dGTP) has been a pivotal moment in understanding the intricate mechanisms of oxidative stress and its profound implications for genomic integrity and human disease. This technical guide provides a comprehensive overview of the core aspects of this compound, from its discovery and synthesis to its biological consequences and the cellular defense mechanisms that have evolved to mitigate its harmful effects. This document is intended for researchers, scientists, and professionals in drug development who seek a detailed understanding of this critical molecule.
The Genesis of a Mutagen: Discovery and Synthesis
The story of this compound is intrinsically linked to the broader field of oxidative DNA damage. Reactive oxygen species (ROS), byproducts of normal cellular metabolism and environmental insults, can oxidize the guanine base in both DNA and the free nucleotide pool, leading to the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) and its triphosphate counterpart, this compound. The presence of 8-oxo-dG in DNA was identified as a significant and ubiquitous marker of oxidative stress, prompting investigations into its origins and metabolic fate.
The synthesis of this compound for research purposes has been achieved through various chemical and enzymatic methods. One common approach involves the oxidation of dGTP using agents that generate ROS, such as a mixture of hydrogen peroxide and a metal catalyst.[1] More refined chemical syntheses have also been developed to produce this compound and its analogs with high purity and yield, facilitating detailed biochemical and cellular studies.[2]
The Mutagenic Potential of this compound
The primary threat posed by this compound lies in its potent mutagenicity. Due to the altered chemical properties of the oxidized guanine base, this compound can be misincorporated by DNA polymerases during DNA replication. Specifically, this compound can pair with adenine in the template strand, leading to G to T transversion mutations upon the next round of replication.[3] This misincorporation is a direct consequence of the syn conformation that 8-oxo-dG can adopt, which mimics the geometry of thymine.
The propensity for misincorporation varies among different DNA polymerases. While some high-fidelity replicative polymerases have mechanisms to discriminate against damaged nucleotides, translesion synthesis (TLS) polymerases are often more permissive, allowing for the incorporation of this compound to bypass the lesion and complete replication, albeit at the cost of introducing a mutation.
Cellular Defense: The MTH1 (NUDT1) Sanitizing Enzyme
To counteract the mutagenic threat of this compound, cells have evolved a sophisticated defense mechanism centered around the MutT homolog 1 (MTH1), also known as Nudix hydrolase 1 (NUDT1). MTH1 is an 8-oxo-dGTPase that specifically hydrolyzes this compound into 8-oxo-7,8-dihydro-2'-deoxyguanosine monophosphate (8-oxo-dGMP) and pyrophosphate.[4] This enzymatic conversion effectively "sanitizes" the nucleotide pool by preventing the incorporation of the damaged precursor into the nascent DNA strand. The critical role of MTH1 is underscored by the observation that its inhibition leads to increased levels of 8-oxo-dG in the genome and a higher frequency of mutations.[5]
Quantitative Data on this compound
The following tables summarize key quantitative data related to the interaction of MTH1 with this compound and the cellular concentrations of this mutagenic nucleotide.
Table 1: Kinetic Parameters of MTH1 for this compound Hydrolysis
| Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Human MTH1 | ~10 | - | - | [5] |
| E. coli MutT | 0.081 | - | - | [5] |
| Human MTH1 | 17-fold lower than for dGTP | - | - | [6] |
Table 2: Cellular and Mitochondrial Concentrations of this compound
| Cell/Tissue Type | Condition | Concentration | Reference |
| Rat tissues (mitochondria) | Normal | 0.2–2 µM | [1] |
| Human MCF10A cells (mitochondria) | Steady-state | Higher than nuclear DNA | [7] |
| Human MCF10A cells (mitochondria) | Oxidative stress (UVR) | Preferential accumulation in coding region | [7] |
| Human U2OS cells | Untreated | ~2 nM | [8] |
| Human U2OS cells | H2O2 treated | Increased levels of 8-oxo-GTP | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Protocol 1: MTH1 8-oxo-dGTPase Activity Assay
This protocol describes a method to measure the enzymatic activity of MTH1 by quantifying the conversion of this compound to 8-oxo-dGMP.
Materials:
-
Purified MTH1 enzyme
-
This compound substrate
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 1 mM DTT, 100 µg/mL BSA
-
Quenching Solution: 0.5 M EDTA
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column
-
Mobile Phase: 100 mM potassium phosphate buffer (pH 6.0) with a methanol gradient
Procedure:
-
Prepare the reaction mixture by combining the Reaction Buffer and the desired concentration of this compound.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the purified MTH1 enzyme to the reaction mixture. The final enzyme concentration should be in the nanomolar range and optimized for linear reaction kinetics.
-
Incubate the reaction at 37°C for a specific time course (e.g., 0, 5, 10, 15, and 30 minutes).
-
Stop the reaction at each time point by adding an equal volume of Quenching Solution.
-
Analyze the reaction products by injecting an aliquot of the quenched reaction onto the HPLC system.
-
Separate this compound and 8-oxo-dGMP using a suitable gradient of the mobile phase.
-
Detect the nucleotides by their absorbance at 293 nm.
-
Quantify the amount of 8-oxo-dGMP produced by integrating the peak area and comparing it to a standard curve.
-
Calculate the initial reaction velocity and determine the kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation.
Protocol 2: Primer Extension Assay for this compound Incorporation
This assay is used to assess the incorporation of this compound by a DNA polymerase opposite a specific template base.
Materials:
-
DNA polymerase
-
5'-radiolabeled DNA primer (e.g., with 32P)
-
DNA template containing the target site for incorporation
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
This compound
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 50 µg/mL BSA
-
Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Phosphorimager system
Procedure:
-
Anneal the radiolabeled primer to the DNA template by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Prepare the reaction mixtures. For each reaction, combine the annealed primer-template duplex, DNA polymerase, and Reaction Buffer.
-
To separate reactions, add either the standard dNTP mix or a mix where dGTP is replaced with this compound at various concentrations.
-
Initiate the reactions by adding the respective nucleotide mixes and incubate at the optimal temperature for the DNA polymerase (e.g., 37°C) for a defined period (e.g., 10-30 minutes).
-
Terminate the reactions by adding an equal volume of Stop Solution.
-
Denature the DNA by heating the samples at 95°C for 5 minutes.
-
Separate the DNA fragments by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled DNA fragments using a phosphorimager.
-
Analyze the results by comparing the intensity of the bands corresponding to the full-length product (indicating successful extension) and any paused products. The efficiency of this compound incorporation can be quantified relative to the incorporation of dGTP.
Signaling Pathways and Molecular Interactions
The biological impact of this compound and its corresponding nucleoside, 8-oxo-dG, extends beyond direct mutagenesis. Emerging evidence suggests a role for these molecules in cellular signaling pathways, particularly in the context of oxidative stress responses.
The "GO system" of DNA repair, which includes MTH1, OGG1 (8-oxoguanine DNA glycosylase), and MUTYH (MutY homolog), is central to managing the consequences of guanine oxidation.[2] OGG1, the primary enzyme responsible for excising 8-oxo-dG from DNA, has been shown to interact with small GTPases like Rac1, suggesting a direct link between DNA repair and the regulation of cellular signaling cascades involved in the oxidative stress response.[9]
The following diagrams, generated using the Graphviz DOT language, illustrate the key pathways and relationships involving this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Specific 8-oxo-dGTPase activity of MTH1 (NUDT1) protein as a quantitative marker and prognostic factor in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Visualization of oxidized guanine nucleotides accumulation in living cells with split MutT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Dynamic Features of the MutT Protein in the Recognition of Nucleotides with the Mutagenic 8-Oxoguanine Base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accumulation of 8-oxodG within the human mitochondrial genome positively associates with transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. 8-Oxoguanine DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 8-Oxo-dGTP as a Marker of Oxidative Stress
Introduction
Reactive oxygen species (ROS) are products of normal cellular metabolism and can be induced by external factors like ionizing radiation and various chemicals[1]. These highly reactive molecules can damage cellular components, including proteins, lipids, and nucleic acids[2][3]. Within the cellular nucleotide pool, the deoxyguanosine triphosphate (dGTP) is particularly susceptible to oxidation, leading to the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine-5'-triphosphate (this compound)[4][5]. This compound is a highly mutagenic substrate for DNA synthesis[1][6]. Its incorporation into DNA can lead to G:C to T:A transversion mutations, contributing to genomic instability, carcinogenesis, and aging[1][4][5][7]. Consequently, the levels and metabolism of this compound serve as a critical indicator of oxidative stress and a focal point for therapeutic intervention.
Core Defense Mechanism: The MTH1 Sanitation Pathway
To counteract the deleterious effects of this compound, cells have evolved a sophisticated defense mechanism centered on the MutT Homolog 1 (MTH1) protein, also known as Nudix Hydrolase 1 (NUDT1)[5]. MTH1 is an enzyme that "sanitizes" the nucleotide pool by hydrolyzing oxidized purine nucleoside triphosphates[1][8]. It specifically converts the mutagenic this compound into 8-oxo-dGMP and inorganic pyrophosphate, thereby preventing its incorporation into DNA during replication[3][9]. The resulting 8-oxo-dGMP is further processed, effectively removing the threat from the precursor pool[5]. This enzymatic action is the first line of defense against ROS-induced DNA damage originating from the nucleotide pool.
References
- 1. pnas.org [pnas.org]
- 2. ahajournals.org [ahajournals.org]
- 3. 8-oxo-dGTPase, which prevents oxidative stress-induced DNA damage, increases in the mitochondria from failing hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of 8-oxoG Repair Systems in Tumorigenesis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Levels of 8-Oxoguanine in either DNA or the Nucleotide Pool Play Pivotal Roles in Carcinogenesis and Survival of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. Crystal structure of human MTH1 and the 8-oxo-dGMP product complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specific 8-oxo-dGTPase activity of MTH1 (NUDT1) protein as a quantitative marker and prognostic factor in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mutagenic Potential of 8-Oxo-dGTP in DNA Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress is an unavoidable consequence of aerobic metabolism, leading to the generation of reactive oxygen species (ROS) that can damage cellular macromolecules, including DNA. One of the most abundant and mutagenic of these lesions is 8-oxo-7,8-dihydroguanine (8-oxoG). While the presence of 8-oxoG in the DNA template is a significant threat to genomic integrity, the oxidation of the nucleotide pool, specifically the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine 5'-triphosphate (8-Oxo-dGTP), presents an equally perilous challenge. This technical guide provides an in-depth exploration of the mutagenic potential of this compound in DNA replication, detailing its formation, its propensity for misincorporation by DNA polymerases, and the cellular mechanisms that have evolved to mitigate its deleterious effects. This document summarizes key quantitative data, provides detailed experimental protocols for studying this phenomenon, and visualizes the core pathways and experimental workflows.
Introduction: The Genesis of a Mutagenic Nucleotide
Guanine is the most readily oxidized of the four DNA bases due to its low redox potential. ROS can attack the C8 position of guanine within the cellular nucleotide pool, converting dGTP into this compound. This oxidized nucleotide is a potent mutagen because it can exist in two conformations: the anti-conformation, which correctly pairs with cytosine, and the syn-conformation, which can form a Hoogsteen base pair with adenine.[1] This conformational flexibility allows this compound to be incorporated opposite adenine in the template strand during DNA replication, leading to A:T to C:G transversion mutations.[2][3]
Data Presentation: Quantifying the Mutagenic Threat
The mutagenic potential of this compound is underscored by the efficiency with which DNA polymerases incorporate it opposite template bases and the kinetic parameters of the enzymes that work to eliminate it from the nucleotide pool.
Table 1: Steady-State Kinetic Parameters for this compound Incorporation by Various DNA Polymerases
| DNA Polymerase | Template Base | kcat (s⁻¹) | Km (µM) | Misinsertion Frequency (f) | Misincorporation (%) | Reference |
| E. coli Pol I (KF-) | C | 0.026 | 4100 | 0.44 | 31 | [4][5] |
| A | 0.001 | 47 | [4][5] | |||
| E. coli Pol II- | C | 0.003 | 500 | 0.045 | 4 | [4][5] |
| A | 0.0003 | 11000 | [4][5] | |||
| HIV-1 RT | C | 0.17 | 5700 | 0.50 | 33 | [4][5] |
| A | 0.13 | 7300 | [4][5] | |||
| Bacteriophage T7- | C | 0.002 | 13 | 31 | 97 | [4][5] |
| A | 0.055 | 15 | [4][5] | |||
| Human DNA Polymerase η | G | >99% fidelity for dCTP | [1] | |||
| 8-oxoG | 3.5-fold > dATP | [1] | ||||
| Human DNA Polymerase β | dA | 24:1 preference | [6] | |||
| Human DNA Polymerase λ | dA | [3] | ||||
| Yeast DNA Polymerase δ | 8-oxoG | 40-50% (dA and dG) | [7] |
Table 2: Kinetic Parameters for MTH1 Hydrolysis of this compound
| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| Human MTH1 | This compound | - | - | 2.5 | [8][9] |
| 2-Oxo-dATP | - | - | 4.1 | [8][9] |
Cellular Defense Mechanisms Against this compound
Cells have evolved a multi-layered defense system to counteract the mutagenic threat of this compound.
Nucleotide Pool Sanitization: The Role of MTH1
The primary defense against this compound is the MutT Homolog 1 (MTH1) enzyme. MTH1 is a nudix hydrolase that specifically hydrolyzes this compound to 8-oxo-dGMP and pyrophosphate.[10] This action prevents the incorporation of the oxidized nucleotide into the nascent DNA strand during replication. The resulting 8-oxo-dGMP can be further processed, but it is no longer a substrate for DNA polymerases.
Base Excision Repair (BER) of Incorporated 8-oxoguanine
Should this compound evade MTH1 and be incorporated into DNA, the Base Excision Repair (BER) pathway is activated to remove the lesion.
-
Recognition and Excision: The DNA glycosylase OGG1 (8-oxoguanine DNA glycosylase) recognizes and excises the 8-oxoG base when it is paired with cytosine.
-
AP Site Cleavage: AP endonuclease 1 (APE1) then cleaves the phosphodiester backbone at the resulting apurinic/apyrimidinic (AP) site.
-
Gap Filling and Ligation: DNA polymerase β (Pol β) fills the single-nucleotide gap, and the nick is sealed by DNA ligase.
If 8-oxoG is misincorporated opposite adenine, another DNA glycosylase, MUTYH, excises the adenine, initiating a similar BER process to restore the correct base pair.
Experimental Protocols
Steady-State Kinetic Analysis of this compound Incorporation by DNA Polymerase
This protocol is adapted from methods used to determine the kinetic parameters of nucleotide incorporation by DNA polymerases.[4][11][12]
Materials:
-
Purified DNA polymerase
-
Oligonucleotide primer-template DNA substrate with a specific template base at the active site
-
[γ-³²P]ATP for 5'-end labeling of the primer
-
T4 polynucleotide kinase
-
dGTP and this compound solutions of known concentrations
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 50 µg/ml BSA)
-
Quenching solution (e.g., 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Phosphorimager and analysis software
Procedure:
-
Primer Labeling: 5'-end label the primer oligonucleotide with [γ-³²P]ATP using T4 polynucleotide kinase. Purify the labeled primer.
-
Primer-Template Annealing: Anneal the labeled primer to the template oligonucleotide to form the DNA substrate.
-
Reaction Setup: Prepare reaction mixtures containing the DNA polymerase, primer-template substrate, and varying concentrations of either dGTP or this compound in the reaction buffer.
-
Initiation and Quenching: Initiate the reaction by adding the nucleotide. Incubate at the optimal temperature for the polymerase for a defined time course, ensuring single-turnover conditions (<20% product formation). Stop the reactions by adding the quenching solution.
-
Gel Electrophoresis: Separate the reaction products (unextended and extended primers) on a denaturing polyacrylamide gel.
-
Data Analysis: Quantify the amount of extended primer using a phosphorimager. Plot the initial velocity of the reaction against the nucleotide concentration and fit the data to the Michaelis-Menten equation to determine the kcat and Km values. The misinsertion frequency (f) can be calculated as: f = (kcat/Km)incorrect / [(kcat/Km)correct + (kcat/Km)incorrect].
Modified Comet Assay for Detection of 8-oxoguanine in Genomic DNA
This protocol is a modification of the standard alkaline comet assay to specifically detect 8-oxoguanine lesions.[13][14][15]
Materials:
-
Single-cell suspension of interest
-
Low melting point agarose
-
Microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
8-oxoguanine DNA glycosylase (OGG1) and its reaction buffer
-
DNA staining solution (e.g., SYBR Gold or propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Embedding: Mix the single-cell suspension with low melting point agarose and cast a thin layer on a microscope slide. Allow it to solidify.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and histones, leaving behind nucleoids.
-
Enzyme Treatment: Wash the slides with OGG1 reaction buffer. Treat one set of slides with OGG1 enzyme in its reaction buffer and a parallel set with buffer alone (control). Incubate at 37°C. OGG1 will create nicks in the DNA at the sites of 8-oxoguanine.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate from the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The amount of DNA in the tail relative to the head is proportional to the number of DNA breaks. The difference in tail moment between OGG1-treated and buffer-treated slides indicates the level of 8-oxoguanine.
Visualizations: Pathways and Workflows
Signaling Pathways
Caption: Mutagenic pathway of this compound and its prevention by MTH1.
Caption: Base Excision Repair (BER) pathway for 8-oxoguanine.
Experimental Workflows
References
- 1. Kinetics, Structure, and Mechanism of 8-Oxo-7,8-dihydro-2′-deoxyguanosine Bypass by Human DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Steady-state and pre-steady-state kinetic analysis of 8-oxo-7,8-dihydroguanosine triphosphate incorporation and extension by replicative and repair DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The efficiency and fidelity of 8-oxo-guanine bypass by DNA polymerases δ and η - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Kinetic Studies of the Human Nudix Hydrolase MTH1 Reveal the Mechanism for Its Broad Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neb.com [neb.com]
- 14. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 15. In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
The Gatekeepers of Genomic Integrity: An In-depth Technical Guide to the Enzymatic Control of Cellular 8-Oxo-dGTP Pools
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are inevitable byproducts of cellular metabolism and environmental insults, posing a constant threat to genomic stability. One of the most mutagenic lesions arising from ROS-induced damage is 8-oxo-7,8-dihydroguanine (8-oxoG), which can exist as a modified base within the DNA duplex or as an oxidized deoxynucleoside triphosphate (8-oxo-dGTP) in the cellular nucleotide pool. The incorporation of this compound into DNA by polymerases can lead to G:C to T:A transversion mutations, cellular dysfunction, and the initiation and progression of various diseases, including cancer.[1] To counteract this threat, cells have evolved a sophisticated network of enzymes that meticulously control the levels of this compound, effectively sanitizing the nucleotide pool. This technical guide provides a comprehensive overview of the key enzymatic players in this critical cellular defense mechanism, their quantitative characteristics, detailed experimental protocols for their study, and visual representations of the involved pathways and workflows.
Core Enzymatic Players in this compound Pool Sanitation
The primary defense against the mutagenic potential of this compound is its enzymatic hydrolysis into the corresponding monophosphate, 8-oxo-dGMP, which cannot be directly incorporated into DNA.[2] Several enzymes, primarily from the Nudix (nucleoside diphosphate linked moiety X) hydrolase superfamily, are responsible for this crucial task.
MTH1 (NUDT1): The Primary Guardian
MutT Homolog 1 (MTH1), encoded by the NUDT1 gene, is the principal enzyme responsible for hydrolyzing this compound to 8-oxo-dGMP and pyrophosphate.[3][4][5] Its activity is paramount in preventing the incorporation of this oxidized and mutagenic precursor into DNA.[4] MTH1 exhibits a broad substrate specificity, acting on other oxidized purine nucleoside triphosphates as well, but its highest affinity is for this compound.[6][7] Elevated expression of MTH1 is frequently observed in various cancers, suggesting a critical role for this enzyme in allowing cancer cells to cope with high levels of oxidative stress.[2][4][5]
NUDT5: A Contributing Player
Nudix hydrolase 5 (NUDT5) also participates in the sanitation of the nucleotide pool by hydrolyzing the diphosphate form, 8-oxo-dGDP, to 8-oxo-dGMP.[8][9][10] While this compound and 8-oxo-dGDP are interconvertible, NUDT5's action helps to further reduce the overall pool of oxidized guanine nucleotides that could potentially be converted back to the triphosphate form.[8] Loss of NUDT5 has been shown to lead to an increase in oxidative DNA lesions and can suppress the proliferation of certain cancer cells.[11]
Other Nudix Hydrolases
Other members of the Nudix family, such as NUDT15 (MTH2) and NUDT18 (MTH3), have also been investigated for their potential role in sanitizing oxidized nucleotide pools. However, their efficiency in hydrolyzing this compound is significantly lower compared to MTH1.[12][13]
Base Excision Repair: The Second Line of Defense
Should this compound be incorporated into DNA, the base excision repair (BER) pathway is activated to remove the resulting 8-oxoG lesion. The primary enzyme initiating this process is 8-oxoguanine DNA glycosylase 1 (OGG1), which recognizes and excises the 8-oxoG base.[14][15][16]
Quantitative Data on Enzymatic Control
The following tables summarize key quantitative data related to the enzymatic control of this compound pools.
| Enzyme | Substrate | Product(s) | Km (µM) | Optimal pH | Cofactor(s) | Cellular Localization | Reference(s) |
| MTH1 (NUDT1) | This compound | 8-oxo-dGMP + PPi | 9.3 - 12.5 | 8.0 - 8.5 | Mg2+ | Cytosol, Mitochondria | [3][7][17] |
| NUDT5 | 8-oxo-dGDP | 8-oxo-dGMP + Pi | ~10 (for 8-oxo-dGDP) | ~10 | Mg2+ | Nucleus, Cytosol | [8][10] |
| OGG1 | 8-oxoG in DNA | AP site + 8-oxoG | - | - | - | Nucleus, Mitochondria | [14][15] |
Table 1: Kinetic and Physicochemical Properties of Key Enzymes. This table provides a comparative overview of the enzymatic properties of MTH1, NUDT5, and OGG1.
| Cell Type/Tissue | Condition | This compound Level | Method | Reference(s) |
| U2OS (human osteosarcoma) | Untreated | 0.006 - 0.008 pmol/million cells (~1.5 - 2 nM) | LC-MS/MS | [18] |
| U2OS (human osteosarcoma) | MTH1 knockdown | 0.010 pmol/million cells (~2.5 nM) | LC-MS/MS | [18] |
| Rat heart mitochondria | - | 0.2 - 1.7 µM | HPLC-ECD | [19] |
Table 2: Cellular Concentrations of this compound. This table presents reported intracellular concentrations of this compound in different biological systems.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound metabolism. Below are protocols for key experiments.
Protocol 1: Measurement of MTH1 (8-oxo-dGTPase) Activity
This protocol is adapted from a method for assaying 8-oxo-dGTPase activity in cell extracts.[17]
1. Preparation of Cell Extract:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell extract).
-
For removal of interfering phosphatases, perform ultrafiltration of the extract through a 30 kDa cut-off membrane.[17]
2. Enzymatic Reaction:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl (pH 8.5)
-
5 mM MgCl2
-
10 µM this compound (substrate)
-
Cell extract (containing MTH1)
-
-
The final reaction volume is typically 50-100 µL.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).
3. Quantification of Reaction Product (8-oxo-dGMP):
-
Stop the reaction by adding an equal volume of cold methanol or by heating.
-
Analyze the reaction mixture by High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection (ECD).[17]
-
A C18 reverse-phase column is typically used with a mobile phase such as 100 mM potassium phosphate buffer (pH 5.5) with a methanol gradient.
-
Quantify the amount of 8-oxo-dGMP produced by comparing the peak area to a standard curve of known 8-oxo-dGMP concentrations.
4. Calculation of Specific Activity:
-
Determine the protein concentration of the cell extract using a standard method (e.g., Bradford assay).
-
Calculate the specific activity as pmol or nmol of 8-oxo-dGMP produced per minute per mg of total protein.
Protocol 2: Quantification of 8-oxoguanine in DNA
This protocol outlines a common method using HPLC with electrochemical detection (HPLC-ECD).[20][21]
1. DNA Isolation and Hydrolysis:
-
Isolate genomic DNA from cells or tissues using a standard DNA extraction kit or protocol, ensuring minimal oxidative damage during the process.
-
Enzymatically digest the DNA to nucleosides. This typically involves a two-step incubation:
-
First, with nuclease P1 at 37°C for 1-2 hours.
-
Second, with alkaline phosphatase at 37°C for 1-2 hours.
-
2. HPLC-ECD Analysis:
-
Inject the hydrolyzed DNA sample into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
The mobile phase is typically an aqueous buffer (e.g., sodium acetate or phosphate buffer) with a methanol or acetonitrile gradient.
-
The electrochemical detector is set to a potential that specifically detects 8-oxo-dG.
-
Quantify the amount of 8-oxo-dG by comparing the peak area to a standard curve of authentic 8-oxo-dG.
3. Data Normalization:
-
Quantify the amount of deoxyguanosine (dG) in the same sample, typically by UV detection in the same HPLC run.
-
Express the level of oxidative DNA damage as the ratio of 8-oxo-dG to 105 or 106 dG.
Note on Artifactual Oxidation: It is crucial to minimize artifactual oxidation of guanine during sample preparation, which can lead to an overestimation of 8-oxoG levels.[20] This can be achieved by using antioxidants in buffers and performing procedures on ice.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of enzymes and experimental procedures is essential for a clear understanding.
Caption: Enzymatic control of cellular this compound pools.
Caption: Experimental workflow for MTH1 activity assay.
Caption: Logical relationship of OGG1 in preventing mutations.
Conclusion and Future Directions
The enzymatic control of cellular this compound pools is a fundamental process for maintaining genome stability. MTH1 plays a central role in this defense, with NUDT5 providing additional support. The intricate balance of these sanitizing enzymes and the subsequent DNA repair pathways, such as OGG1-mediated BER, is critical for preventing the mutagenic consequences of oxidative stress.
For researchers and drug development professionals, a deep understanding of these mechanisms offers significant opportunities. The dependence of many cancer cells on MTH1 for survival in an environment of high oxidative stress makes it an attractive therapeutic target.[5][22] The development of potent and specific inhibitors of MTH1 and other related enzymes could represent a promising strategy for novel anti-cancer therapies. Future research will likely focus on further elucidating the regulation of these enzymatic pathways, identifying novel players, and developing therapeutic interventions that exploit the vulnerabilities of cancer cells in managing oxidative nucleotide damage.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Reactome | NUDT1 hydrolyses this compound to 8-oxo-dGMP [reactome.org]
- 4. Specific 8-oxo-dGTPase activity of MTH1 (NUDT1) protein as a quantitative marker and prognostic factor in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of 8-oxoG Repair Systems in Tumorigenesis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Kinetic Studies of the Human Nudix Hydrolase MTH1 Reveal the Mechanism for Its Broad Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 9. NUDT5 nudix hydrolase 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Gene - NUDT5 [maayanlab.cloud]
- 11. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Oxoguanine glycosylase - Wikipedia [en.wikipedia.org]
- 15. Reassessing the roles of oxidative DNA base lesion 8-oxoGua and repair enzyme OGG1 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lost in the Crowd: How Does Human 8-Oxoguanine DNA Glycosylase 1 (OGG1) Find 8-Oxoguanine in the Genome? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel assay of 8-oxo-2'-deoxyguanosine 5'-triphosphate pyrophosphohydrolase (8-oxo-dGTPase) activity in cultured cells and its use for evaluation of cadmium(II) inhibition of this activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. Trace amounts of this compound in mitochondrial dNTP pools reduce DNA polymerase γ replication fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of 8-oxoguanine in DNA by gas chromatography--mass spectrometry and HPLC--electrochemical detection: overestimation of the background level of the oxidized base by the gas chromatography--mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
8-Oxo-dGTP and its role in maintaining genomic instability
An In-depth Technical Guide on the Role of 8-Oxo-7,8-dihydro-2'-deoxyguanosine Triphosphate in Genomic Instability and its Implications for Cancer Biology and Drug Development
Introduction
The integrity of the genome is under constant assault from both endogenous and exogenous sources of DNA damaging agents. Reactive oxygen species (ROS), byproducts of normal cellular metabolism, are a major source of endogenous DNA damage. One of the most abundant and mutagenic oxidative DNA lesions is 8-oxo-7,8-dihydroguanine (8-oxoG). While the presence of 8-oxoG in DNA is a significant threat to genomic stability, the oxidized form of its precursor nucleotide, 8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-Oxo-dGTP), presents an equally perilous challenge. This technical guide provides a comprehensive overview of the multifaceted role of this compound in promoting genomic instability, the cellular mechanisms that have evolved to mitigate its harmful effects, and the emerging therapeutic strategies that exploit these pathways in cancer.
Formation and Mutagenic Potential of this compound
This compound is formed by the oxidation of the free deoxyguanosine triphosphate (dGTP) pool by ROS. Guanine is particularly susceptible to oxidation due to its low redox potential.[1] The resulting this compound is a highly mutagenic substrate for DNA polymerases.[2] The mutagenicity of this compound stems from its ability to adopt a syn conformation, which allows it to mispair with adenine (A) in the template strand during DNA replication.[3] This misincorporation leads to G:C to T:A transversion mutations in subsequent rounds of replication, a hallmark of oxidative DNA damage.[1][4]
The "GO" System: A Three-Tiered Defense Against 8-Oxoguanine-Induced Mutagenesis
To counteract the deleterious effects of 8-oxoguanine, cells have evolved a sophisticated defense system, often referred to as the "GO" system. This system comprises three key enzymes that act at different stages to prevent the accumulation of 8-oxoG in the genome.
Sanitization of the Nucleotide Pool: MTH1 (NUDT1)
The first line of defense against this compound-induced mutagenesis is the sanitization of the dNTP pool by the enzyme MutT homolog 1 (MTH1), also known as NUDT1. MTH1 is a nudix hydrolase that specifically hydrolyzes this compound to 8-oxo-dGMP and pyrophosphate.[5][6] This action prevents the incorporation of the oxidized nucleotide into newly synthesized DNA strands. Cancer cells, which often exhibit higher levels of ROS, show increased expression of MTH1, highlighting its critical role in maintaining their genomic integrity and survival.[5][7]
Base Excision Repair of 8-oxoG in DNA: OGG1
If this compound evades MTH1 and is incorporated into DNA, or if a guanine base within the DNA is directly oxidized, the second line of defense is activated. This involves the base excision repair (BER) pathway, initiated by the 8-oxoguanine DNA glycosylase 1 (OGG1). OGG1 recognizes and excises the 8-oxoG base from the DNA backbone, creating an apurinic/apyrimidinic (AP) site.[8][9] This AP site is then further processed by other BER enzymes to restore the correct guanine base.
Removal of Misincorporated Adenine: MUTYH
Should 8-oxoG persist in the DNA through a round of replication, DNA polymerase may erroneously insert an adenine opposite the lesion. The third tier of the "GO" system addresses this mismatch. The MutY homolog (MUTYH) is a DNA glycosylase that specifically recognizes and removes the incorrectly paired adenine from the 8-oxoG:A mismatch.[9][10] This action provides another opportunity for the BER pathway to correctly repair the 8-oxoG lesion.
Signaling Pathways and Experimental Workflows
The interplay between the formation of this compound, its detoxification, incorporation into DNA, and subsequent repair is a complex process. The following diagrams illustrate these key pathways and common experimental workflows used to study them.
Figure 1: Formation and MTH1-mediated sanitization of the this compound pool.
Figure 2: Pathways of this compound incorporation and subsequent DNA repair.
Figure 3: A generalized experimental workflow for investigating this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and the enzymes involved in its metabolism and repair.
Table 1: Intracellular Concentrations of this compound
| Cell Type | Condition | This compound Concentration (nM) | Reference |
| U2OS (Human Osteosarcoma) | Untreated | ~2 | [11] |
| U2OS (Human Osteosarcoma) | MTH1 Knockdown | No significant change | [11] |
| Rat Liver Mitochondria | Normal | 0.2 - 1.7 µM | [8] |
Table 2: Mutational Frequency of this compound Incorporation
| DNA Polymerase | Template Base | Mutation Frequency | Reference |
| Human DNA Polymerase γ | A | 4000-fold increase with this compound | [12] |
| General (in human cells) | G | 1-5% (G→T transversions) |
Table 3: 8-oxoguanine (8-oxoG) Levels in Human Tissues
| Tissue Type | Condition | 8-oxoG Level (lesions per 106 dG) | Reference |
| Human Lymphocytes | Normal | ~1-4 | |
| Breast Cancer | Tumor | 2.07 ± 0.95 | [12] |
| Breast Cancer | Normal Adjacent | 1.34 ± 0.46 | [12] |
| Colorectal Cancer | Tumor | 2.53 ± 0.15 | [12] |
| Colorectal Cancer | Normal Adjacent | 1.62 ± 0.13 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Measurement of Intracellular this compound by LC-MS/MS
This protocol is adapted from Wang et al. (2020).[11]
1. Cell Culture and Treatment:
-
Culture U2OS cells in appropriate media.
-
For oxidative stress induction, treat cells with a desired concentration of H₂O₂ for a specified time.
-
For MTH1 knockdown studies, transfect cells with MTH1-specific shRNA or siRNA.
2. Nucleotide Extraction:
-
Harvest approximately 10⁷ cells by trypsinization.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 500 µL of ice-cold 70% methanol.
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the nucleotide extract.
3. LC-MS/MS Analysis:
-
Use a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Employ an ion-pairing reversed-phase chromatography method (e.g., using dimethylhexylamine as the ion-pairing agent).
-
Tune the mass spectrometer for the specific mass-to-charge ratios (m/z) of this compound and its fragments.
-
Generate a standard curve using known concentrations of purified this compound.
-
Quantify the amount of this compound in the cell extracts by comparing to the standard curve.
Protocol 2: Modified Comet Assay for Detection of 8-oxoG
This protocol is a generalized procedure based on established methods.[10]
1. Cell Preparation and Embedding:
-
Prepare a single-cell suspension from cultured cells or tissues.
-
Mix approximately 2 x 10⁴ cells with 70 µL of 1% low-melting-point agarose at 37°C.
-
Pipette the cell-agarose mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose at 4°C for 5 minutes.
2. Lysis:
-
Remove the coverslip and immerse the slide in a cold lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C.
3. Enzyme Treatment:
-
Wash the slides with an enzyme reaction buffer.
-
Treat the slides with either Fpg or hOGG1 enzyme to create breaks at the sites of 8-oxoG lesions. Incubate at 37°C for a specified time (e.g., 30-60 minutes). A parallel slide should be incubated with buffer alone as a control.
4. Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank with alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Apply a voltage (e.g., 25V) for a set time (e.g., 30 minutes) to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail".
5. Neutralization and Staining:
-
Neutralize the slides with a neutralization buffer.
-
Stain the DNA with a fluorescent dye (e.g., DAPI or SYBR Green).
6. Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software. The difference in tail moment between enzyme-treated and buffer-treated slides indicates the level of 8-oxoG.
Protocol 3: In Vitro MTH1 Enzyme Activity Assay (Pyrophosphate Detection)
This protocol is based on the principle of colorimetric detection of pyrophosphate (PPi) released from the hydrolysis of this compound.
1. Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
In a microplate well, add the reaction buffer, a known concentration of this compound substrate, and the MTH1 enzyme preparation (purified protein or cell lysate).
-
For inhibitor screening, pre-incubate the enzyme with the test compound before adding the substrate.
-
Include appropriate controls (no enzyme, no substrate).
2. Enzymatic Reaction:
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
3. Pyrophosphate Detection:
-
Stop the reaction (e.g., by adding EDTA).
-
Add a pyrophosphate detection reagent (e.g., a malachite green-based reagent that forms a colored complex with the phosphate produced from PPi hydrolysis by an inorganic pyrophosphatase).
-
Incubate for color development.
4. Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm) using a microplate reader.
-
The amount of PPi produced is proportional to the MTH1 activity and can be quantified using a standard curve generated with known concentrations of pyrophosphate.
Conclusion and Future Directions
This compound is a critical mediator of oxidative stress-induced genomic instability. The cellular "GO" system, particularly the MTH1 enzyme, plays a vital role in mitigating its mutagenic potential. The dependence of many cancer cells on MTH1 for survival has made it an attractive target for novel anti-cancer therapies. The development of potent and specific MTH1 inhibitors is an active area of research, with the potential to selectively kill cancer cells by promoting the accumulation of toxic levels of oxidized nucleotides in their DNA.
Future research in this field will likely focus on:
-
Further elucidating the complex interplay between ROS metabolism, nucleotide pool sanitization, and DNA repair pathways in different cancer types.
-
Identifying biomarkers to predict which patients are most likely to respond to MTH1-targeted therapies.
-
Developing next-generation MTH1 inhibitors with improved pharmacological properties.
-
Exploring combination therapies that pair MTH1 inhibitors with other DNA damaging agents or inhibitors of other DNA repair pathways to achieve synergistic anti-cancer effects.
A deeper understanding of the biology of this compound will undoubtedly continue to fuel innovation in the development of targeted cancer therapies and strategies to combat the genomic instability that drives this devastating disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Cellular Levels of 8-Oxoguanine in either DNA or the Nucleotide Pool Play Pivotal Roles in Carcinogenesis and Survival of Cancer Cells | Semantic Scholar [semanticscholar.org]
- 4. Cellular Levels of 8-Oxoguanine in either DNA or the Nucleotide Pool Play Pivotal Roles in Carcinogenesis and Survival of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of 8-oxoG Repair Systems in Tumorigenesis and Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the 8-oxodG Base Excision Repair Pathway for Cancer Therapy [mdpi.com]
- 7. Base Excision Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of mutant MUTYH proteins associated with familial colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of the mammalian adenine DNA glycosylase MUTYH: insights into the base excision repair pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
The Double-Edged Sword: An In-depth Technical Guide to the Interaction of 8-Oxo-dGTP with DNA Polymerases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are inevitable byproducts of cellular metabolism, constantly posing a threat to genomic integrity. One of the most common and mutagenic lesions arising from oxidative stress is the oxidation of the guanine nucleotide pool, leading to the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-oxo-dGTP). This modified nucleotide is a treacherous substrate for DNA polymerases. Its ability to adopt a syn conformation allows it to form a Hoogsteen base pair with adenine, mimicking a thymine nucleotide. This dual coding potential is a major source of G:C to T:A transversion mutations, a hallmark of oxidative damage in various pathologies, including cancer.[1][2][3]
This technical guide provides a comprehensive overview of the complex interplay between this compound and various DNA polymerases. We will delve into the quantitative kinetics of its incorporation, detail the experimental protocols used to study these interactions, and visualize the critical cellular pathways involved. This document is intended to be a valuable resource for researchers investigating DNA repair, mutagenesis, and for professionals in drug development targeting pathways influenced by oxidative stress.
The Mutagenic Potential of this compound
The mutagenicity of this compound stems from its structural ambiguity. In its anti conformation, it correctly pairs with cytosine. However, rotation around the N-glycosidic bond to the syn conformation exposes its Hoogsteen edge, allowing it to form a stable, Watson-Crick-like base pair with adenine.[4][5] This mispairing event, if not corrected, leads to an A:T to C:G transversion mutation in subsequent rounds of DNA replication. The incorporation of this compound opposite adenine is a significant threat, as many DNA repair mechanisms are geared towards excising a mismatched base from the newly synthesized strand, which in this case would be the correctly templated adenine.[1]
Cellular Defense Against this compound
Cells have evolved a primary defense mechanism to mitigate the threat of this compound. The enzyme MutT homolog 1 (MTH1), also known as NUDT1, is a nucleotide pool sanitizing enzyme that hydrolyzes this compound to 8-oxo-dGMP.[1][2][6][7] This action prevents the incorporation of the oxidized nucleotide into DNA, as DNA polymerases cannot utilize monophosphates. MTH1 is crucial for maintaining the fidelity of DNA replication, and its expression is often elevated in cancer cells to cope with high levels of oxidative stress.[1][6]
Should 8-oxoguanine (8-oxoG) become incorporated into the DNA strand, the Base Excision Repair (BER) pathway is activated. The OGG1 glycosylase recognizes and excises 8-oxoG when it is paired with cytosine. If a polymerase misincorporates adenine opposite a templating 8-oxoG, the MUTYH glycosylase can excise the adenine, providing another opportunity for correct base insertion.[1][2]
Interaction of this compound with Various DNA Polymerases
The efficiency and fidelity of this compound incorporation vary significantly among different DNA polymerases. This section summarizes the kinetic data for several key polymerases.
Replicative DNA Polymerases (Families A, B)
Replicative polymerases are generally more susceptible to misincorporating this compound opposite adenine.
-
Human DNA Polymerase α: While specific kinetic data is sparse, studies indicate that Pol α can incorporate both dC and dA opposite 8-oxoG, and is generally inhibited by the lesion.[7][8]
-
Human DNA Polymerase δ: Pol δ shows a preference for incorporating dCTP opposite 8-oxoG, but with a reduced efficiency compared to undamaged DNA, primarily due to an increased K_m.[9] However, it readily extends from an 8-oxoG:A mispair, contributing to the mutagenic potential.[7]
-
Human DNA Polymerase ε: Similar to Pol δ, Pol ε is also paused by 8-oxoG lesions, suggesting a potential for polymerase switching.[2]
-
Mitochondrial DNA Polymerase γ: Pol γ readily incorporates this compound opposite template adenine, and the resulting 8-oxoG:A mismatch is not efficiently proofread.[10][11] The specificity constant for incorporating this compound opposite dA is significantly higher than opposite dC.[11]
X-Family DNA Polymerases
These polymerases are typically involved in DNA repair, particularly Base Excision Repair (BER).
-
Human DNA Polymerase β (Pol β): Pol β shows a slight preference for incorporating dCTP over dATP opposite a templating 8-oxoG.[12] However, when considering this compound as the incoming nucleotide, it is preferentially incorporated opposite a template dA.[12]
-
Human DNA Polymerase λ (Pol λ): Pol λ shows a remarkable ability to discriminate against this compound. While it can incorporate 8-oxo-dGMP opposite both dA and dC, the catalytic efficiency is significantly lower than for the correct, undamaged nucleotide.[13]
Y-Family Translesion Synthesis (TLS) DNA Polymerases
Y-family polymerases are specialized to bypass DNA lesions that block replicative polymerases. Their interaction with 8-oxoG is highly variable.
-
Human DNA Polymerase η (Pol η): Pol η is unique in its ability to bypass 8-oxoG in a largely error-free manner, preferentially inserting dCTP.[14][15] The catalytic efficiency for dCTP insertion opposite 8-oxoG is higher than for dATP insertion.[14][15]
-
Human DNA Polymerase ι (Pol ι): Pol ι also shows a preference for correct dCTP incorporation opposite 8-oxoG, though its overall bypass efficiency is low.[2]
-
Human DNA Polymerase κ (Pol κ): In contrast to Pol η and Pol ι, Pol κ preferentially misincorporates dAMP opposite 8-oxo-dG.[16][17]
-
Human REV1: REV1 has a strong preference for inserting dCMP, regardless of the template base, including 8-oxoG.[18][19] However, it is inefficient at extending from the inserted nucleotide, often requiring another polymerase to complete the bypass.[2][20]
Quantitative Data Presentation
The following tables summarize the steady-state kinetic parameters for the incorporation of this compound by various DNA polymerases.
Table 1: Steady-State Kinetics of this compound Incorporation Opposite Adenine (dA)
| DNA Polymerase | Km (μM) | kcat (min-1) | kcat/Km (min-1μM-1) | Reference |
| Human Pol λ (WT) | 20 ± 3 | 45.2 ± 3.9 | 2.4 | [18] |
| Human Pol λ (N513A) | 45 ± 8 | 4.3 ± 0.4 | 0.1 | [18] |
Table 2: Steady-State Kinetics of this compound Incorporation Opposite Cytosine (dC)
| DNA Polymerase | Km (μM) | kcat (min-1) | kcat/Km (min-1μM-1) | Reference |
| Human Pol λ (WT) | 160 ± 30 | 12.3 ± 1.8 | 0.08 | [18] |
| Human Pol λ (N513A) | 130 ± 20 | 2.5 ± 0.2 | 0.02 | [18] |
Table 3: Steady-State Kinetics of dNTP Incorporation Opposite a Templating 8-OxoG by Human Pol η
| Incoming dNTP | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) | Fidelity (fins) | Reference |
| dCTP | 2.5 ± 0.4 | 1.3 ± 0.1 | 0.52 | 1 | [14][15] |
| dATP | 2.7 ± 0.5 | 0.4 ± 0.03 | 0.15 | 0.29 | [14][15] |
| dGTP | 110 ± 20 | 0.12 ± 0.01 | 0.0011 | 0.002 | [14][15] |
Experimental Protocols
Steady-State Kinetic Assay for dNTP Incorporation
This protocol describes a typical primer extension assay to determine the steady-state kinetic parameters (K_m and k_cat) for the incorporation of a single nucleotide by a DNA polymerase.
Materials:
-
Purified DNA polymerase
-
5'-radiolabeled ([γ-32P]ATP) or fluorescently labeled primer
-
Unlabeled template oligonucleotide containing the site of interest
-
dNTP solutions (including this compound)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 50 µg/ml BSA)
-
Quench buffer (e.g., 95% formamide, 20 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol)
-
Denaturing polyacrylamide gel (15-20%, with 8 M urea)
-
Phosphorimager or fluorescence scanner
Procedure:
-
Primer-Template Annealing: Anneal the labeled primer to the template oligonucleotide at a 1:1.5 molar ratio by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Reaction Setup: Prepare reaction mixtures on ice. For a typical 20 µL reaction, combine the reaction buffer, a fixed concentration of the annealed primer-template (e.g., 50 nM), and varying concentrations of the dNTP to be tested.
-
Initiation: Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C) for 2-3 minutes. Initiate the reaction by adding a fixed, limiting concentration of the DNA polymerase (e.g., 1-5 nM).
-
Time Course: At specific time points (e.g., 1, 2, 5, 10 minutes), withdraw an aliquot of the reaction and stop it by adding it to an equal volume of quench buffer. The reaction time and enzyme concentration should be optimized to ensure that less than 20% of the primer is extended (initial velocity conditions).
-
Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel.
-
Analysis: After electrophoresis, visualize the gel using a phosphorimager or fluorescence scanner. Quantify the intensity of the unextended primer and the extended product bands.
-
Data Fitting: Calculate the initial velocity (V_o) of the reaction at each dNTP concentration. Plot V_o versus the dNTP concentration and fit the data to the Michaelis-Menten equation (V_o = (V_max * [S]) / (K_m + [S])) to determine the K_m and V_max. Calculate k_cat from V_max using the equation k_cat = V_max / [E], where [E] is the enzyme concentration.
Pre-Steady-State (Rapid Quench-Flow) Kinetic Assay
This technique is used to measure the rate of the first nucleotide incorporation event (single turnover), providing insights into the catalytic step (k_pol) and the nucleotide binding affinity (K_d).
Materials:
-
Rapid quench-flow instrument
-
Same reagents as the steady-state assay, but with higher concentrations of enzyme and primer-template.
Procedure:
-
Instrument Setup: Prime the syringes of the rapid quench-flow instrument with the appropriate solutions. Typically, one syringe contains the DNA polymerase and the primer-template complex, and the other contains the dNTP and MgCl2. A third syringe contains the quench solution.
-
Reaction Conditions: The concentration of the enzyme should be greater than the concentration of the primer-template to ensure single-turnover conditions.
-
Initiation and Quenching: The instrument rapidly mixes the contents of the two reactant syringes to initiate the reaction. After a defined, short time interval (milliseconds to seconds), the reaction is quenched by mixing with the quench solution. This is repeated for a series of time points.
-
Analysis: The quenched samples are analyzed by denaturing PAGE and phosphorimaging, as in the steady-state assay.
-
Data Fitting: The amount of product formed is plotted against time. The resulting curve is typically biphasic, with a rapid "burst" phase representing the first turnover, followed by a slower, linear phase representing subsequent turnovers. The data is fit to a burst equation (Product = A * (1 - e-k_obs*t) + k_ss * t) to determine the rate of the burst phase (k_obs) and its amplitude (A). By varying the dNTP concentration and plotting k_obs versus [dNTP], the maximal rate of polymerization (k_pol) and the apparent dissociation constant for the nucleotide (K_d) can be determined by fitting to a hyperbolic equation.
Conclusion and Future Directions
The interaction of this compound with DNA polymerases is a critical determinant of genomic stability in the face of oxidative stress. While cellular mechanisms like MTH1 provide a robust first line of defense, the varying abilities of DNA polymerases to discriminate against or accurately bypass this lesion are crucial secondary safeguards. Y-family polymerases, in particular, exhibit a fascinating dichotomy, with Pol η acting as a guardian of fidelity and Pol κ contributing to mutagenesis.
For drug development professionals, understanding these intricate interactions opens avenues for therapeutic intervention. Targeting MTH1 in cancer cells, which are often under high oxidative stress, is a promising strategy to selectively induce cell death. Furthermore, modulating the activity of specific DNA polymerases involved in 8-oxoG bypass could be a novel approach to either enhance the efficacy of ROS-inducing cancer therapies or to protect normal tissues from their damaging effects.
Future research should focus on obtaining a more complete kinetic profile for all human DNA polymerases with this compound, particularly the replicative polymerases δ and ε. Elucidating the structural basis for the differential handling of this compound by the various polymerases will provide deeper insights into their mechanisms and may facilitate the design of specific inhibitors or modulators. The continued investigation into the interplay between these polymerases and the cellular repair machinery will undoubtedly uncover new strategies for combating diseases associated with oxidative DNA damage.
References
- 1. Cellular Levels of 8-Oxoguanine in either DNA or the Nucleotide Pool Play Pivotal Roles in Carcinogenesis and Survival of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhanced mutagenic potential of 8-oxo-7,8-dihydroguanine when present within a clustered DNA damage site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A steric gate prevents mutagenic dATP incorporation opposite 8‐oxo‐deoxyguanosine in mitochondrial DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound and its β,γ-CH2-, β, γ-CHF-, and β, γ-CF2- analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Cellular Levels of 8-Oxoguanine in either DNA or the Nucleotide Pool Play Pivotal Roles in Carcinogenesis and Survival of Cancer Cells | Semantic Scholar [semanticscholar.org]
- 7. The efficiency and fidelity of 8-oxo-guanine bypass by DNA polymerases δ and η - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incorporation of the guanosine triphosphate analogs this compound and 8-NH2-dGTP by reverse transcriptases and mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. research.monash.edu [research.monash.edu]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Kinetics, Structure, and Mechanism of 8-Oxo-7,8-dihydro-2′-deoxyguanosine Bypass by Human DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Werner syndrome protein limits the error-prone 8-oxo-dG lesion bypass activity of human DNA polymerase kappa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure of Human DNA Polymerase κ Inserting dATP Opposite an 8-OxoG DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Catalytic Activity of Human REV1 on Undamaged and Damaged DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Response of human REV1 to different DNA damage: preferential dCMP insertion opposite the lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mutagenic Potential of 8-Oxo-7,8-dihydro-2′-deoxyguanosine Bypass Catalyzed by Human Y-Family DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
The Guardian of the Genome: A Technical Guide to 8-oxo-dGTPase (MTH1) in Mutation Prevention
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cellular metabolism and environmental factors generate reactive oxygen species (ROS) that can oxidatively damage DNA precursors, leading to mutations and genomic instability, hallmarks of cancer. The enzyme 8-oxo-dGTPase, also known as MutT Homolog 1 (MTH1), plays a critical role in sanitizing the nucleotide pool by hydrolyzing oxidized purine deoxynucleoside triphosphates (dNTPs), primarily 8-oxo-2'-deoxyguanosine triphosphate (8-oxo-dGTP) and 2-hydroxy-2'-deoxyadenosine triphosphate (2-OH-dATP). This action prevents their incorporation into DNA during replication, thereby safeguarding the genome from mutations. This technical guide provides an in-depth overview of the function of MTH1 in preventing mutations, its role in cancer, and detailed methodologies for key experiments in the field.
The Core Function of MTH1: A Gatekeeper Against Oxidative Damage
MTH1 is a Nudix hydrolase that specifically degrades oxidized dNTPs to their corresponding monophosphates.[1][2] This enzymatic activity is crucial for preventing the misincorporation of damaged bases during DNA synthesis. The incorporation of this compound, for instance, can lead to G:C to T:A transversion mutations, as it can mispair with adenine instead of cytosine during subsequent rounds of DNA replication.[3] By eliminating these mutagenic substrates from the nucleotide pool, MTH1 acts as a primary defense mechanism against oxidative stress-induced mutagenesis.[1][4]
Signaling Pathway of MTH1-mediated Mutation Prevention
The signaling pathway illustrating the central role of MTH1 in preventing mutations is depicted below. Increased ROS, often a characteristic of cancer cells, leads to the oxidation of dNTPs. MTH1 hydrolyzes these oxidized dNTPs, preventing their incorporation into DNA by DNA polymerase and subsequent mutations.
References
- 1. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spontaneous tumorigenesis in mice defective in the MTH1 gene encoding 8-oxo-dGTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific 8-oxo-dGTPase activity of MTH1 (NUDT1) protein as a quantitative marker and prognostic factor in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 8-Oxo-dGTP Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-Oxo-dGTP) analogues, which are valuable tools for studying oxidative DNA damage, DNA replication and repair mechanisms, and for the development of novel therapeutic agents.
Introduction
This compound is a product of the oxidation of dGTP by reactive oxygen species (ROS) and is a significant biomarker for oxidative stress.[1] Its incorporation into DNA by polymerases can lead to G:C to T:A transversion mutations, implicating it in carcinogenesis and various diseases.[1][2] The study of this compound and its analogues provides crucial insights into the mechanisms of DNA polymerases, DNA repair enzymes, and the cellular response to oxidative damage.[1][3] This document outlines the chemical synthesis of this compound and several of its bisphosphonate analogues, detailing the necessary protocols and expected outcomes.
Synthesis of this compound and its Analogues
A robust method for synthesizing this compound and its analogues involves the chemical modification of 8-oxo-2'-deoxyguanosine-5'-monophosphate (8-oxo-dGMP). The general strategy relies on the activation of the 5'-phosphate of 8-oxo-dGMP, followed by coupling with a desired pyrophosphate or bisphosphonate moiety.
A particularly effective method for preparing this compound analogues, including those with modified β,γ-bridges (methylene, monofluoromethylene, and difluoromethylene), utilizes an N-methylimidazole-activated 5'-phosphoramidate of 8-oxo-dGMP.[1] This intermediate is then reacted with the corresponding bisphosphonic acid tributylammonium salts.[1] While this method is practical, it has been reported to result in low, unoptimized yields.[1] An alternative, high-yield synthesis for this compound itself has also been described.[4]
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of this compound and its analogues. It is important to note that yields can vary based on reaction scale and purification efficiency.
| Compound | Starting Material | Synthetic Method | Reported Yield | Reference |
| This compound | 8-bromo-dG | Multi-step synthesis via an 8-benzyloxy derivative, followed by phosphorylation and hydrolysis of a cyclic intermediate. | High | [4] |
| This compound | 8-oxo-dGMP | Coupling of 5'-N-methylimidazolide of 8-oxo-dGMP with tributylammonium pyrophosphate. | Low | [1] |
| β,γ-methylene-8-oxo-dGTP | 8-oxo-dGMP | Coupling of 5'-N-methylimidazolide of 8-oxo-dGMP with methylenebis(phosphonic acid) tributylammonium salt. | Low | [1] |
| β,γ-monofluoromethylene-8-oxo-dGTP | 8-oxo-dGMP | Coupling of 5'-N-methylimidazolide of 8-oxo-dGMP with monofluoromethylenebis(phosphonic acid) tributylammonium salt. | Low | [1] |
| β,γ-difluoromethylene-8-oxo-dGTP | 8-oxo-dGMP | Coupling of 5'-N-methylimidazolide of 8-oxo-dGMP with difluoromethylenebis(phosphonic acid) tributylammonium salt. | Low | [1] |
Experimental Protocols
Protocol 1: Synthesis of 8-oxo-dGMP-N-methylimidazolide
This protocol describes the activation of 8-oxo-dGMP, a key step for the subsequent coupling reaction.
Materials:
-
8-oxo-dGMP
-
Triethylamine
-
Trifluoroacetic anhydride
-
N-methylimidazole
-
Anhydrous acetonitrile
Procedure:
-
Suspend 8-oxo-dGMP in anhydrous acetonitrile.
-
Add triethylamine and excess trifluoroacetic anhydride to the suspension and stir at room temperature.
-
Add N-methylimidazole to the reaction mixture to form the 8-oxo-dGMP-N-methylimidazolide.
-
The resulting activated intermediate is typically used immediately in the next step without isolation.
Protocol 2: Synthesis of β,γ-bridged this compound Analogues
This protocol details the coupling of the activated 8-oxo-dGMP with a bisphosphonate.
Materials:
-
8-oxo-dGMP-N-methylimidazolide solution (from Protocol 1)
-
Tributylammonium salt of the desired bisphosphonic acid (e.g., methylenebis(phosphonic acid), monofluoromethylenebis(phosphonic acid), or difluoromethylenebis(phosphonic acid))
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the tributylammonium salt of the bisphosphonic acid in anhydrous DMF.
-
Add the freshly prepared solution of 8-oxo-dGMP-N-methylimidazolide to the bisphosphonate solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction and proceed with purification.
Protocol 3: Purification of this compound Analogues
Purification is critical to obtain the high-purity analogues required for research applications.
Method:
-
Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying this compound analogues.[1]
-
A combination of Strong Anion Exchange (SAX) and reverse-phase (C-18) chromatography is effective.[1]
Typical HPLC Conditions:
-
Column: SAX and C-18 preparative columns.
-
Mobile Phase: A gradient of triethylammonium bicarbonate (TEAB) buffer and acetonitrile is commonly used.
-
Detection: UV absorbance at 260 nm.
Procedure:
-
Concentrate the crude reaction mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of the initial HPLC mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the product peak.
-
Analyze the fractions for purity by analytical HPLC and characterize by NMR (¹H, ³¹P, ¹⁹F) and mass spectrometry (LC-MS and HRMS).[1]
-
Pool the pure fractions and lyophilize to obtain the final product as a salt (e.g., triethylammonium salt).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological context of this compound and the general workflow for its analogue synthesis.
Caption: Cellular processing of this compound.
Caption: General workflow for the synthesis of this compound analogues.
References
- 1. Synthesis of this compound and its β,γ-CH2-, β, γ-CHF-, and β, γ-CF2- analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of 8-oxoG Repair Systems in Tumorigenesis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient synthesis of this compound: a mutagenic nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Oxo-dGTP Assay in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction: 8-oxo-2'-deoxyguanosine triphosphate (8-Oxo-dGTP) is a critical biomarker for oxidative stress, representing damage to the nucleotide pool. Reactive oxygen species (ROS) can oxidize dGTP to form this compound, which, if incorporated into DNA, can lead to mutations. The cellular defense mechanism includes the enzyme MutT Homolog 1 (MTH1), which hydrolyzes this compound to 8-Oxo-dGMP, preventing its incorporation into DNA.[1][2][3] The quantification of this compound in various biological samples is crucial for understanding the extent of oxidative stress and the efficacy of therapeutic interventions. This document provides detailed protocols for the analysis of this compound using both ELISA and LC-MS/MS methods.
I. Signaling Pathway of this compound Metabolism
The generation of this compound and its subsequent detoxification is a key pathway in preventing DNA damage. ROS oxidize guanine nucleotides (dGTP) in the cellular nucleotide pool, forming this compound. The MTH1 enzyme plays a crucial role by hydrolyzing this compound to 8-Oxo-dGMP, which is then further processed and removed from the cell.[1][2][3][4]
Caption: Generation and detoxification pathway of this compound.
II. Experimental Protocols
Two primary methods for the quantification of this compound are competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
A. Experimental Workflow Overview
The general workflow for this compound measurement involves sample collection and preparation, followed by either ELISA or LC-MS/MS analysis, and finally data interpretation.
Caption: General experimental workflow for this compound quantification.
B. Protocol 1: Competitive ELISA for 8-Oxo-dG in Urine and Serum
This protocol is adapted from commercially available ELISA kits and provides a high-throughput method for quantification.[5][6][7]
1. Materials and Reagents:
-
8-oxo-dG ELISA Kit (containing 8-oxo-dG coated 96-well plate, anti-8-oxo-dG antibody, HRP-conjugated secondary antibody, standards, buffers, and substrate)[5]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Polypropylene tubes for sample and standard dilutions
-
Deionized or distilled water
2. Sample Preparation:
-
Urine: Samples can often be diluted and used directly. A suggested starting dilution is 1:8 (v/v) in the provided Sample Diluent.[7]
-
Serum/Plasma: Centrifuge blood samples to separate serum or plasma. Samples may require dilution in Sample Diluent.
-
Cultured Cells:
-
Harvest and wash cells with PBS.
-
Lyse cells using a suitable lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
The supernatant can be used for the assay after appropriate dilution.
-
-
Bring all reagents to room temperature.
-
Prepare the 8-oxo-dG standards by serial dilution according to the kit instructions, typically ranging from 1.875 to 60 ng/mL.[5]
-
Add 50 µL of prepared standards and samples in duplicate to the wells of the 8-oxo-dG immunoassay plate.
-
Add 50 µL of diluted anti-8-oxo-dG antibody to each well (except the blank).
-
Cover the plate and incubate at room temperature for 1 hour.
-
Wash the wells 6 times with 300 µL/well of 1X Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well (except the blank).
-
Cover the plate and incubate at room temperature for 1 hour.
-
Wash the wells again as in step 6.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 100 µL of Stop Solution to each well.
-
Measure the absorbance at 450 nm within 30 minutes.
4. Data Analysis:
-
Calculate the average absorbance for each standard and sample.
-
Subtract the average blank absorbance from all readings.
-
Plot a standard curve of the absorbance versus the concentration of the standards. The intensity of the color is inversely proportional to the concentration of 8-oxo-dG.
-
Determine the concentration of 8-oxo-dG in the samples by interpolating from the standard curve.
C. Protocol 2: LC-MS/MS for Intracellular this compound Quantification
This method offers high sensitivity and specificity for the direct measurement of this compound in cellular extracts.[1][9]
1. Materials and Reagents:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Ion-pairing reversed-phase chromatography column
-
Methanol (LC-MS grade)
-
Dimethylhexylamine (ion-pairing agent)
-
This compound standard
-
Internal standard (e.g., ¹⁵N₅-labeled this compound)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
2. Sample Preparation (Cultured Cells): [1]
-
Harvest a large number of cells (e.g., 30 million cells) as intracellular concentrations of this compound are very low.[1]
-
Wash the cells with ice-cold PBS.
-
Perform cell lysis and nucleotide extraction in 70% methanol at -20°C.[1]
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant containing the nucleotides.
-
Add the internal standard to the supernatant.
-
Filter the extract through a 0.22 µm syringe filter before LC-MS/MS analysis.
-
Employ an ion-pairing reversed-phase liquid chromatography method using an agent like dimethylhexylamine to retain the highly polar analytes.[1]
-
Optimize the mass spectrometer for the detection of this compound and its specific product ions in positive ionization mode.[1]
-
Generate a standard curve using a series of known concentrations of the this compound standard prepared in a matrix similar to the samples. The calibration curve for this compound can range from 0.003 to 0.6 pmol/million cells.[1]
4. Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of this compound in the samples by comparing the peak area ratios to the standard curve.
-
Normalize the results to the number of cells used for extraction (e.g., pmol/million cells).
III. Data Presentation
Quantitative data from this compound assays should be presented in a clear and structured format to allow for easy comparison across different samples and conditions.
Table 1: Intracellular Concentrations of this compound and Related Nucleotides in U2OS Cells [1]
| Analyte | Untreated (pmol/million cells) | Control shRNA (pmol/million cells) | MTH1 shRNA (pmol/million cells) |
| This compound | 0.008 | 0.006 | 0.010 |
| dGTP | 12 | 11 | 14 |
| 8-Oxo-GTP | 0.007 | 0.006 | 0.006 |
| GTP | 50 | 45 | 55 |
Data is representative and based on values reported for U2OS human bone osteosarcoma cells.[1] The lower limit of quantification for this compound was reported as 0.004 pmol/million cells.[1]
Table 2: Representative Levels of 8-oxo-dG in Various Biological Samples
| Sample Type | Organism | Method | Reported Concentration | Reference |
| Urine | Human | LC-MS/MS | 1.16 ± 0.46 nmol/mmol creatinine | [10] |
| Urine | Human | UPLC-MS/MS | LLOQ: 0.2 ng/ml | [11] |
| Plasma | Human | LC-MS/MS | LLOQ: 0.018 nmol/L | [12] |
| Mitochondria | Rat | HPLC-ED | 0.2-1.7 µM | [9] |
| H358 Cells | Human | LC-MRM/MS | 2.2 ± 0.4 8-oxo-dGuo/10⁷ dGuo | [13] |
| Lymphocyte DNA | Human | UPLC-HESI-MS/MS | 1.57 ± 0.88 adducts per 10⁶ dG | [14] |
LLOQ: Lower Limit of Quantitation. These values are compiled from various studies and methodologies and should be used for comparative purposes only.
IV. Conclusion
The choice between ELISA and LC-MS/MS for this compound quantification depends on the specific research needs. ELISA offers a convenient and high-throughput method suitable for screening large numbers of samples, particularly for 8-oxo-dG in urine and serum. In contrast, LC-MS/MS provides superior sensitivity and specificity for the direct quantification of the highly labile this compound within cells, though it requires more specialized equipment and a larger number of cells for sample preparation.[1] Careful sample handling is critical for both methods to prevent artifactual oxidation of guanine.[13][14] The protocols and data presented here provide a comprehensive guide for researchers to accurately measure this important biomarker of oxidative stress.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. A novel assay of 8-oxo-2'-deoxyguanosine 5'-triphosphate pyrophosphohydrolase (8-oxo-dGTPase) activity in cultured cells and its use for evaluation of cadmium(II) inhibition of this activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Levels of 8-Oxoguanine in either DNA or the Nucleotide Pool Play Pivotal Roles in Carcinogenesis and Survival of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-oxo-dGTPase, which prevents oxidative stress-induced DNA damage, increases in the mitochondria from failing hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. Quantifying the Level of 8-oxo-dG Using ELISA Assay to Evaluate Oxidative DNA Damage in MCF-7 Cells [jove.com]
- 7. agrisera.com [agrisera.com]
- 8. biopioneer.com.tw [biopioneer.com.tw]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. A serially coupled stationary phase method for the determination of urinary 8-oxo-7,8-dihydro-2′-deoxyguanosine by liquid chromatography ion trap tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Urinary 8-oxo-7,8-dihydroguanosine as a Potential Biomarker of Aging [frontiersin.org]
- 12. A robust LC-MS/MS method to measure 8-oxoGuo, 8-oxodG, and NMN in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Oxo-dGTP in Random Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Random mutagenesis is a powerful technique in molecular biology for creating libraries of protein variants with improved or novel functions, a cornerstone of directed evolution studies. One effective method for introducing random mutations is the incorporation of mutagenic nucleotide analogs during the polymerase chain reaction (PCR). 8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-Oxo-dGTP) is a naturally occurring oxidized derivative of dGTP that serves as a potent mutagenic agent. Its utility in random mutagenesis protocols stems from its ability to be incorporated into a growing DNA strand by DNA polymerases and subsequently mispaired during subsequent rounds of replication, primarily leading to A:T to C:G transversions.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in random mutagenesis.
Mechanism of this compound Mutagenesis
The mutagenic properties of this compound arise from its ability to adopt a syn conformation, which allows it to form a Hoogsteen base pair with adenine (A) in the template strand.[3] This is in contrast to the canonical Watson-Crick base pairing of guanine with cytosine. When a DNA polymerase encounters an adenine in the template strand, it can incorporate this compound opposite to it. In subsequent PCR cycles, the incorporated 8-Oxo-G in the template strand can then pair with cytosine (C), leading to a stable G-C pair. The net result is an A:T to C:G transversion at the original site.[1][2] This targeted misincorporation provides a valuable tool for generating specific types of mutations within a gene of interest.
Quantitative Data on this compound Mutagenesis
The frequency of mutations induced by this compound can be influenced by factors such as the concentration of the analog, the number of PCR cycles, and the specific DNA polymerase used. Below is a summary of quantitative data from studies utilizing this compound for random mutagenesis.
| Parameter | Value | Notes | Source |
| Overall Mutation Frequency | 0.39% | Per nucleotide position, determined by deep sequencing. | [4][5] |
| Predominant Mutation Type | A→C | Refers to the change in the RNA product after reverse transcription. | [4][5] |
| Mutation Frequency at Eligible Positions (A residues) | 1.20% | Per eligible 'A' position in the template. | [4][5] |
| Mutation Spectrum | A→C:T→G | The ratio of these transversions is approximately 1:1.5. | [1] |
| Reported Total Rate of Mutagenesis (Kit-based) | ~2% | As reported for the JBS dNTP-Mutagenesis Kit. | [1] |
| Effect of this compound on Mutant Frequency (in vitro with pol γ) | >45-fold increase | Compared to reactions with only standard dNTPs. | [6] |
| A to C Substitution Error Rate (in vitro with pol γ) | 400 x 10⁻⁵ | With equimolar this compound and standard dNTPs. | [6] |
Experimental Protocols
This section provides a detailed protocol for random mutagenesis using this compound, based on a two-step PCR method. This approach first introduces the mutagenic analog and then removes it in a second PCR to generate a library of mutated DNA fragments ready for downstream applications.[1][7]
Protocol: Two-Step PCR-Based Random Mutagenesis with this compound
Materials:
-
Template DNA (plasmid or linear fragment containing the gene of interest)
-
Forward and Reverse Primers for the target gene
-
High-fidelity DNA Polymerase (e.g., Taq polymerase)[1]
-
10x PCR Buffer
-
dNTP Mix (10 mM each of dATP, dCTP, dGTP, dTTP)
-
This compound solution (10 mM)
-
Nuclease-free water
-
PCR tubes
-
Thermocycler
-
Gel electrophoresis equipment and reagents
-
DNA purification kit (for PCR products)
Step 1: Mutagenic PCR (Incorporation of this compound)
This first PCR step is performed in the presence of this compound to introduce mutations. The number of cycles can be varied to control the mutation rate.[1]
-
Prepare the PCR reaction mixture:
-
Assemble the following components in a PCR tube on ice. The final volume is 50 µL.
Component Volume Final Concentration 10x PCR Buffer 5 µL 1x dNTP Mix (10 mM each) 1 µL 200 µM each This compound (10 mM) 1 µL 200 µM Forward Primer (10 µM) 2.5 µL 0.5 µM Reverse Primer (10 µM) 2.5 µL 0.5 µM Template DNA (10 ng/µL) 1 µL 10 ng DNA Polymerase (5 U/µL) 0.5 µL 2.5 Units | Nuclease-free water | to 50 µL | - |
-
-
Perform PCR with the following cycling conditions:
-
The annealing temperature and extension time should be optimized for the specific primers and template.
Step Temperature Time Cycles Initial Denaturation 94°C 2 min 1 Denaturation 94°C 30 sec \multirow{3}{*}{5-30} Annealing 55-65°C 30 sec Extension 72°C 1 min/kb Final Extension 72°C 5 min 1 | Hold | 4°C | ∞ | - |
-
Note: The number of cycles in this step is a critical parameter to control the mutation frequency. Fewer cycles (5-15) will result in a lower mutation rate, while more cycles (15-30) will increase it.[1]
-
Step 2: Second PCR (Removal of this compound and Amplification of Mutated DNA)
This second PCR uses the product from the first reaction as a template. It is performed without this compound to ensure the final product contains only the four standard DNA bases.[1]
-
Prepare the second PCR reaction mixture:
-
Assemble the following components in a new PCR tube on ice.
Component Volume Final Concentration 10x PCR Buffer 5 µL 1x dNTP Mix (10 mM each) 1 µL 200 µM each Forward Primer (10 µM) 2.5 µL 0.5 µM Reverse Primer (10 µM) 2.5 µL 0.5 µM PCR Product from Step 1 1 µL - DNA Polymerase (5 U/µL) 0.5 µL 2.5 Units | Nuclease-free water | to 50 µL | - |
-
-
Perform PCR with the following cycling conditions:
-
Use 20-30 cycles to ensure sufficient amplification of the mutated DNA.
Step Temperature Time Cycles Initial Denaturation 94°C 2 min 1 Denaturation 94°C 30 sec \multirow{3}{*}{20-30} Annealing 55-65°C 30 sec Extension 72°C 1 min/kb Final Extension 72°C 5 min 1 | Hold | 4°C | ∞ | - |
-
Step 3: Analysis and Purification
-
Analyze the PCR product: Run a 5 µL aliquot of the final PCR product on a 1% agarose gel to confirm the amplification of a band of the expected size.
-
Purify the PCR product: Purify the remaining 45 µL of the PCR product using a commercial PCR purification kit to remove primers, dNTPs, and the polymerase. The purified DNA is now ready for downstream applications such as cloning, ligation, or sequencing.
Visualizations
Mechanism of this compound Induced Mutagenesis
Caption: Mechanism of A:T to C:G transversion by this compound.
Experimental Workflow for this compound Random Mutagenesis
Caption: Two-step PCR workflow for this compound mutagenesis.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. openbiotechnologyjournal.com [openbiotechnologyjournal.com]
- 3. 8-Oxo-2′-deoxyguanosine replication in mutational hot spot sequences of the p53 gene in human cells is less mutagenic than that of the corresponding formamidopyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deep sequencing analysis of mutations resulting from the incorporation of dNTP analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Detecting Oxidative DNA Damage: Application Notes and Protocols for 8-Oxo-dGTP Detection in Fixed Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-Oxo-dGTP) and its corresponding nucleoside in DNA, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-Oxo-dG or 8-OHdG), are well-established and widely utilized biomarkers for assessing oxidative stress and DNA damage. The presence of reactive oxygen species (ROS) can lead to the oxidation of guanine bases within the nucleotide pool and in DNA.[1] If not repaired, the incorporation of this compound into DNA during replication can lead to G to T transversions, highlighting its mutagenic potential. The detection and quantification of 8-Oxo-dG in fixed tissues using immunohistochemistry (IHC) and immunofluorescence (IF) are powerful techniques to visualize and assess the extent of oxidative damage in a morphological context. This document provides detailed application notes and protocols for the detection of 8-Oxo-dG in formalin-fixed, paraffin-embedded (FFPE) tissues.
Commercially Available Antibodies for 8-Oxo-dG Detection
Several monoclonal and polyclonal antibodies are commercially available for the detection of 8-Oxo-dG in fixed tissues. The selection of a suitable antibody is critical for reliable and reproducible results. Below is a summary of some commonly used antibodies.
| Antibody Clone | Host Species | Isotype | Applications | Supplier(s) | Notes |
| N45.1 | Mouse | IgG1 | IHC, IF, ELISA | Abcam (ab48508), JaICA, Genox | Highly specific for 8-OHdG in DNA; does not cross-react with RNA oxidation products.[2] Widely cited in the literature.[3][4] |
| 15A3 | Mouse | IgG2B | IHC, ICC/IF, ELISA, WB | R&D Systems (4354-MC-050), Novus Biologicals | Specifically binds to 8-hydroxy-2'-deoxyguanosine within DNA. |
| Goat Polyclonal | Goat | IgG | IHC, ICC/IF, ELISA | Novus Biologicals (NB600-1508) | Validated for use in IHC on paraffin-embedded tissues.[5] |
| Rabbit Polyclonal | Rabbit | IgG | IHC, ICC/IF, ELISA | Thermo Fisher Scientific (Invitrogen) | Reactive with multiple species. |
Signaling Pathway: Formation of this compound and Oxidative DNA Damage
Caption: Formation of this compound and its incorporation into DNA due to oxidative stress.
Experimental Workflow for Immunohistochemical Detection of 8-Oxo-dG
Caption: A typical workflow for the detection of 8-Oxo-dG in FFPE tissues using IHC.
Detailed Experimental Protocols
Protocol 1: Immunohistochemical (IHC) Staining of 8-Oxo-dG in FFPE Tissues
This protocol is a general guideline and may require optimization for specific tissues and antibodies.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer (PBS or TBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% normal goat serum in Wash Buffer)
-
Primary antibody (e.g., anti-8-Oxo-dG, clone N45.1, 1-10 µg/mL)[6]
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 x 10 minutes.
-
Immerse slides in 100% ethanol: 2 x 5 minutes.
-
Immerse slides in 95% ethanol: 1 x 3 minutes.
-
Immerse slides in 70% ethanol: 1 x 3 minutes.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer in a pressure cooker or water bath to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 10-20 minutes. The microwave method can also be used; boil for 5 minutes.[6]
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides with Wash Buffer: 3 x 5 minutes.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-8-Oxo-dG antibody in Wash Buffer to the recommended concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.[6]
-
-
Secondary Antibody Incubation:
-
Rinse slides with Wash Buffer: 3 x 5 minutes.
-
Incubate sections with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with Wash Buffer: 3 x 5 minutes.
-
Prepare and apply the DAB substrate according to the manufacturer's instructions. Incubate until the desired brown color develops.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with water.
-
Dehydrate through a graded series of ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Immunofluorescent (IF) Staining of 8-Oxo-dG in FFPE Tissues
Materials:
-
FFPE tissue sections on charged slides
-
Deparaffinization and rehydration reagents (as in IHC protocol)
-
Antigen Retrieval Buffer (as in IHC protocol)
-
Wash Buffer (PBS or TBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% normal goat serum in Wash Buffer)
-
Primary antibody (e.g., anti-8-Oxo-dG, clone 15A3)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Anti-fade mounting medium
Procedure:
-
Deparaffinization, Rehydration, and Antigen Retrieval:
-
Follow steps 1 and 2 from the IHC protocol.
-
-
Permeabilization:
-
Incubate sections with Permeabilization Buffer for 10 minutes at room temperature.
-
Rinse with Wash Buffer: 3 x 5 minutes.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-8-Oxo-dG antibody in Blocking Buffer.
-
Incubate sections with the primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse slides with Wash Buffer: 3 x 5 minutes.
-
Incubate sections with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Rinse slides with Wash Buffer: 3 x 5 minutes.
-
Incubate with DAPI solution for 5 minutes.
-
Rinse with Wash Buffer.
-
Mount with anti-fade mounting medium.
-
Quantitative Data Analysis
The quantification of 8-Oxo-dG staining can provide valuable insights into the extent of oxidative stress. Several methods can be employed:
-
Scoring Systems: A semi-quantitative approach where staining intensity (e.g., 0 for no staining, 1 for weak, 2 for moderate, 3 for strong) and the percentage of positive cells are evaluated.[7]
-
Image Analysis Software: Automated image analysis software (e.g., ImageJ, QuPath) can be used to quantify the stained area and intensity, providing more objective and reproducible data. An "8-OHdG index" can be calculated, for example, as the sum of the stained area divided by the total number of cells.[8]
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak staining | Ineffective antigen retrieval | Optimize antigen retrieval time, temperature, and buffer pH. |
| Primary antibody concentration too low | Increase antibody concentration or incubation time. | |
| Improper tissue fixation | Ensure standardized fixation protocols. Bouin's solution may not require antigen retrieval.[6] | |
| High background | Non-specific antibody binding | Increase blocking time or use a different blocking reagent. |
| Secondary antibody cross-reactivity | Use a secondary antibody raised against the host species of the primary antibody. | |
| Endogenous peroxidase activity (IHC) | Include a peroxidase quenching step (e.g., with H2O2) before blocking. |
Conclusion
The detection of 8-Oxo-dG in fixed tissues is a crucial technique for studying the role of oxidative stress in various physiological and pathological processes. The selection of a validated antibody and the optimization of the IHC or IF protocol are paramount for obtaining reliable and meaningful results. The protocols and information provided in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement 8-Oxo-dG detection in their studies.
References
- 1. Towards a comprehensive view of 8-oxo-7,8-dihydro-2’-deoxyguanosine: Highlighting the intertwined roles of DNA damage and epigenetics in genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti 8-OHdG/8-oxo-dG monoclonal antibody N45.1: Genox Corporation / OXIDATIVE STRESS MARKERS [genox.com]
- 3. Immunohistochemical expression of 8-oxo-7,8-dihydro-2′-deoxyguanosine in cytoplasm of tumour and adjacent normal mucosa cells in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative immunohistochemical determination of 8-hydroxy-2'-deoxyguanosine by a monoclonal antibody N45.1: its application to ferric nitrilotriacetate-induced renal carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the immunohistochemical expression of oxidative DNA damage marker 8-OHdG in oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemical detection of 8-OHdG / 8-oxo-dG: JaICA's OXIDATIVE STRESS PROTOCOLS [jaica.com]
- 7. Significance of 8-OHdG Expression as a Predictor of Survival in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effects of 8-Oxo-dGTP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of experimental models and detailed protocols for investigating the biological consequences of 8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-Oxo-dGTP), a significant biomarker of oxidative stress. The incorporation of this compound into DNA can lead to mutagenesis, cytotoxicity, and the initiation of various cellular signaling pathways. The following sections detail in vitro and in vivo models, along with specific experimental procedures to assess the impact of this oxidized nucleotide.
Introduction to this compound and its Biological Significance
Reactive oxygen species (ROS) can oxidize the guanine nucleotide pool, leading to the formation of this compound.[1] This oxidized nucleotide is a potent mutagen because it can be incorporated into DNA by various DNA polymerases, where it can mispair with adenine, leading to G:C to T:A transversion mutations.[2][3] To counteract this threat, cells have evolved sophisticated defense mechanisms, primarily centered around the MutT homolog-1 (MTH1) enzyme, which sanitizes the nucleotide pool by hydrolyzing this compound to 8-oxo-dGMP.[2][4] When 8-oxo-dG is incorporated into DNA, it is recognized and excised by the base excision repair (BER) pathway, involving enzymes such as 8-oxoguanine DNA glycosylase (OGG1) and MUTYH.[2][5] The accumulation of 8-oxo-dG in the genome is associated with a range of pathologies, including cancer, neurodegenerative diseases, and aging.
Experimental Models for Studying this compound Effects
A variety of experimental models are available to study the multifaceted effects of this compound, from in vitro enzymatic assays to whole-animal studies.
Cell-Based Models
Cultured cells are invaluable for dissecting the cellular and molecular responses to this compound.
-
Induction of Oxidative Stress: To study the endogenous formation of this compound, cells can be treated with various oxidizing agents.
-
Potassium Bromate (KBrO₃): A potent oxidizing agent that induces the formation of 8-oxo-dG.
-
Hydrogen Peroxide (H₂O₂): A common ROS-inducing agent.
-
-
Cell Lines:
-
Human Cell Lines: A549 (lung adenocarcinoma), MCF10A (non-tumorigenic breast epithelial), HaCaT (keratinocyte).
-
Chinese Hamster Ovary (CHO) cells: A robust model for studying DNA damage and repair.
-
Knockout/Knockdown Cell Lines: Cells deficient in MTH1, OGG1, or MUTYH are crucial for understanding the roles of these enzymes in mitigating the effects of this compound.
-
Animal Models
In vivo studies using animal models provide insights into the systemic and long-term consequences of this compound.
-
Knockout Mice:
-
Mth1 knockout mice: Exhibit increased susceptibility to spontaneous and induced tumorigenesis.
-
Ogg1 knockout mice: Show increased levels of 8-oxo-dG in their DNA.
-
Mutyh knockout mice: Develop intestinal tumors.
-
Double and Triple Knockout Mice (Mth1/Ogg1, Mth1/Mutyh, Ogg1/Mutyh, Mth1/Ogg1/Mutyh): These models have been instrumental in elucidating the interplay between different repair pathways.[6]
-
-
Xenograft Models: Human cancer cells can be implanted into immunocompromised mice to study the effect of this compound on tumor growth and response to therapy.[7]
-
Disease Models:
-
ApcMin/+ mice: A model for intestinal tumorigenesis, useful for studying the role of this compound in colorectal cancer.[7]
-
Neurodegeneration Models: Mice treated with neurotoxins can be used to investigate the contribution of this compound to neuronal cell death.
-
Quantitative Data Presentation
The following tables summarize quantitative data related to the measurement of 8-oxo-dG, providing a reference for expected values in different experimental systems.
Table 1: Basal Levels of 8-oxo-dG in DNA of Various Tissues and Cell Lines
| Sample Type | Organism/Cell Line | 8-oxo-dG Level (lesions per 10⁶ dG) | Reference |
| Human Leukocytes | Healthy Volunteers | 4.46 (median) | [8] |
| Human Leukocytes | Cancer Patients | 4.93 (median) | [8] |
| Mouse Liver (Nuclear DNA) | Young C57BL/6 Mice | ~0.5 | [8] |
| Mouse Liver (Nuclear DNA) | Old C57BL/6 Mice | ~1.5 | [8] |
| Mouse Brain (Nuclear DNA) | Young C57BL/6 Mice | ~0.3 | [8] |
| Mouse Brain (Nuclear DNA) | Old C57BL/6 Mice | ~0.8 | [8] |
| Human Breast Epithelial Cells | MCF10A | Varies with cell cycle | [9] |
Table 2: Urinary Excretion of 8-oxo-dG and 8-oxoGua
| Analyte | Group | Excretion Rate (nmol/24 hr) | Reference |
| 8-oxo-dG | Healthy Volunteers | 2.2 (median) | [8] |
| 8-oxo-dG | Cancer Patients | 6.05 (median) | [8] |
| 8-oxoGua | Healthy Volunteers | 7.7 (median) | [8] |
| 8-oxoGua | Cancer Patients | 12.44 (median) | [8] |
Signaling Pathways and Experimental Workflows
The "GO" System: Defense Against this compound
The following diagram illustrates the key enzymatic pathways involved in preventing the mutagenic effects of this compound.
This compound Induced Apoptosis
High levels of this compound can induce apoptosis through an AIF-mediated pathway.
Experimental Workflow for Comet Assay
The comet assay is a sensitive method for detecting DNA strand breaks and can be modified to detect 8-oxo-dG lesions.
Experimental Protocols
Protocol for Enzyme-Modified Comet Assay to Detect 8-oxo-dG
This protocol is adapted from established methods to specifically detect 8-oxo-dG lesions in cellular DNA.[10][11]
Materials:
-
Microscope slides pre-coated with 1% normal melting point agarose
-
Low melting point (LMP) agarose (1% in PBS)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl pH 10, 1% Triton X-100 added fresh)
-
Enzyme buffer (40 mM HEPES, 0.1 M KCl, 0.5 mM EDTA, 0.2 mg/ml BSA, pH 8.0)
-
Formamidopyrimidine DNA glycosylase (Fpg) or human 8-oxoguanine DNA glycosylase (hOGG1)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., DAPI)
-
PBS, Ca²⁺ and Mg²⁺ free
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/ml.
-
-
Embedding Cells in Agarose:
-
Mix 25 µl of cell suspension with 75 µl of molten LMP agarose (at 37°C).
-
Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose by placing the slide at 4°C for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slide in cold lysis solution for at least 1 hour at 4°C.
-
-
Enzyme Treatment:
-
Wash the slides three times for 5 minutes each with ice-cold enzyme buffer.
-
Add 50 µl of Fpg or hOGG1 enzyme solution (diluted in enzyme buffer) to the gel. For the control, add only enzyme buffer.
-
Cover with a coverslip and incubate at 37°C for 30-60 minutes in a humidified chamber.
-
-
Alkaline Unwinding and Electrophoresis:
-
Remove the coverslip and place the slides in a horizontal electrophoresis tank.
-
Fill the tank with cold alkaline electrophoresis buffer to just cover the slides.
-
Let the DNA unwind for 20-40 minutes at 4°C.
-
Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently remove the slides from the tank and wash them three times for 5 minutes each with neutralization buffer.
-
Stain the DNA with an appropriate fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using appropriate software to quantify the amount of DNA in the tail, which is proportional to the amount of DNA damage.
-
Protocol for HPLC-ECD Measurement of 8-oxo-dG in DNA
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and specific method for quantifying 8-oxo-dG in DNA samples.[12][13]
Materials:
-
Nuclease P1
-
Alkaline phosphatase
-
HPLC system with an electrochemical detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., 50 mM sodium phosphate buffer, pH 5.5, with 10% methanol)
-
8-oxo-dG and dG standards
Procedure:
-
DNA Extraction:
-
Extract genomic DNA from cells or tissues using a method that minimizes oxidative damage during the isolation process.
-
-
DNA Digestion:
-
Digest 10-50 µg of DNA with nuclease P1 at 37°C for 1-2 hours.
-
Add alkaline phosphatase and incubate at 37°C for 1 hour to dephosphorylate the nucleotides.
-
Filter the digested sample through a 0.22 µm filter.
-
-
HPLC-ECD Analysis:
-
Inject the digested DNA sample into the HPLC system.
-
Separate the nucleosides on a C18 column using an isocratic elution with the mobile phase.
-
Detect dG using a UV detector at 260 nm.
-
Detect 8-oxo-dG using an electrochemical detector at an optimal potential (e.g., +0.6 V).
-
-
Quantification:
-
Generate standard curves for both dG and 8-oxo-dG.
-
Quantify the amount of dG and 8-oxo-dG in the sample by comparing the peak areas to the standard curves.
-
Express the results as the ratio of 8-oxo-dG to 10⁶ dG.
-
Protocol for OxiDIP-Seq: Genome-Wide Mapping of 8-oxo-dG
OxiDIP-Seq combines immunoprecipitation of 8-oxo-dG-containing DNA with next-generation sequencing to map the genome-wide distribution of this lesion.[14][15]
Materials:
-
Genomic DNA extraction kit
-
Sonicator
-
Anti-8-oxo-dG antibody
-
Protein A/G magnetic beads
-
DNA library preparation kit for next-generation sequencing
-
Next-generation sequencing platform
Procedure:
-
Genomic DNA Extraction and Fragmentation:
-
Extract high-quality genomic DNA from cells.
-
Fragment the DNA to an average size of 200-500 bp by sonication.
-
-
DNA Denaturation:
-
Denature the fragmented DNA by heating at 95°C for 10 minutes, followed by rapid cooling on ice. This exposes the 8-oxo-dG for antibody binding.
-
-
Immunoprecipitation (IP):
-
Incubate the single-stranded DNA fragments with an anti-8-oxo-dG antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-DNA complexes.
-
Wash the beads several times to remove non-specifically bound DNA.
-
-
Elution and DNA Purification:
-
Elute the immunoprecipitated DNA from the beads.
-
Purify the eluted DNA.
-
-
Library Preparation and Sequencing:
-
Prepare a DNA library from the immunoprecipitated DNA and an input control sample using a standard library preparation kit.
-
Perform next-generation sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use peak-calling algorithms to identify regions of the genome enriched for 8-oxo-dG.
-
Perform downstream bioinformatics analysis to correlate the location of 8-oxo-dG with genomic features such as genes, promoters, and enhancers.
-
References
- 1. ahajournals.org [ahajournals.org]
- 2. Abnormality in Wnt Signaling is Causatively Associated with Oxidative Stress-Induced Intestinal Tumorigenesis in MUTYH-Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards a comprehensive view of 8-oxo-7,8-dihydro-2’-deoxyguanosine: Highlighting the intertwined roles of DNA damage and epigenetics in genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the DNA repair enzymes MTH1 and OGG1 as a novel approach to treat inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repair of 8-oxoG:A Mismatches by the MUTYH Glycosylase: Mechanism, Metals & Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative stress accelerates intestinal tumorigenesis by enhancing 8-oxoguanine-mediated mutagenesis in MUTYH-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound curbs tumor development via S phase arrest and AIF-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative damage DNA: 8-oxoGua and 8-oxodG as molecular markers of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. neb.com [neb.com]
- 11. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. OxiDIP-Seq for Genome-wide Mapping of Damaged DNA Containing 8-Oxo-2'-Deoxyguanosine [bio-protocol.org]
- 15. OxiDIP-Seq for Genome-wide Mapping of Damaged DNA Containing 8-Oxo-2'-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Incorporation of 8-Oxo-dGTP into DNA
Introduction
7,8-dihydro-8-oxo-2'-deoxyguanosine triphosphate (8-Oxo-dGTP) is a significant byproduct of oxidative damage to the cellular nucleotide pool.[1][2] Its incorporation into DNA during replication is a major source of mutagenesis, as 8-oxoguanine (8-oxo-G) can mispair with adenine, leading to G:C to T:A transversions.[3][4] The ability to site-specifically incorporate this compound into DNA is crucial for researchers studying DNA repair mechanisms, the fidelity of DNA polymerases, and the biological consequences of oxidative stress.[3][5] These application notes provide an overview of the primary techniques for achieving this, along with detailed protocols for their implementation.
There are two principal methods for the site-specific incorporation of 8-oxo-G into DNA:
-
Enzymatic Incorporation: This method utilizes DNA polymerases to incorporate this compound from the nucleotide pool into a growing DNA strand at a specific location defined by a template sequence.[2][6]
-
Chemical Synthesis (Solid-Phase): This technique involves the chemical synthesis of an oligonucleotide containing a modified 8-oxo-dG phosphoramidite at a predetermined position.[7][8]
This document details both methodologies, providing quantitative data on enzymatic incorporation efficiencies and step-by-step protocols for both approaches.
Application Notes
Technique 1: Enzymatic Incorporation using DNA Polymerases
This approach mimics the in vivo process where DNA polymerases encounter and incorporate oxidized nucleotides. The site of incorporation is determined by the template DNA sequence. Various DNA polymerases can utilize this compound as a substrate, incorporating it opposite both cytosine (C) and adenine (A) residues in the template strand.[2][6] The choice of polymerase is critical as each exhibits different efficiencies and fidelities for this compound incorporation.
Advantages:
-
Allows for the study of polymerase kinetics and fidelity with an oxidized nucleotide.
-
Relatively straightforward experimental setup using common molecular biology techniques.
-
Enables the investigation of how accessory proteins (e.g., PCNA, RPA) influence incorporation.[9]
Disadvantages:
-
Incorporation efficiency can be low compared to canonical dGTP.[10]
-
Potential for misincorporation opposite template bases other than C or A, depending on the polymerase.
-
The final product is a mixture of extended and unextended primers, often requiring purification or downstream analysis that can distinguish between them.
Quantitative Data: DNA Polymerase Efficiency for this compound Incorporation
The efficiency and fidelity of this compound incorporation vary significantly among different DNA polymerases. The following table summarizes key kinetic parameters and misincorporation preferences for several common polymerases.
| DNA Polymerase | Template Base | Relative Incorporation Efficiency (this compound vs dGTP) | Preference (dA vs dC) for this compound incorporation | Key Findings & Citations |
| Klenow Fragment (exo-) | C | Lower than dGTP | N/A | Can utilize 8-oxodGTP to incorporate the oxidized base opposite C and A in repetitive DNA sequences.[6] |
| DNA Polymerase α | C | Lower than dGTP | N/A | Can catalyze the formation of successive 8-oxoG:C base pairs and efficiently extend terminal 8-oxoG:C pairs.[6][11] |
| DNA Polymerase β | A and C | Efficiency is ~20% of normal dNTP inclusion. | Preferentially incorporates opposite dA (24:1).[12] | Plays a role in Base Excision Repair (BER) and can incorporate this compound.[9][12] |
| DNA Polymerase δ | A and C | Bypass efficiency is significantly reduced by 8-oxo-G. | Results in stable misincorporation of dA opposite the lesion in 40-50% of bypass events. | Accessory proteins have little effect on the error rate for dA·8-oxoG mismatch generation.[5] |
| DNA Polymerase η | A and C | ~10-fold more efficient at bypass than Pol δ.[5] | Efficiency of this compound integration is about 60% of a normal dNTP. | An efficient and accurate bypass polymerase for 8-oxo-G lesions.[3] |
| DNA Polymerase λ | A and C | N/A | Preferentially incorporates the correct dCTP opposite an 8-oxo-G.[9] | Has a flexible active site that can tolerate 8-oxo-dG in either anti or syn conformation.[12] |
| DNA Polymerase γ (Mitochondrial) | A and C | Specificity constant for incorporation opposite dC is ~10,000-fold lower than for dGTP.[10] | Incorporation opposite dA is 13-fold more efficient than opposite dC.[10] | This compound is readily incorporated opposite template A and the resulting mismatch is not efficiently proofread.[13][14] |
Technique 2: Chemical Solid-Phase Synthesis
This method provides the most precise control over the location of the 8-oxo-G lesion. It involves standard phosphoramidite chemistry on a solid support, using a protected 8-oxo-dG phosphoramidite monomer in place of a standard dG phosphoramidite at the desired coupling cycle.[7][8]
Advantages:
-
Guarantees 100% incorporation at the specified site.
-
Allows for the synthesis of oligonucleotides with multiple modifications.
-
Produces a high-purity final product after cleavage, deprotection, and purification.
Disadvantages:
-
Requires specialized equipment (DNA synthesizer) and reagents (modified phosphoramidite).
-
The synthesis of the 8-oxo-dG phosphoramidite itself can be complex.[7]
-
Does not provide information on the enzymatic process of incorporation.
Experimental Protocols & Visualizations
Protocol 1: Enzymatic Incorporation of this compound via Primer Extension
This protocol describes a typical primer extension assay to incorporate a single 8-oxo-dGMP into a DNA duplex using a DNA polymerase.
Workflow Diagram
Caption: Enzymatic incorporation of this compound workflow.
Materials:
-
5'-end labeled primer (e.g., with 32P)
-
Template oligonucleotide
-
DNA Polymerase (e.g., Klenow fragment, Pol α)[6]
-
This compound (from a commercial supplier like TriLink BioTechnologies)[6]
-
Standard dNTPs (dATP, dCTP, dGTP, dTTP)
-
Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.7, 2 mM MgCl2, 2 mM DTT)[6]
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue)[6]
-
Nuclease-free water
Procedure:
-
Primer/Template Annealing: a. Mix the 5'-end labeled primer and template oligonucleotides in a 1:1.2 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl). b. Heat the mixture to 95°C for 5 minutes. c. Allow the mixture to cool slowly to room temperature to facilitate annealing.
-
Incorporation Reaction Setup: a. On ice, prepare the reaction mixture in a final volume of 20 µL. b. Add the components in the following order: nuclease-free water, reaction buffer (to 1x), annealed primer/template DNA (e.g., 30 nM final concentration), and DNA polymerase (e.g., 2.5 nM Klenow fragment)[6]. c. Pre-incubate the mixture at the polymerase's optimal temperature (e.g., 37°C) for 1 minute.
-
Initiation of Incorporation: a. Start the reaction by adding this compound to the desired final concentration (a concentration range should be tested to optimize). b. Incubate for a defined period (e.g., 5-10 minutes) at the optimal temperature.[6]
-
Extension (Optional "Chase" Step): a. To test the ability of the polymerase to extend from the incorporated 8-oxo-G, add an equimolar mixture of all four standard dNTPs to a final concentration of ~100 µM each. b. Incubate for an additional 1-2 minutes.[6]
-
Reaction Quenching: a. Stop the reaction by adding an equal volume of Stop Solution.
-
Analysis: a. Denature the samples by heating at 95°C for 5 minutes. b. Load the samples onto a denaturing polyacrylamide gel (e.g., 20% polyacrylamide, 8 M urea). c. Run the gel until the dye front reaches the desired position. d. Visualize the results by autoradiography or phosphorimaging. The incorporation of 8-oxo-dGMP will be indicated by a band corresponding to the primer plus one nucleotide (P+1).
Protocol 2: Solid-Phase Chemical Synthesis of an 8-Oxo-dG Oligonucleotide
This protocol provides a general overview of the steps involved in solid-phase synthesis using the phosphoramidite method.
Workflow Diagram
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.[15]
-
Standard DNA phosphoramidites (dA, dC, dG, T)
-
8-oxo-dG phosphoramidite (properly protected)[7]
-
Activator solution (e.g., Tetrazole or a more efficient alternative)
-
Deblocking solution (e.g., Trichloroacetic acid in Dichloromethane)
-
Capping reagents (e.g., Acetic Anhydride and N-Methylimidazole)
-
Oxidizer (e.g., Iodine in THF/water/pyridine)
-
Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)
-
Anhydrous acetonitrile
Procedure: The synthesis is an automated, cyclical process.[16]
-
Setup: The sequence is programmed into the DNA synthesizer, and the appropriate phosphoramidite vials (including the 8-oxo-dG amidite at the correct position) are installed.
-
Cycle 1: Detritylation: The acid-labile dimethoxytrityl (DMT) protecting group is removed from the 5'-hydroxyl of the nucleoside attached to the solid support. This creates a free 5'-OH group for the next coupling step.
-
Cycle 2: Coupling: The desired phosphoramidite (e.g., the 8-oxo-dG phosphoramidite) is activated and delivered to the synthesis column, where it couples with the free 5'-OH group. This reaction forms a phosphite triester linkage.
-
Cycle 3: Capping: Any unreacted 5'-OH groups are acetylated ("capped"). This prevents them from participating in subsequent cycles, thus avoiding the formation of failure sequences (n-1 oligonucleotides).
-
Cycle 4: Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution.
-
Repeat: The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.
-
Final Cleavage and Deprotection: a. After the final cycle, the completed oligonucleotide is cleaved from the CPG solid support using concentrated ammonium hydroxide. b. The same solution, typically with heating, removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases.[16]
-
Purification: The final product is purified, typically by HPLC or PAGE, to remove failure sequences and residual protecting groups.
Biological Pathways and Significance
The site-specific incorporation of 8-oxo-G is the first step in several critical biological pathways related to mutagenesis and repair.
Logical Relationship Diagram
Caption: Fate of 8-oxo-dGMP after incorporation into DNA.
Once incorporated, 8-oxo-G can pair with either C or A.[4] If it pairs with C, the lesion may be recognized and removed by the OGG1 DNA glycosylase as part of the base excision repair (BER) pathway.[4] If it mispairs with A, the MUTYH DNA glycosylase initiates BER by removing the incorrectly paired adenine base.[4][9] Studying these pathways with site-specifically damaged DNA substrates is fundamental to understanding genomic maintenance and the etiology of diseases linked to oxidative stress.
References
- 1. Incorporation of extracellular 8-oxodG into DNA and RNA requires purine nucleoside phosphorylase in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Structural Insights into the Specificity of 8-Oxo-7,8-dihydro-2′-deoxyguanosine Bypass by Family X DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The efficiency and fidelity of 8-oxo-guanine bypass by DNA polymerases δ and η - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Oxoguanine incorporation into DNA repeats in vitro and mismatch recognition by MutSα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. pnas.org [pnas.org]
- 10. Incorporation and replication of 8-oxo-deoxyguanosine by the human mitochondrial DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Trace amounts of this compound in mitochondrial dNTP pools reduce DNA polymerase gamma replication fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atdbio.com [atdbio.com]
- 16. data.biotage.co.jp [data.biotage.co.jp]
Application Notes and Protocols: 8-Oxo-dGTP as a Substrate for DNA Repair Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are byproducts of normal cellular metabolism and can be elevated by environmental stressors.[1][2] These ROS can oxidize cellular components, including the deoxyribonucleoside triphosphate (dNTP) pool.[1] One of the most common and mutagenic products of this process is 7,8-dihydro-8-oxo-2'-deoxyguanosine 5'-triphosphate (8-oxo-dGTP), an oxidized form of dGTP.[3][4][5] If not neutralized, this compound can be mistakenly incorporated into DNA by polymerases, leading to G:C to T:A transversion mutations, a common mutation found in cancer.[2][6][7]
To counteract this threat, cells have evolved specific enzymatic defenses. The NUDIX (Nucleoside Diphosphate linked to some moiety X) hydrolase MTH1 (NUDT1) is the primary enzyme responsible for "sanitizing" the nucleotide pool by hydrolyzing this compound to the less harmful 8-oxo-dGMP and inorganic pyrophosphate (PPi), thus preventing its incorporation into DNA.[1][4][6][8][9] A related enzyme, MTH2 (NUDT15), also exhibits weak 8-oxo-dGTPase activity.[8][10] Should this compound be incorporated, the base excision repair (BER) pathway is activated, initiated by the 8-oxoguanine DNA glycosylase 1 (OGG1), which recognizes and excises the 8-oxoguanine (8-oxo-G) base from the DNA backbone.[2][6][11][12]
Given their critical roles in maintaining genome integrity, these enzymes, particularly MTH1, have become attractive targets for cancer therapy.[1][13] Assays utilizing this compound as a substrate are therefore essential tools for studying the activity of these enzymes, screening for potential inhibitors in drug development, and investigating the cellular response to oxidative stress.
Signaling and Repair Pathway Overview
The following diagram illustrates the central role of this compound in oxidative DNA damage and the key enzymatic pathways that mitigate its mutagenic potential.
Quantitative Data Summary
The following tables summarize key quantitative parameters for DNA repair enzymes that process this compound and its incorporated form, 8-oxo-G.
Table 1: Enzyme Kinetic Parameters for this compound Hydrolysis
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (µM-1s-1) | Reference |
| MTH1 (NUDT1) | This compound | 9.3 | N/A | N/A | [3] |
| MTH1 (NUDT1) | This compound | 5.1 ± 0.6 | 1.1 ± 0.02 | 0.22 | [8] |
| NUDT15 (MTH2) | This compound | 12 ± 2 | 0.041 ± 0.002 | 0.0034 | [8] |
| MTH1 (NUDT1) | dGTP | 130 ± 20 | 0.027 ± 0.002 | 0.00021 | [8] |
| NUDT15 (MTH2) | dGTP | 18 ± 1 | 0.35 ± 0.01 | 0.019 | [8] |
Note: N/A indicates data not available in the cited source. Kinetic parameters can vary based on assay conditions.
Table 2: Inhibitory Potency (IC50) of Selected Compounds Against MTH1
| Compound | MTH1 IC50 | Assay Principle | Reference |
| TH287 | 0.7 µM (Cell Viability) | CellTiter-Glo | [1] |
| Tetrahydronaphthyridine 5 | 43 pM (Biochemical) | This compound substrate | [1] |
| 2-aminobenzimidazole 37 | 15 nM (Biochemical) | This compound substrate | [1] |
| Compound 4 | 4-8 µM (Cell Viability) | N/A | [6] |
| Compound 43 | 10-38 µM (Cell Viability) | N/A | [6] |
Note: IC50 values are highly dependent on the specific assay conditions and whether they are determined from biochemical or cell-based assays.
Experimental Protocols
Protocol 1: MTH1 (NUDT1) 8-oxo-dGTPase Activity Assay
This protocol describes a common method to measure the pyrophosphohydrolase activity of MTH1 by quantifying the release of inorganic phosphate using a malachite green-based reagent.
A. Workflow Diagram
B. Materials and Reagents
-
Recombinant human MTH1 (NUDT1) protein
-
This compound substrate
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5-8.5), 40 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
Phosphate Standard (e.g., KH₂PO₄)
-
Malachite Green Reagent (commercial kits available or prepared as a solution of malachite green, ammonium molybdate, and a stabilizing agent)
-
Stop Solution: 50 mM EDTA
-
96-well microplate
-
Microplate reader
C. Procedure
-
Prepare Phosphate Standards: Create a standard curve by preparing serial dilutions of the phosphate standard (e.g., 0 to 50 µM) in the assay buffer.
-
Set Up Reactions: In a 96-well plate, prepare the reaction mixtures. For each reaction, add:
-
Assay Buffer
-
Recombinant MTH1 protein (e.g., 0.25-2.0 nM final concentration)[8]
-
Test inhibitor dissolved in DMSO or vehicle control (for inhibitor screening)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the reaction by adding this compound to a final concentration within the desired range (e.g., 5-100 µM).[3][8] The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the plate at 37°C for a fixed time (e.g., 10-30 minutes). The time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding the Stop Solution (EDTA).
-
Color Development: Add the Malachite Green Reagent to all wells (including standards) and incubate at room temperature for 15-20 minutes to allow color to develop.
-
Measurement: Measure the absorbance at a wavelength between 620-650 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (no enzyme) from all readings. Use the phosphate standard curve to determine the concentration of phosphate released in each reaction. Calculate the specific activity of the enzyme (e.g., in µmol/min/mg) or the percent inhibition for screening assays.
Protocol 2: OGG1 DNA Glycosylase Activity Assay (Fluorescence-based)
This protocol is adapted from real-time base excision repair assays and measures the ability of OGG1 to recognize and excise an 8-oxo-G base from a synthetic DNA oligonucleotide.[11][12][14]
A. Principle
The assay uses a double-stranded DNA oligonucleotide probe containing a single 8-oxo-G lesion. A fluorophore (e.g., 6-FAM) is placed on one end of the strand containing the lesion, and a quencher (e.g., BHQ) is on the opposite strand. In the intact probe, the quencher suppresses the fluorescence. When OGG1 from a cell lysate or purified enzyme excises the 8-oxo-G and cleaves the DNA backbone, the short, fluorophore-containing fragment dissociates, separating it from the quencher and resulting in an increase in fluorescence.[11][14]
B. Materials and Reagents
-
Cell lysate or purified OGG1 enzyme
-
Custom DNA Oligonucleotide Probe:
-
8-oxo-G Strand: 5'-[6-FAM]-CCATAATAATAATAAC[8-oxo-dG]CAATAATAATAATAACC-[Quencher]-3'
-
Complementary Strand: 3'-GGTATTATTATTATTGGCGTATTATTATTATTGG-5'
-
Note: The exact sequence and fluorophore/quencher pair can be optimized.
-
-
Control Oligonucleotide Probe (containing a normal G instead of 8-oxo-G)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT, 1 mM EDTA, 0.1 mg/mL BSA
-
Real-time PCR instrument or fluorescence plate reader capable of timed measurements at 37°C
C. Procedure
-
Prepare Probes: Anneal the complementary oligonucleotide strands to form the double-stranded 8-oxo-G and control probes.
-
Set Up Reactions: In a real-time PCR plate or a black 96-well plate, prepare the reaction mixtures:
-
Reaction Buffer
-
8-oxo-G probe (or control probe) to a final concentration of ~100-200 nM.
-
Cell lysate (containing OGG1) or purified OGG1 enzyme.
-
-
Measurement: Place the plate in a real-time PCR instrument or fluorescence plate reader pre-heated to 37°C.
-
Data Acquisition: Measure the fluorescence signal (e.g., every 1-2 minutes) for 60-90 minutes. Use the appropriate excitation/emission wavelengths for the chosen fluorophore (e.g., ~495/520 nm for 6-FAM).
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each reaction.
-
The OGG1 activity is proportional to the rate of increase in fluorescence (the slope of the linear portion of the curve).
-
Compare the activity in samples containing the 8-oxo-G probe to the control probe to ensure specificity. The control probe should show little to no increase in fluorescence.
-
Applications in Research and Drug Development
-
Cancer Biology: Elevated levels of MTH1 are observed in many cancers, suggesting a reliance on this enzyme to cope with high oxidative stress.[4][5] MTH1 activity assays can be used to quantify this upregulation in tumor tissues and explore its role as a prognostic marker.[4][15]
-
Drug Discovery: The development of MTH1 inhibitors is a promising anti-cancer strategy.[1][8][13] The 8-oxo-dGTPase assay (Protocol 1) is the primary tool for high-throughput screening of chemical libraries to identify and characterize novel MTH1 inhibitors.
-
Pharmacodynamics: OGG1 activity assays (Protocol 2) can be used to assess the downstream consequences of MTH1 inhibition. Effective MTH1 inhibition should lead to increased incorporation of 8-oxo-G into DNA, which can be indirectly measured by an increase in OGG1-mediated DNA nicks in cellular assays like the comet assay.[5]
-
Toxicology and Aging: These assays are valuable for studying the impact of environmental toxins, lifestyle factors, and aging on oxidative stress and DNA repair capacity.[16] For instance, a decrease in OGG1 activity is associated with aging.[11][16]
References
- 1. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Oxoguanine: from oxidative damage to epigenetic and epitranscriptional modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel assay of 8-oxo-2'-deoxyguanosine 5'-triphosphate pyrophosphohydrolase (8-oxo-dGTPase) activity in cultured cells and its use for evaluation of cadmium(II) inhibition of this activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific 8-oxo-dGTPase activity of MTH1 (NUDT1) protein as a quantitative marker and prognostic factor in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing Repair of Oxidative DNA Damage with Small Molecule Activators of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Crystal structure, biochemical and cellular activities demonstrate separate functions of MTH1 and MTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactome | NUDT1 hydrolyses this compound to 8-oxo-dGMP [reactome.org]
- 10. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-time Base Excision Repair Assay to Measure the Activity of the 8-oxoguanine DNA Glycosylase 1 in Isolated Mitochondria of Human Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-time Base Excision Repair Assay to Measure the Activity of the 8-oxoguanine DNA Glycosylase 1 in Isolated Mitochondria of Human Skin Fibroblasts [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Real-time Base Excision Repair Assay to Measure the Activity of the 8-oxoguanine DNA Glycosylase 1 in Isolated Mitochondria of Human Skin Fibroblasts [en.bio-protocol.org]
- 15. Specific 8-oxo-dGTPase activity of MTH1 (NUDT1) protein as a quantitative marker and prognostic factor in human colorectal cancer. | Semantic Scholar [semanticscholar.org]
- 16. The 24-h profile of the DNA repair enzyme 8-oxoguanine glycosylase 1 (OGG1) is associated with age, TNF-α, and waist circumference in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Secrets of Oxidative DNA Damage: A Guide to Research-Grade 8-Oxo-dGTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-Oxo-dGTP) is a critical molecule in the study of oxidative stress and its implications for cellular integrity and disease. As an oxidized derivative of deoxyguanosine triphosphate (dGTP), it is a key biomarker for oxidative DNA damage and a potent mutagenic agent. This document provides a comprehensive overview of the commercial sources, applications, and protocols for utilizing research-grade this compound in your laboratory.
Commercial Sources of Research-Grade this compound
A variety of life science companies offer high-purity this compound suitable for research applications. When selecting a supplier, it is crucial to consider factors such as purity, concentration, formulation, and available quality control data.
| Supplier | Product Name | Catalog Number | Purity | Concentration | Formulation |
| Jena Bioscience | This compound | NU-1117 | ≥ 95% (HPLC) | 10 mM | Solution in water |
| MyBioSource | This compound nucleotide | MBS433555 | 96-99% (HPLC) | Not specified | Lyophilized or solution |
| APExBIO | This compound | A8015 | >98% | Not specified | Lyophilized |
| TriLink BioTechnologies | 8-Oxo-2'-deoxyguanosine-5'-Triphosphate | N-2034 | ≥95% by AX-HPLC | 100 mM | Solution in H₂O |
| eENZYME | This compound | This compound | 96-99% (HPLC) | 1 µmol (100 µl of 10 mM) | Solution |
Key Applications of this compound
The unique properties of this compound make it an invaluable tool in several research areas:
-
Studies of DNA Damage and Repair: this compound is a substrate for DNA polymerases and can be incorporated into DNA, leading to mispairing with adenine and subsequent G:C to T:A transversions. This allows researchers to investigate the mechanisms of DNA polymerases in replicating damaged templates and the efficiency of DNA repair pathways, such as the Base Excision Repair (BER) pathway, in removing the resulting lesion.
-
Random Mutagenesis: The mutagenic nature of this compound is harnessed in molecular biology for random mutagenesis studies. By incorporating this compound during PCR, researchers can introduce random mutations into a gene of interest to study protein function, evolution, and drug resistance.[1]
-
Investigation of Cellular Senescence: The accumulation of oxidative damage, including the incorporation of this compound into the genome, is linked to the induction of cellular senescence, a state of irreversible cell cycle arrest.
-
Enzyme Kinetics and Inhibitor Screening: this compound is a crucial substrate for enzymes like MTH1 (MutT homolog 1), which sanitizes the nucleotide pool by hydrolyzing oxidized purine triphosphates. This makes it an essential reagent for studying the kinetics of these enzymes and for screening potential inhibitors that could be developed as therapeutic agents.
Signaling Pathway: The MTH1 Defense Against this compound
The primary cellular defense mechanism against the mutagenic potential of this compound is the MTH1 (NUDT1) enzyme. MTH1 hydrolyzes this compound to 8-Oxo-dGMP, preventing its incorporation into DNA by DNA polymerases.
Caption: The MTH1 pathway sanitizes the nucleotide pool.
Experimental Protocols
Protocol 1: Random Mutagenesis using this compound
This protocol is adapted from the principles used in commercially available random mutagenesis kits.
Workflow:
Caption: Workflow for this compound mediated random mutagenesis.
Materials:
-
Template DNA
-
Forward and Reverse Primers
-
Taq DNA Polymerase and reaction buffer
-
Standard dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Research-grade this compound solution (10 mM)
-
PCR tubes and thermal cycler
-
Agarose gel electrophoresis equipment
-
DNA purification kit
-
Cloning vector and competent cells
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Mutagenic PCR:
-
Set up a 50 µL PCR reaction as follows:
-
10x PCR Buffer: 5 µL
-
dNTP Mix (10 mM each): 1 µL
-
This compound (10 mM): 0.5 - 2 µL (concentration can be varied to control mutation rate)
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Template DNA (10-100 ng): 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.5 µL
-
Nuclease-free water: to 50 µL
-
-
Perform PCR with the following cycling conditions (adjust annealing temperature based on primers):
-
Initial denaturation: 95°C for 2 min
-
20-30 cycles of:
-
Denaturation: 95°C for 30 sec
-
Annealing: 55-65°C for 30 sec
-
Extension: 72°C for 1 min/kb
-
-
Final extension: 72°C for 5 min
-
-
-
Removal of this compound:
-
Purify the PCR product from the first reaction using a DNA purification kit.
-
Set up a second 50 µL PCR reaction using 1-2 µL of the purified product as the template. Use the same PCR mixture composition as in Step 1, but exclude the this compound.
-
Perform PCR for 15-20 cycles using the same cycling conditions.
-
-
Analysis:
-
Run the final PCR product on an agarose gel to confirm the size and purity.
-
Purify the PCR product.
-
Clone the purified product into a suitable vector.
-
Transform competent cells and select for positive clones.
-
Isolate plasmid DNA from individual colonies and send for Sanger sequencing to identify the introduced mutations.
-
Protocol 2: In Vitro DNA Polymerase Incorporation Assay with this compound
This protocol provides a framework for assessing the efficiency and fidelity of a DNA polymerase in incorporating this compound opposite a template base.
Workflow:
Caption: Workflow for DNA polymerase incorporation assay.
Materials:
-
Purified DNA polymerase of interest
-
DNA template oligonucleotide
-
5'-radiolabeled (e.g., ³²P) primer oligonucleotide
-
Standard dNTPs and this compound
-
Reaction buffer specific for the DNA polymerase
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager and analysis software
Procedure:
-
Primer-Template Annealing:
-
Anneal the 5'-radiolabeled primer to the DNA template by mixing them in a 1:1.5 molar ratio in annealing buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl).
-
Heat to 95°C for 5 minutes and then slowly cool to room temperature.
-
-
Incorporation Reaction:
-
Prepare reaction mixtures containing the annealed primer-template, DNA polymerase, and either a standard dNTP or this compound in the polymerase-specific reaction buffer.
-
Initiate the reaction by adding the nucleotide and incubate at the optimal temperature for the polymerase for a defined time course (e.g., 0, 1, 2, 5, 10 minutes).
-
Stop the reactions by adding an equal volume of stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
-
Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the gel using a phosphorimager.
-
Quantify the band intensities of the unextended primer and the extended product to determine the percentage of incorporation.
-
Calculate the kinetic parameters (k_pol, K_d) by fitting the data to the appropriate kinetic models.
-
Quantitative Data
MTH1 Kinetic Parameters
The Michaelis-Menten constant (K_M) and catalytic rate constant (k_cat) are crucial for understanding the efficiency of MTH1 in hydrolyzing this compound.
| Enzyme | Substrate | K_M (µM) | k_cat (s⁻¹) | Reference |
| Human MTH1 | This compound | 17.6 | 10.6 | [2][3][4] |
| E. coli MutT | This compound | 0.081 | Not specified | [5] |
DNA Polymerase Incorporation Efficiency
The efficiency of incorporation of this compound by different DNA polymerases varies significantly.
| DNA Polymerase | Template Base | Specificity Constant (µM⁻¹ s⁻¹) | Notes | Reference |
| Human Mitochondrial DNA Polymerase (Pol γ) | dC | 0.005 | ~10,000-fold lower than dGTP incorporation | [6] |
| Human Mitochondrial DNA Polymerase (Pol γ) | dA | 0.2 | 13-fold higher than incorporation opposite dC | [6] |
| DNA Polymerase β (Pol β) | dA | Preferential incorporation | 24:1 preference over dC | [7] |
Conclusion
Research-grade this compound is an indispensable tool for scientists investigating the multifaceted roles of oxidative DNA damage in health and disease. By understanding its commercial availability, key applications, and the detailed protocols for its use, researchers can effectively design and execute experiments to further our knowledge in this critical field. The provided data and methodologies serve as a starting point for your investigations into the intricate world of DNA damage and repair.
References
- 1. 8-Oxo-2'-deoxyguanosine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development of MTH1-Binding Nucleotide Analogs Based on 7,8-Dihalogenated 7-Deaza-dG Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Visualization of oxidized guanine nucleotides accumulation in living cells with split MutT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporation and replication of 8-oxo-deoxyguanosine by the human mitochondrial DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 8-oxo-dGTPase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
The accumulation of 8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-oxo-dGTP), a product of oxidative damage to dGTP, can lead to mutations if incorporated into DNA.[1][2] The enzyme 8-oxo-dGTPase, such as the human MutT homolog 1 (MTH1), plays a crucial role in cellular defense by hydrolyzing this compound into 8-oxo-dGMP and inorganic pyrophosphate, thereby preventing its incorporation into the genome.[3][4][5][6] This document provides a detailed protocol for assessing 8-oxo-dGTPase activity, which is essential for studying the efficacy of potential inhibitors and understanding its role in various pathologies, including cancer.[1][2][3]
Signaling Pathway of this compound Hydrolysis
The enzymatic activity of 8-oxo-dGTPase is a critical step in the sanitization of the nucleotide pool to prevent DNA damage.
Caption: Hydrolysis of this compound by 8-oxo-dGTPase prevents its incorporation into DNA and subsequent mutations.
Experimental Workflow
The following diagram outlines the general workflow for the 8-oxo-dGTPase activity assay using HPLC-based detection.
Caption: Overall workflow for the 8-oxo-dGTPase activity assay.
Detailed Experimental Protocol
This protocol is adapted from established methods for measuring 8-oxo-dGTPase activity in cell extracts.[1][7]
1. Materials and Reagents
-
Cells or Tissues of Interest
-
Lysis Buffer: 20 mM Tris-HCl, pH 7.4 (optional: protease inhibitors like 0.5 mM PMSF, 0.5 µg/ml leupeptin, and pepstatin A).[7]
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.5.[7]
-
Substrate: 40 µM this compound.
-
Cofactor: 5 mM MgCl₂.[7]
-
Stopping Solution: 50 mM Na₂EDTA.[7]
-
Protein Quantification Reagent (e.g., Bradford or BCA assay kit)
-
Ultrafiltration Units (30 kDa molecular weight cut-off).[1][7]
-
HPLC System with UV detector
2. Preparation of Cell/Tissue Extract
-
Harvest cells using a cell scraper and wash with ice-cold PBS. For tissues, homogenize in an appropriate buffer.
-
Resuspend the cell pellet in 0.25–0.5 ml of hypotonic lysis buffer (20 mM Tris-HCl, pH 7.4).[7]
-
Lyse the cells by three cycles of freezing in liquid nitrogen and thawing in a water bath.[7]
-
Clarify the lysate by ultracentrifugation at 150,000 x g for 3 hours at 4°C.[7]
-
Collect the supernatant (cell extract) and determine the protein concentration.
-
To separate 8-oxo-dGTPase from interfering phosphatases, ultrafilter the extract through a 30 kDa molecular weight cut-off membrane.[1][7] The filtrate contains the 8-oxo-dGTPase activity.
3. Enzymatic Reaction
-
Prepare the reaction mixture in a total volume of 60 µl:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 40 µM this compound.[7]
-
Incubate at 37°C for 30–60 minutes.[7] The reaction time should be within the linear range of product formation.
-
Terminate the reaction by adding 20 µl of 50 mM Na₂EDTA.[7]
-
Prepare a blank sample by adding the stopping solution before the cell extract ultrafiltrate.[7]
4. Detection of 8-oxo-dGMP by HPLC
-
Analyze a 20 µl aliquot of the reaction mixture by HPLC with UV detection at 293 nm.[7]
-
The separation can be achieved using a suitable anion-exchange or reverse-phase column.
-
Quantify the amount of 8-oxo-dGMP produced by comparing the peak area to a standard curve of known 8-oxo-dGMP concentrations.
-
The detection limit for 8-oxo-dGMP is typically around 5 pmol per injection.[7]
5. Alternative Detection Method: Malachite Green Assay
As an alternative to HPLC, the release of inorganic pyrophosphate (PPi) can be measured using a Malachite Green-based colorimetric assay.[8][9][10][11][12] This method is often more amenable to high-throughput screening.
-
Perform the enzymatic reaction as described above.
-
Following incubation, add the Malachite Green reagent to the reaction mixture according to the manufacturer's instructions.
-
The reagent forms a colored complex with the released phosphate (after pyrophosphate is hydrolyzed to orthophosphate).
-
Measure the absorbance at approximately 620-660 nm.[9][11][12]
-
Quantify the amount of phosphate released using a standard curve prepared with known phosphate concentrations.
Data Presentation
The following table summarizes key kinetic parameters and conditions for the 8-oxo-dGTPase activity assay.
| Parameter | Value/Condition | Cell Type/Source | Reference |
| pH Optimum | 8.5 | Chinese Hamster Ovary (CHO) Cells | [1][7] |
| Km for this compound | 9.3 µM | Chinese Hamster Ovary (CHO) Cells | [1][7] |
| Cofactor Requirement | Magnesium (Mg²⁺) | Chinese Hamster Ovary (CHO) Cells | [1][7] |
| Inhibitor | 8-oxo-dGDP | Chinese Hamster Ovary (CHO) Cells | [1][7] |
| Inhibitor | Cadmium (II) Acetate | Chinese Hamster Ovary (CHO) Cells | [1][2][7] |
| Reaction Temperature | 37°C | General | [7] |
| Detection Wavelength (HPLC) | 293 nm | General | [7] |
Summary
This protocol provides a robust and reproducible method for the determination of 8-oxo-dGTPase activity. The choice between HPLC and Malachite Green for detection will depend on the specific experimental needs, with HPLC offering direct quantification of the specific product and the Malachite Green assay providing a higher-throughput alternative. Accurate measurement of 8-oxo-dGTPase activity is vital for advancing our understanding of its role in maintaining genome integrity and for the development of novel therapeutic agents targeting this important enzyme.
References
- 1. A novel assay of 8-oxo-2'-deoxyguanosine 5'-triphosphate pyrophosphohydrolase (8-oxo-dGTPase) activity in cultured cells and its use for evaluation of cadmium(II) inhibition of this activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel assay of 8-oxo-2'-deoxyguanosine 5'-triphosphate pyrophosphohydrolase (8-oxo-dGTPase) activity in cultured cells and its use for evaluation of cadmium(II) inhibition of this activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific 8-oxo-dGTPase activity of MTH1 (NUDT1) protein as a quantitative marker and prognostic factor in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cellular Levels of 8-Oxoguanine in either DNA or the Nucleotide Pool Play Pivotal Roles in Carcinogenesis and Survival of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Malachite Green Phosphate Assay for free phosphate quantification [gbiosciences.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. rndsystems.com [rndsystems.com]
- 11. genoprice.com [genoprice.com]
- 12. Malachite Green Phosphate Assay Kit sufficient for 2500 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Accurate Measurement of 8-Oxo-dGTP
Welcome to the technical support center for the accurate measurement of 8-oxo-7,8-dihydro-2'-deoxyguanosine 5'-triphosphate (8-Oxo-dGTP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in accurately measuring this compound?
A1: The most significant challenge is the artifactual oxidation of deoxyguanosine triphosphate (dGTP) to this compound during sample preparation and analysis.[1][2][3][4][5][6][7] This can lead to a substantial overestimation of the endogenous levels of this compound.
Q2: How can I prevent artifactual oxidation of dGTP during sample preparation?
A2: Several precautions can be taken to minimize artificial oxidation. These include using antioxidants and metal chelators in your buffers, performing all steps on ice or at 4°C, and using validated DNA/nucleotide isolation methods that are known to reduce oxidative damage, such as those employing sodium iodide (NaI).[1][4][6][7][8] It is also crucial to use high-purity reagents and deoxygenated solutions where possible.
Q3: Which analytical method is considered the gold standard for this compound quantification?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive, specific, and reliable method for the quantification of this compound.[1][4][9] This method allows for the use of isotope-labeled internal standards, which can correct for sample loss and matrix effects, thereby improving accuracy.
Q4: Can I use an ELISA kit to measure this compound?
A4: While ELISA kits are available for the detection of 8-oxo-dG, they are generally less specific and more prone to interference than LC-MS/MS.[10][11][12] Antibodies may cross-react with other oxidized guanine species.[13] If using an ELISA, it is crucial to validate the results with an orthogonal method like LC-MS/MS.
Q5: What are the expected physiological concentrations of this compound in cells?
A5: The intracellular concentration of this compound is typically very low, in the range of nanomoles per million cells, which is several orders of magnitude lower than the concentration of dGTP.[9] These low levels make accurate measurement particularly challenging and susceptible to artifactual inflation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the measurement of this compound.
Issue 1: High Background or Inconsistent Baseline in Chromatographic Analysis (HPLC-ECD, LC-MS/MS)
| Potential Cause | Troubleshooting Step |
| Artifactual Oxidation During Sample Preparation | Review your sample preparation protocol. Ensure the consistent use of antioxidants (e.g., TEMPO, desferrioxamine) and metal chelators (e.g., DTPA) in all buffers.[1][4][6][8] Perform all extraction and processing steps at low temperatures (on ice or at 4°C).[6] |
| Contaminated Reagents or Solvents | Use freshly prepared, high-purity (e.g., LC-MS grade) solvents and reagents. Filter all aqueous mobile phases before use. |
| Column Contamination | Implement a robust column washing protocol between samples. If contamination is suspected, flush the column with a strong solvent or follow the manufacturer's regeneration procedure. Consider the use of a guard column. |
| Electrochemical Detector (ECD) Issues | For HPLC-ECD, ensure the working electrode is clean and polished. Optimize the applied potential to enhance selectivity for this compound and minimize detection of interfering compounds.[14] |
| Mass Spectrometer (MS) Source Contamination | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. The presence of non-volatile salts or other contaminants can lead to ion suppression or a high chemical background. |
Issue 2: Poor Recovery of this compound
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | This compound is susceptible to enzymatic and chemical degradation. Process samples quickly and store extracts at -80°C until analysis.[15][16] Avoid multiple freeze-thaw cycles. |
| Inefficient Extraction | Optimize your nucleotide extraction protocol. Different cell or tissue types may require different lysis and extraction conditions. Ensure complete cell lysis to release the nucleotide pool. |
| Adsorption to Surfaces | Use low-adsorption polypropylene tubes and pipette tips throughout the procedure. Silanized glassware can also be used to minimize surface binding. |
| Inaccurate Quantification without an Internal Standard | The use of a stable isotope-labeled internal standard (e.g., 13C, 15N-labeled this compound) is highly recommended to correct for losses during sample preparation and for matrix effects during analysis.[1][4] |
Issue 3: Inconsistent or Non-Reproducible Results with ELISA
| Potential Cause | Troubleshooting Step |
| Poor Standard Curve | Prepare fresh standards for each assay. Ensure accurate serial dilutions and proper mixing.[17] Verify the integrity and storage conditions of the standard provided with the kit.[18] |
| High Background Signal | Increase the number and rigor of wash steps.[19] Ensure the use of the recommended blocking buffer.[17] Check for cross-reactivity of the antibodies with other molecules in your sample matrix. |
| Low Signal or Poor Sensitivity | Check the expiration date of the kit components. Ensure all reagents are brought to room temperature before use.[19] Optimize incubation times and temperatures as recommended in the kit protocol. |
| Poor Precision | Ensure accurate and consistent pipetting.[17] Use a multichannel pipette for adding reagents to multiple wells simultaneously. Mix samples and reagents thoroughly but gently to avoid bubbles. |
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding the measurement of oxidized guanine species.
Table 1: Comparison of Background Levels of 8-oxo-dG in Human Lymphocyte DNA Measured by Different Methods
| Analytical Method | Reported Background Level (lesions per 10^6 dG) | Reference |
| HPLC-ECD | 0.3 - 4.2 | [8][11] |
| LC-MS/MS | 1.57 ± 0.88 | [8] |
| GC-MS | Generally higher and less reliable for low levels | [3][20] |
| FPG-based Assays | 0.3 - 4.2 | [20] |
Table 2: Intracellular Concentrations of this compound in a Human Cell Line
| Cell Line | Condition | This compound Concentration (pmol/million cells) | This compound Concentration (nM) | Reference |
| U2OS | Untreated | 0.006 - 0.010 | 1.5 - 2.5 | [9] |
| U2OS | Hydrogen Peroxide Treated | ~0.008 | ~2 | [9] |
Experimental Protocols
Protocol 1: Extraction of Nucleotide Pool for this compound Analysis
This protocol is a generalized procedure and may require optimization for specific cell or tissue types.
-
Cell Harvesting: Harvest cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) containing a metal chelator (e.g., 1 mM DTPA).
-
Extraction: Resuspend the cell pellet in a cold extraction buffer (e.g., 60% methanol) containing an antioxidant (e.g., 10 mM TEMPO) and an internal standard (e.g., stable isotope-labeled this compound). The volume should be adjusted based on the cell number.
-
Lysis: Lyse the cells by vortexing vigorously and incubating on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Collection: Carefully collect the supernatant containing the nucleotide pool.
-
Drying: Dry the supernatant using a vacuum concentrator without heating.
-
Reconstitution: Reconstitute the dried extract in a suitable buffer (e.g., mobile phase for LC-MS/MS analysis) for analysis.
-
Storage: Store the reconstituted samples at -80°C until analysis.
Protocol 2: Quantification of this compound by LC-MS/MS
This is a representative protocol and specific parameters will depend on the instrumentation used.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used. Ion-pairing chromatography with an agent like dimethylhexylamine may be necessary to retain the highly polar this compound.[9]
-
Mobile Phase A: Aqueous buffer with an ion-pairing agent and a weak acid (e.g., 10 mM dimethylhexylamine with 10 mM acetic acid).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A suitable gradient from low to high organic phase to elute this compound and separate it from other nucleotides.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
This compound: Monitor the transition from the precursor ion (m/z of this compound) to a specific product ion.
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of this compound in the samples by interpolating from the standard curve.
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting decision tree for this compound measurement.
References
- 1. Prevention of artifactual oxidation in determination of cellular 8-oxo-7,8-dihydro-2'-deoxyguanosine by isotope-dilution LC-MS/MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA oxidation matters: The HPLC–electrochemical detection assay of 8-oxo-deoxyguanosine and 8-oxo-guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of oxidation during the preparation of DNA and analysis of 8-hydroxy-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A reliable assessment of 8-oxo-2-deoxyguanosine levels in nuclear and mitochondrial DNA using the sodium iodide method to isolate DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Quantifying the Level of 8-oxo-dG Using ELISA Assay to Evaluate Oxidative DNA Damage in MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, 8-Oxo Guanosines - Jena Bioscience [jenabioscience.com]
- 16. glpbio.com [glpbio.com]
- 17. hycultbiotech.com [hycultbiotech.com]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. ethosbiosciences.com [ethosbiosciences.com]
- 20. enghusen.dk [enghusen.dk]
Technical Support Center: Optimizing 8-oxo-dGTPase (MTH1) Inhibition Experiments
Welcome to the technical support center for 8-oxo-dGTPase (MTH1) inhibition experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their assays and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during MTH1 inhibition experiments.
Q1: I am observing a high background signal in my "no enzyme" control wells. What are the common causes and solutions?
A: High background in negative controls of a malachite green-based assay, which detects free phosphate, can obscure results. The primary causes are typically phosphate contamination or substrate instability.
-
Phosphate Contamination: Buffers, reagents, or labware may be contaminated with inorganic phosphate.[1]
-
Solution: Use freshly prepared buffers with high-purity water (Milli-Q or equivalent). Ensure all labware, including pipette tips and microplates, are certified phosphate-free or have been thoroughly rinsed with high-purity water. Avoid using detergents to wash labware, as they are a common source of phosphate contamination.[1]
-
-
Substrate Instability: The substrate, 8-oxo-dGTP, can degrade spontaneously, releasing pyrophosphate which is then hydrolyzed to phosphate, leading to a false-positive signal.
-
Solution: Prepare this compound solutions fresh for each experiment. Store the stock solution in small aliquots at -80°C and avoid repeated freeze-thaw cycles. Minimize the time the substrate is kept at room temperature during the experiment.
-
Q2: My positive control inhibitor shows little to no MTH1 inhibition. What should I check?
A: Lack of inhibition from a known potent inhibitor points to issues with either the enzyme's activity, the inhibitor's integrity, or the assay conditions.
-
Inactive Enzyme: The MTH1 enzyme may have lost its activity due to improper storage or handling.
-
Solution: Always keep the enzyme on ice during the experiment setup.[2] Confirm the specific activity of your enzyme lot by running a dilution series to ensure the assay is within the linear range of activity.
-
-
Inhibitor Degradation: The positive control inhibitor may have degraded.
-
Solution: Prepare fresh inhibitor dilutions from a trusted stock. If possible, confirm the inhibitor's identity and purity via analytical methods like LC-MS.
-
-
Incorrect Assay Conditions: The enzyme or substrate concentration may be too high, requiring a higher concentration of inhibitor to see an effect.
-
Solution: Re-optimize the assay by titrating both the MTH1 enzyme and the this compound substrate to find conditions that yield a robust signal while being sensitive to inhibition. The reaction should be in the linear range with respect to time and enzyme concentration.[2]
-
Q3: My results have poor reproducibility between plates and experimental days. How can I improve consistency?
A: Variability often stems from minor inconsistencies in experimental execution.
-
Pipetting Errors: Small variations in pipetting volumes, especially of the enzyme or inhibitor, can lead to significant differences in results.
-
Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. When preparing plates, try to follow the same order and timing for adding reagents to each well.
-
-
Temperature and Incubation Fluctuations: Enzyme kinetics are highly sensitive to temperature.[2]
-
Solution: Bring all reagents to room temperature before starting the assay (except for the enzyme, which should remain on ice).[2] Use a temperature-controlled plate incubator and ensure incubation times are precisely the same for all plates.
-
-
Reagent Instability: As mentioned, this compound is labile. Inconsistent handling can lead to variable results.
-
Solution: Prepare a single master mix of reagents (buffer, substrate) sufficient for all plates in an experiment to minimize well-to-well variation.
-
Experimental Protocols
A detailed protocol for a standard MTH1 inhibition assay using malachite green for detection is provided below. This method measures the inorganic phosphate produced from the hydrolysis of this compound.[1][3][4]
Protocol: MTH1 Inhibition Assay (Malachite Green)
1. Reagent Preparation:
- Assay Buffer: 100 mM Tris-HCl (pH 7.5), 40 mM NaCl, 10 mM MgCl₂, 1 mM DTT. Prepare fresh and filter.
- MTH1 Enzyme: Dilute recombinant human MTH1 protein in cold Assay Buffer to the desired working concentration (e.g., 0.5-2 nM). Keep on ice.
- This compound Substrate: Dilute a stock solution of this compound in Assay Buffer to the desired working concentration (e.g., 10-20 µM). Prepare fresh.
- Test Compounds/Inhibitors: Prepare serial dilutions in DMSO, then dilute into Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.
- Malachite Green Reagent: Prepare according to the manufacturer's instructions. Typically, this involves mixing a solution of malachite green with ammonium molybdate in an acidic solution.[3][4]
2. Assay Procedure (384-well plate format):
- Add 2.5 µL of diluted test compound or control (e.g., TH588 as a positive control, DMSO as a negative control) to the appropriate wells.
- Add 10 µL of MTH1 enzyme solution to all wells except the "no enzyme" background controls. Add 10 µL of Assay Buffer to the background control wells.
- Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding 12.5 µL of the this compound substrate solution to all wells.
- Incubate the plate for 15-30 minutes at room temperature. The exact time should be optimized to ensure the reaction remains in the linear range.
- Stop the reaction and develop the color by adding 10 µL of Malachite Green Reagent.
- Incubate for 15-20 minutes at room temperature to allow for full color development.
- Read the absorbance at 620-640 nm using a microplate reader.[3]
3. Data Analysis:
- Subtract the average absorbance of the "no enzyme" control wells from all other wells.
- Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and "no inhibition" (100% inhibition) controls.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Quantitative Data Summary
The following tables provide reference data for optimizing MTH1 inhibition assays.
Table 1: Reference MTH1 Inhibitors and their Biochemical Potencies
| Inhibitor | MTH1 IC₅₀ (nM) | Reference |
| TH287 | 0.8 | [5][6] |
| TH588 | 5.0 | [5] |
| (S)-crizotinib | 72 | [5] |
| MI1020 | Nanomolar range | [7] |
| MI1024 | Nanomolar range | [7] |
Table 2: Typical MTH1 Assay Parameters
| Parameter | Recommended Range | Notes |
| MTH1 Enzyme Conc. | 0.5 - 5 nM | Optimize for linear reaction kinetics. |
| This compound Conc. | 5 - 20 µM | Should be close to the Kₘ for competitive inhibitors. |
| Incubation Time | 15 - 60 min | Ensure product formation is linear over this period. |
| Incubation Temp. | 22 - 37 °C | Maintain consistency; room temperature is common.[2] |
| Final DMSO Conc. | ≤ 1% | High DMSO concentrations can inhibit enzyme activity. |
Visual Guides: Pathways and Workflows
MTH1 Role in Preventing DNA Damage
Cancer cells exhibit high levels of reactive oxygen species (ROS), which can oxidize nucleotides in the cellular pool, such as dGTP to this compound.[6][8][9] MTH1 acts as a sanitizing enzyme, hydrolyzing this compound to 8-oxo-dGMP, preventing its incorporation into DNA by polymerases.[8][10] Inhibition of MTH1 leads to the accumulation of these damaged nucleotides, resulting in DNA damage and subsequent cancer cell death.[8][11]
Experimental Workflow for MTH1 Inhibition Assay
The following diagram outlines the key steps in a typical high-throughput screening experiment for MTH1 inhibitors.
Troubleshooting Logic: High Background Signal
This flowchart provides a logical sequence of steps to diagnose and resolve the issue of high background signal in "no enzyme" control wells.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. eubopen.org [eubopen.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTH1 inhibition | MTH1 inhibitor review [selleckchem.com]
- 6. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 7. Inhibitor development of MTH1 via high-throughput screening with fragment based library and MTH1 substrate binding cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific 8-oxo-dGTPase activity of MTH1 (NUDT1) protein as a quantitative marker and prognostic factor in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving 8-Oxo-dGTP Detection Specificity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to enhance the specificity and reliability of 8-oxo-7,8-dihydro-2'-deoxyguanosine 5'-triphosphate (8-Oxo-dGTP) detection. Accurate measurement of this oxidized nucleotide is critical for understanding its role in mutagenesis, cellular signaling, and as a potential biomarker for oxidative stress-related diseases.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the quantification of this compound.
Q1: My measured this compound levels are unexpectedly high and variable between replicates. What is the likely cause?
A1: The most common cause of erroneously high and variable this compound levels is artifactual oxidation of the precursor dGTP during sample preparation and analysis. Guanine is highly susceptible to oxidation, and this can occur at several stages of the experimental workflow.[1][2][3]
Troubleshooting Steps:
-
Optimize Sample Lysis & Extraction: Avoid harsh extraction methods. Phenol-based extractions have been shown to contribute to artificial oxidation.[1][4] A recommended approach is extraction with 70% methanol at -20°C, which is commonly used for measuring endogenous nucleotides.[5]
-
Incorporate Antioxidants & Chelators: Spurious oxidation is often catalyzed by trace metal ions. It is crucial to include antioxidants and metal chelators in your lysis and extraction buffers.
-
Maintain Low Temperatures: Perform all sample processing steps on ice or at 4°C to minimize spontaneous oxidation.
-
Use High-Purity Reagents: Ensure all buffers and water are of the highest possible purity (e.g., LC-MS grade) to minimize metal ion contamination.
Q2: I am using an ELISA-based method and observing high background signal in my negative control wells. How can I reduce this?
A2: High background in an ELISA can stem from several factors, including non-specific binding of antibodies, contamination, or issues with washing steps.[8][9][10]
Troubleshooting Steps:
-
Improve Blocking: Insufficient blocking is a primary cause of high background.
-
Optimize Antibody Concentrations: The concentrations of both the primary and secondary antibodies may be too high, leading to non-specific binding. Perform a titration experiment to determine the optimal dilution for each antibody.
-
Enhance Washing Steps: Inadequate washing fails to remove unbound reagents.
-
Check for Reagent Contamination: Use fresh, sterile reagents. Cross-contamination between samples or with positive controls can artificially increase the signal.[8][11]
Q3: How can I be sure that the this compound I'm detecting is from the cellular nucleotide pool and not from DNA breakdown during extraction?
A3: This is a valid concern, as aggressive lysis can shear DNA, and subsequent enzymatic activity or chemical degradation could potentially release nucleotides. However, the primary artifact concern is the de novo oxidation of dGTP in the extract, not breakdown from DNA.[2] To specifically measure the soluble nucleotide pool, the extraction method is key. A cold methanol extraction, as mentioned in Q1, is effective at precipitating macromolecules like DNA and proteins while solubilizing small molecules like dNTPs.[5] A subsequent centrifugation step will separate the DNA-containing pellet from the this compound-containing supernatant.
Comparison of Detection Methods
Choosing the right method is critical for achieving the desired specificity and sensitivity. LC-MS/MS is generally considered the gold standard for quantitative accuracy due to its high specificity.
| Method | Principle | Advantages | Common Challenges & Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometry detection based on mass-to-charge ratio. | High specificity and sensitivity; allows for simultaneous quantification of multiple analytes (e.g., dGTP, 8-oxo-GTP).[5] Can use isotopically labeled internal standards to control for matrix effects. | Requires expensive instrumentation; ion-pairing agents may be needed for retention of highly polar triphosphates.[5] |
| HPLC-ECD | Chromatographic separation followed by electrochemical detection of the oxidized moiety. | High sensitivity.[3] | Susceptible to interference from other electroactive compounds with similar retention times.[3] Prone to artifactual oxidation if not carefully optimized.[1][4] |
| ELISA | Immunoassay using an antibody specific to 8-Oxo-dG or a related structure. | High throughput; does not require specialized chromatography equipment. | Potential for antibody cross-reactivity with structurally similar molecules (e.g., 8-oxo-GTP, 8-oxo-dG).[12] Susceptible to high background and matrix effects.[8][9] |
| 32P-Postlabeling | Enzymatic incorporation of 32P to label nucleotides, followed by chromatographic separation. | Very high sensitivity.[13] | Prone to significant overestimation due to oxidation of unmodified dGTP during the labeling reaction.[14] Involves handling of radioactive materials. |
Key Experimental Protocols
Protocol: LC-MS/MS Quantification of Intracellular this compound
This protocol is adapted from a method developed for quantifying 8-oxo-nucleotides in cultured cells.[5]
-
Cell Harvesting & Lysis:
-
Aspirate cell culture medium and wash cells with ice-cold PBS.
-
Count cells for normalization (e.g., using a hemocytometer). A large number of cells (e.g., >1 million) may be required.[5]
-
Add 1 mL of ice-cold 70% methanol containing an antioxidant/chelator cocktail (e.g., DFO and TEMPO).
-
Scrape cells and collect the lysate in a microcentrifuge tube.
-
-
Nucleotide Extraction:
-
Incubate the lysate at -20°C for at least 30 minutes to precipitate proteins and nucleic acids.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the soluble nucleotide pool, to a new tube. Avoid disturbing the pellet.
-
Dry the supernatant completely using a vacuum concentrator.
-
-
Sample Reconstitution & Analysis:
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
Analyze using an LC-MS/MS system. An ion-pairing reversed-phase liquid chromatography method is often employed to retain and separate the highly polar analytes.[5]
-
LC Conditions: Use a C18 column with an ion-pairing agent like dimethylhexylamine in the mobile phase.
-
MS/MS Conditions: Operate in positive ionization mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for this compound and an internal standard.
-
Visualized Workflows and Pathways
Troubleshooting Artifactual Oxidation
This decision tree guides users through diagnosing and mitigating artificially high this compound readings.
Caption: Troubleshooting workflow for artifactual this compound.
Sources of this compound Formation
This diagram illustrates the difference between the biological formation of this compound and the artifactual oxidation of dGTP during experimental procedures.
Caption: Biological vs. Artifactual sources of this compound.
Experimental Workflow for LC-MS/MS Detection
This chart outlines the key steps for the specific and sensitive detection of this compound from cell culture using LC-MS/MS.
Caption: LC-MS/MS workflow for intracellular this compound analysis.
References
- 1. pnas.org [pnas.org]
- 2. Artifacts associated with the measurement of oxidized DNA bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 9. How to deal with high background in ELISA | Abcam [abcam.com]
- 10. arp1.com [arp1.com]
- 11. tulipgroup.com [tulipgroup.com]
- 12. mdpi.com [mdpi.com]
- 13. An improved (32)P-postlabeling assay for the sensitive detection of 8-oxodeoxyguanosine in tissue DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative analysis of 8-oxo-2' -deoxyguanosine in DNA by 32P- and 33P-postlabeling and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 8-Oxo-dGTP Stability & Storage
Welcome to the technical support center for 8-Oxo-7,8-dihydro-2'-deoxyguanosine-5'-triphosphate (8-Oxo-dGTP). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in solution and during long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution due to improper storage. | Verify storage conditions. This compound should be stored at -20°C or -80°C in a slightly basic buffer (pH 7.5-8.0). Aliquot the stock solution to minimize freeze-thaw cycles. |
| Repeated freeze-thaw cycles of the this compound solution. | Prepare single-use aliquots from the main stock solution to avoid multiple freeze-thaw cycles, which can lead to degradation. | |
| Use of acidic buffers or water for dilution. | Dilute this compound in a nuclease-free buffer with a pH of 7.5-8.0, such as Tris-HCl or TE buffer. Avoid using water, which can be slightly acidic. | |
| Low yield or no product in enzymatic reactions | Hydrolysis of this compound to 8-Oxo-dGDP or 8-Oxo-dGMP. | Before use, check the purity of your this compound solution using HPLC (see Experimental Protocols). If significant degradation is observed, use a fresh, properly stored stock. |
| Presence of divalent metal ions that can catalyze hydrolysis. | If not required for your experiment, consider using a buffer with a chelating agent like EDTA to sequester divalent cations. | |
| Unexpected peaks in HPLC analysis | Spontaneous hydrolysis of the triphosphate chain. | Ensure that solutions are kept on ice during experimental setup and that the duration of experiments at elevated temperatures is minimized. |
| Contamination of the stock solution. | Use sterile, nuclease-free water and buffers for all dilutions. Handle with care to prevent microbial or nuclease contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term storage, this compound solutions should be stored at -20°C or, for extended periods, at -80°C. It is crucial to store it in a slightly basic, nuclease-free buffer, such as 10 mM Tris-HCl, pH 7.5-8.0, or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0). Commercial suppliers recommend a shelf life of up to 12 months when stored at -20°C.[1]
Q2: How many times can I freeze-thaw my this compound stock solution?
A2: It is strongly recommended to minimize freeze-thaw cycles. The best practice is to aliquot your main stock solution into single-use volumes upon receipt. This prevents degradation that can occur with repeated temperature changes.
Q3: Can I store my working solution of this compound at 4°C?
A3: For short-term use (a few days), storing a working dilution at 4°C is generally acceptable. However, for any period longer than a week, it is advisable to store it at -20°C to prevent hydrolysis.
Q4: What is the primary degradation pathway for this compound in solution?
A4: The primary non-enzymatic degradation pathway for this compound in aqueous solution is the hydrolysis of the triphosphate chain. This results in the formation of 8-Oxo-dGDP and subsequently 8-Oxo-dGMP and inorganic phosphate. This process is accelerated by acidic conditions and elevated temperatures.
Q5: How can I check the integrity of my this compound solution?
A5: The integrity and purity of your this compound solution can be assessed using High-Performance Liquid Chromatography (HPLC). An anion-exchange or reverse-phase HPLC method coupled with UV detection can separate this compound from its hydrolysis products (8-Oxo-dGDP and 8-Oxo-dGMP). A detailed protocol is provided in the Experimental Protocols section.
Stability Data
While specific kinetic data for the non-enzymatic hydrolysis of this compound is not extensively published, the stability of nucleotides is known to be influenced by temperature and pH. The following tables provide a summary of recommended storage conditions and factors affecting stability based on available data for this compound and analogous nucleotides.
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Duration | Temperature | Recommended Buffer | Expected Stability |
| Short-term (up to 1 week) | 4°C | 10 mM Tris-HCl, pH 7.5-8.0 or TE Buffer | Stable |
| Long-term (up to 12 months) | -20°C | 10 mM Tris-HCl, pH 7.5-8.0 or TE Buffer | Stable[1] |
| Extended Long-term (>12 months) | -80°C | 10 mM Tris-HCl, pH 7.5-8.0 or TE Buffer | Highly Stable |
Table 2: Factors Influencing the Stability of this compound in Solution
| Factor | Effect on Stability | Recommendation |
| pH | Acidic pH (<7.0) significantly increases the rate of hydrolysis of the triphosphate chain. Slightly basic pH (7.5-8.5) is optimal for stability. | Always use buffers with a pH between 7.5 and 8.0 for storage and dilution. |
| Temperature | Higher temperatures accelerate the rate of hydrolysis. Short-term exposure to ambient temperature is generally acceptable, but prolonged exposure should be avoided.[1] | Store at -20°C or -80°C for long-term stability. Keep on ice during experimental use. |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation. | Aliquot stock solutions into single-use volumes. |
| Divalent Cations (e.g., Mg²⁺, Mn²⁺) | Can catalyze the hydrolysis of the triphosphate chain. | If not essential for the experiment, store in a buffer containing a chelating agent like EDTA (e.g., TE buffer). |
| Nuclease Contamination | Can lead to enzymatic degradation. | Use nuclease-free water, buffers, and sterile techniques when handling this compound. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol allows for the quantitative analysis of this compound and its primary hydrolysis products, 8-Oxo-dGDP and 8-Oxo-dGMP.
Materials:
-
This compound solution
-
8-Oxo-dGDP and 8-Oxo-dGMP standards
-
HPLC system with a UV detector
-
Anion-exchange or C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: 0.1 M TEAA, pH 7.0, with 25% Acetonitrile
-
Nuclease-free water
Procedure:
-
Sample Preparation:
-
Thaw the this compound solution on ice.
-
Dilute the sample to a suitable concentration (e.g., 10-100 µM) with nuclease-free water or the storage buffer.
-
Prepare standard solutions of this compound, 8-Oxo-dGDP, and 8-Oxo-dGMP of known concentrations.
-
-
HPLC Analysis:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject a known volume (e.g., 10-20 µL) of the sample or standard.
-
Run a linear gradient to separate the nucleotides. For example, with a C18 column, a gradient from 0% to 50% Mobile Phase B over 30 minutes can be effective.
-
Monitor the absorbance at the λmax of this compound, which is approximately 245 nm in Tris-HCl pH 7.5.[1]
-
-
Data Analysis:
-
Identify the peaks for this compound, 8-Oxo-dGDP, and 8-Oxo-dGMP based on the retention times of the standards.
-
Integrate the peak areas for each component.
-
Calculate the percentage of intact this compound and its degradation products in the sample by comparing the peak areas to the standard curves.
-
Visualizations
Degradation Pathway of this compound
The primary degradation pathway of this compound in solution is the sequential hydrolysis of the triphosphate chain.
Caption: Non-enzymatic hydrolysis of this compound.
Experimental Workflow for Stability Assessment
The following workflow outlines the steps to assess the stability of this compound under different conditions.
Caption: Workflow for this compound stability testing.
References
troubleshooting 8-Oxo-dGTP incorporation assays with DNA polymerases
Welcome to the Technical Support Center for 8-Oxo-dGTP Incorporation Assays. This guide provides detailed troubleshooting advice, answers to frequently asked questions, and standardized protocols to assist researchers in successfully performing and interpreting these experiments.
Troubleshooting Guide
This section addresses common problems encountered during this compound incorporation assays, offering potential causes and solutions in a direct question-and-answer format.
Question: Why am I seeing no or very low incorporation of this compound?
Answer:
This is a common issue that can stem from several factors related to your reagents or reaction conditions.
-
Potential Cause 1: Inactive DNA Polymerase. The enzyme may have lost activity due to improper storage or handling.
-
Solution: Use a fresh aliquot of DNA polymerase. When possible, run a parallel positive control reaction with standard dGTP to confirm enzyme activity.
-
-
Potential Cause 2: Suboptimal Reaction Conditions. The buffer composition, pH, or temperature may not be optimal for the specific polymerase used. Magnesium ion (Mg²⁺) concentration is particularly critical.
-
Solution: Review the manufacturer's recommended buffer for your polymerase. Optimize the Mg²⁺ concentration, as different polymerases have different requirements. Ensure the incubation temperature is optimal for the enzyme's activity.[1]
-
-
Potential Cause 3: Degraded this compound. this compound is susceptible to degradation.
-
Solution: Use fresh, high-quality this compound. Store it in small aliquots at -80°C to minimize freeze-thaw cycles.
-
-
Potential Cause 4: Poor Primer-Template Design. The DNA polymerase may not be binding or extending efficiently from your primer-template duplex.
-
Solution: Ensure your primer is fully annealed to the template. The primer's 3'-end must be correctly positioned for extension. The melting temperature (Tm) of the primer-template duplex should be appropriate for the reaction conditions to prevent dissociation.[2]
-
Question: My results show high background or non-specific bands on the gel. What's wrong?
Answer:
High background or non-specific products can obscure your results and indicate issues with reaction specificity.
-
Potential Cause 1: Contamination. Contamination with exogenous DNA or nucleases can lead to spurious products.
-
Solution: Use nuclease-free water, dedicated pipettes, and aerosol-resistant filter tips. Set up reactions in a clean environment, such as a PCR hood.
-
-
Potential Cause 2: Primer-Dimer Formation. Primers can anneal to each other, leading to a low-molecular-weight band.
-
Solution: Review your primer design to ensure there is no significant self-complementarity, especially at the 3'-ends.[1] Consider using a "hot-start" DNA polymerase, which is inactive until the initial high-temperature denaturation step, reducing non-specific amplification at lower temperatures.[1]
-
-
Potential Cause 3: Excess Enzyme or dNTPs. Too much DNA polymerase can lead to non-template-directed nucleotide addition.
-
Solution: Titrate the amount of DNA polymerase to find the optimal concentration that gives a clear product with minimal background. Ensure nucleotide concentrations are balanced as recommended.
-
Question: I am observing significant variability between my experimental replicates. Why?
Answer:
Inconsistent results can undermine the reliability of your data and typically point to technical inconsistencies.
-
Potential Cause 1: Pipetting Inaccuracies. Small errors in pipetting volumes of enzyme, nucleotides, or template can lead to large variations in results.
-
Solution: Use calibrated pipettes and prepare a master mix of common reagents (buffer, dNTPs, polymerase) to be dispensed into each reaction tube. This ensures each reaction receives the same concentration of components.
-
-
Potential Cause 2: Thermal Inconsistency. Temperature variations across the thermal cycler block can cause reactions to proceed at different rates.
-
Solution: Ensure your thermal cycler is properly calibrated. Place replicate tubes in a symmetrical pattern within the block.
-
-
Potential Cause 3: Inconsistent Template Quality. Variations in the purity or concentration of the primer-template DNA can affect results.
-
Solution: Use a consistent, high-quality method for preparing your DNA substrate.[3] Quantify the DNA accurately before setting up the reactions.
-
Frequently Asked Questions (FAQs)
Question: What is the significance of studying this compound incorporation?
Answer: 8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (this compound) is a common product of oxidative damage to the cellular nucleotide pool.[4] When present, it can be mistakenly incorporated into DNA during replication. This compound is highly mutagenic because it can pair with both adenine (A) and cytosine (C) in the template strand.[5][6] Incorporation opposite adenine leads to A:T to C:G transversion mutations if not repaired.[7][8] Studying this process is crucial for understanding the mechanisms of mutagenesis, cellular defense against oxidative stress, and the development of diseases like cancer.[9][10]
Question: How do I choose the right DNA polymerase for my assay?
Answer: The choice of DNA polymerase is critical as different polymerases exhibit varying efficiencies and fidelities when encountering oxidized nucleotides.
-
High-Fidelity Replicative Polymerases (e.g., Pol δ, Pol ε): These enzymes have proofreading activity and are generally less likely to incorporate this compound. They can, however, stall at the lesion.[11]
-
Translesion Synthesis (TLS) Polymerases (e.g., Pol η, Pol λ): These polymerases are specialized to bypass DNA lesions. For example, DNA polymerase λ can accommodate this compound in its active site.[12][13]
-
Family X Polymerases (e.g., Pol β): DNA polymerase β is known to incorporate this compound with relative efficiency, making it a common choice for in vitro studies.[14][15]
-
Viral Reverse Transcriptases (e.g., HIV-1 RT): These enzymes can also incorporate this compound, often with varying efficiencies depending on the template (RNA vs. DNA).[15]
Your choice will depend on the specific biological question you are asking (e.g., replicative fidelity vs. lesion bypass mechanisms).
Question: What are the optimal concentrations of this compound and other dNTPs?
Answer: The key is not the absolute concentration but the ratio of this compound to the canonical dNTP with which it competes.
-
Competition with dTTP: When the template base is adenine (A), this compound competes with dTTP for incorporation.
-
Competition with dGTP: When the template base is cytosine (C), this compound competes with dGTP.
Studies have shown that even trace amounts of this compound (less than 1% of the competing dNTP) can significantly reduce replication fidelity.[5][6][16] Therefore, experiments are often designed with varying ratios of this compound to the relevant canonical dNTP to measure the kinetic parameters of incorporation.
Question: What controls are essential for an this compound incorporation assay?
Answer: A robust experimental design requires several controls:
-
No Polymerase Control: A reaction mix containing all components except the DNA polymerase. This control ensures that there is no product formation in the absence of the enzyme.
-
No this compound Control: A reaction where this compound is omitted to show that product extension depends on its presence (in single nucleotide incorporation assays).
-
Positive Control (Standard dNTP): A reaction using the corresponding standard dNTP (e.g., dGTP) instead of this compound to confirm that the enzyme, primer-template, and buffer are all functioning correctly.
-
Template Control: A reaction with a template sequence that should not allow for the incorporation of guanine or its analogs at the position of interest.
Quantitative Data Summary
The efficiency of this compound incorporation varies significantly among different DNA polymerases. The following table summarizes kinetic data for several enzymes. Lower discrimination indicates more efficient incorporation of the analog compared to the natural nucleotide.
| DNA Polymerase | Template | Analog | Discrimination (Vmax/Km) | Reference |
| DNA Polymerase β | DNA | This compound | Low discrimination | [15] |
| DNA | 8-NH₂-dGTP | Low discrimination | [15] | |
| DNA Polymerase α | DNA | This compound | High discrimination | [15] |
| DNA | 8-NH₂-dGTP | Moderate discrimination | [15] | |
| HIV-1 RT | DNA | This compound | Stringent discrimination | [15] |
| RNA | This compound | Less stringent discrimination | [15] | |
| MLV RT | DNA | This compound | Stringent discrimination | [15] |
| RNA | This compound | Less stringent discrimination | [15] |
Experimental Protocols
Protocol: Single Nucleotide Incorporation Assay for this compound
This protocol describes a method to measure the incorporation of a single 8-Oxo-dGMP opposite a specific template base using a 5'-radiolabeled primer.
1. Materials and Reagents:
-
Primer-Template DNA: A synthetic DNA template containing the target site and a shorter, complementary primer. The primer should be one base short of the target site.
-
5'-End Labeling: T4 Polynucleotide Kinase (PNK) and [γ-³²P]ATP.
-
DNA Polymerase: The enzyme of interest.
-
Reaction Buffer: 10X buffer recommended for the specific DNA polymerase.
-
Nucleotides: High-purity this compound and standard dNTPs (dATP, dCTP, dGTP, dTTP).
-
Stop Solution: 95% Formamide, 20 mM EDTA, Bromophenol Blue, Xylene Cyanol.
-
Denaturing Polyacrylamide Gel: 15-20% acrylamide, 8 M Urea, 1X TBE buffer.
2. Methodology:
-
Step 1: Primer 5'-End Labeling
-
Set up a 25 µL reaction containing 100 pmol of the primer, 2.5 µL of 10X PNK buffer, 5 µL [γ-³²P]ATP, and 10 units of T4 PNK.[17]
-
Incubate at 37°C for 30 minutes.
-
Inactivate the enzyme by heating at 65°C for 20 minutes.
-
Purify the labeled primer using a G-25 spin column to remove unincorporated [γ-³²P]ATP.
-
-
Step 2: Primer-Template Annealing
-
Mix the ³²P-labeled primer and the template DNA in a 1.2:1 molar ratio (template:primer) in an annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.5).
-
Heat the mixture to 95°C for 5 minutes.
-
Allow it to cool slowly to room temperature over 1-2 hours to ensure proper annealing.
-
-
Step 3: Incorporation Reaction
-
Prepare a master mix containing the reaction buffer and the annealed primer-template DNA.
-
Set up individual 20 µL reactions on ice. A typical reaction contains:
-
2 µL 10X Reaction Buffer
-
2 µL Annealed Primer-Template (e.g., at 100 nM final concentration)
-
Variable concentrations of this compound or the competing dNTP.
-
A specific amount of DNA polymerase (to be optimized).
-
Nuclease-free water to 20 µL.
-
-
Initiate the reaction by adding the DNA polymerase.
-
Incubate at the optimal temperature for the polymerase (e.g., 37°C) for a predetermined time course (e.g., 2, 5, 10, 20 minutes).
-
Stop the reaction by adding an equal volume (20 µL) of Stop Solution.
-
-
Step 4: Gel Electrophoresis and Analysis
-
Heat the samples at 95°C for 5 minutes to denature the DNA, then chill on ice.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the bromophenol blue dye reaches the bottom.
-
Expose the gel to a phosphor screen and visualize using a phosphorimager.
-
Quantify the band intensities corresponding to the unextended primer (N) and the extended product (N+1). The percentage of product formed at each time point can be calculated as [Intensity(N+1) / (Intensity(N) + Intensity(N+1))] * 100.
-
Visualizations
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for an this compound incorporation assay and a logical troubleshooting flowchart.
Caption: Workflow for this compound single nucleotide incorporation assay.
Caption: Troubleshooting flowchart for this compound incorporation assays.
References
- 1. neb.com [neb.com]
- 2. Protocol for monitoring and analyzing single nucleotide incorporation by S. cerevisiae RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCR Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. This compound | eEnzyme [eenzyme.com]
- 5. Trace amounts of this compound in mitochondrial dNTP pools reduce DNA polymerase γ replication fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Detection of DNA replication errors and this compound-mediated mutations in E. coli by Duplex DNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The efficiency and fidelity of 8-oxo-guanine bypass by DNA polymerases δ and η - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for the dual coding potential of 8-oxoguanosine by a high-fidelity DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A switch between DNA polymerases δ and λ promotes error-free bypass of 8-oxo-G lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. Nucleotide binding interactions modulate dNTP selectivity and facilitate this compound incorporation by DNA polymerase lambda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Incorporation of the guanosine triphosphate analogs this compound and 8-NH2-dGTP by reverse transcriptases and mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Trace amounts of this compound in mitochondrial dNTP pools reduce DNA polymerase gamma replication fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring Ribonucleotide Incorporation into DNA In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
avoiding non-specific binding in 8-Oxo-dGTP-based ELISAs
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing 8-Oxo-dGTP-based ELISAs. The focus is on preventing and resolving issues related to non-specific binding to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of an this compound ELISA?
A1: Non-specific binding refers to the adherence of assay components, such as the primary or secondary antibodies, to the wells of the ELISA plate in a manner that is not related to the specific antigen-antibody interaction being measured. This can lead to a high background signal, which obscures the true signal from the target analyte (this compound) and reduces the sensitivity and accuracy of the assay.[1][2]
Q2: My blank wells have a high optical density (OD). What could be the cause?
A2: High OD readings in blank wells, which should have a very low signal, are a clear indicator of a problem with non-specific binding or reagent contamination.[3] Potential causes include insufficient blocking, contaminated reagents, or residual water in the wells after washing.[4] It is crucial to ensure all reagents are fresh and that washing steps are performed thoroughly.
Q3: Can the sample matrix itself contribute to non-specific binding?
A3: Yes, complex biological samples like serum, plasma, or cell lysates can contain components that may bind non-specifically to the ELISA plate.[1] If you switch sample types, for instance from cell culture media to serum, you may observe an increase in non-specific binding due to the more complex milieu.[1] It is important to validate the assay for your specific sample type.
Q4: How does a competitive ELISA format, often used for this compound, work?
A4: In a competitive ELISA for this compound, the microplate wells are pre-coated with this compound. The sample containing an unknown amount of this compound is added to the wells along with a fixed amount of a specific primary antibody. The this compound in the sample and the this compound coated on the plate compete for binding to the primary antibody. A higher concentration of this compound in the sample results in less antibody binding to the plate, leading to a weaker signal. Therefore, the signal is inversely proportional to the amount of this compound in the sample.[5][6]
Troubleshooting Guide: High Background and Non-Specific Binding
Problem: The overall background of the plate is high, reducing the signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the incubation time for the blocking step (e.g., to 2 hours at room temperature or overnight at 4°C). Consider increasing the concentration of the blocking agent (e.g., from 1% to 2% BSA). You can also try a different blocking agent entirely, as their effectiveness can vary.[1] |
| Inadequate Washing | Increase the number of wash cycles (e.g., from 3 to 5). Ensure that the wells are completely filled with wash buffer during each wash. Adding a short soak time of 30 seconds to 1 minute between washes can also be beneficial.[1] |
| Antibody Concentration Too High | The concentration of the primary or secondary antibody may be too high, leading to increased non-specific binding. Perform a titration experiment to determine the optimal antibody concentration that provides a good signal without a high background. |
| Contaminated Reagents | If you suspect reagent contamination, prepare fresh buffers and antibody dilutions. Ensure that pipette tips are changed between all reagent and sample transfers to avoid cross-contamination.[1] |
| Sub-optimal Incubation Conditions | Ensure that incubations are carried out at the recommended temperature. High temperatures can sometimes increase non-specific binding. Also, ensure that the plate is properly sealed during incubations to prevent evaporation, which can lead to the "edge effect".[7] |
Quantitative Data on Blocking Agents
The choice of blocking agent can significantly impact the level of non-specific binding. While the optimal blocker should be determined empirically for each specific assay, the following table summarizes a comparative study on the effectiveness of different blocking agents in reducing non-specific binding in an ELISA.
| Blocking Agent | Concentration | Relative Non-Specific Binding (Arbitrary Units) |
| 2% Skimmed Milk | 2% (w/v) | 0.15 |
| 2% Bovine Serum Albumin (BSA) | 2% (w/v) | 0.25 |
| 2% Polysorbate 20 (Tween-20) | 2% (v/v) | 0.40 |
| Data adapted from a study on non-specific binding in autoantibody ELISAs and may not be directly representative of all this compound ELISAs. |
Experimental Protocols
Protocol for a Competitive this compound ELISA
This protocol provides a general framework. Specific timings and concentrations may need to be optimized for your particular assay and reagents.
-
Plate Preparation: The microplate wells are pre-coated with an this compound-BSA conjugate.
-
Standard and Sample Preparation:
-
Prepare a serial dilution of the this compound standard.
-
Dilute your samples in the provided sample diluent. A starting dilution of 1:20 is often recommended for urine or serum samples.[8]
-
-
Competitive Reaction:
-
Add 50 µL of the standards and samples to the appropriate wells.
-
Add 50 µL of the diluted anti-8-Oxo-dGTP primary antibody to each well (except the blank).
-
Seal the plate and incubate for 1 hour at room temperature.[8]
-
-
Washing:
-
Wash the wells 4-6 times with 300 µL of 1X Wash Buffer per well. Ensure complete removal of the liquid after each wash by tapping the plate on absorbent paper.[8]
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well (except the blank).
-
Seal the plate and incubate for 1 hour at room temperature.[8]
-
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate at room temperature for 15-30 minutes in the dark.[8]
-
-
Stop Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot a standard curve of the OD values against the known concentrations of the this compound standards. Use this curve to determine the concentration of this compound in your samples.
Visualizations
Diagrams of Workflows and Logical Relationships
References
- 1. arp1.com [arp1.com]
- 2. corning.com [corning.com]
- 3. graphviz.org [graphviz.org]
- 4. Genox USA/ Technical tips for 8-OHdG ELISA: Genox/ Oxidative stress markers [genox.com]
- 5. researchgate.net [researchgate.net]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Technical tips for 8-OHdG ELISA: JaICA Oxidative stress markers [jaica.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
common pitfalls in studying 8-Oxo-dGTP-mediated mutagenesis
Welcome to the technical support center for researchers studying 8-Oxo-dGTP-mediated mutagenesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it mutagenic?
A: 8-oxo-7,8-dihydro-2'-deoxyguanosine 5'-triphosphate (this compound) is an oxidized form of the nucleotide dGTP, often generated by reactive oxygen species (ROS) within the cell.[1] Its mutagenic potential arises from its ability to exist in two conformations. While it can pair correctly with cytosine (C), it frequently adopts a syn-conformation that allows it to form a Hoogsteen base pair with adenine (A).[2][3] If this compound is incorporated opposite a template 'A' during DNA replication and is not corrected, it will lead to an A:T to C:G transversion mutation in the subsequent round of replication.[2][4]
Q2: What is the primary mutation signature of this compound?
A: The primary mutation signature of this compound is the A:T → C:G transversion.[2][5] This occurs because DNA polymerases can incorporate this compound from the nucleotide pool opposite adenine in the template strand.[2][6] Studies have shown that A-to-C changes are the predominant mutation when using this compound in reverse transcription assays.[6]
Q3: Why are my measurements of 8-oxo-dG in DNA highly variable or unexpectedly high?
A: Accurate quantification of 8-oxo-dG (the incorporated form of this compound) is notoriously challenging due to the high risk of artifactual oxidation of normal guanine during sample preparation.[7][8] Key steps like DNA isolation, hydrolysis, and even the use of phenol in extraction can artificially inflate 8-oxo-dG levels, leading to significant overestimation.[8][9] This variability has been a long-standing problem in the field, causing alarming discordance in reported baseline levels of oxidative damage.[10] Using optimized, non-phenol-based methods and minimizing oxidative conditions during sample handling is critical.[7][8]
Q4: How do cellular systems normally prevent this compound mutagenesis?
A: Cells have evolved sophisticated defense mechanisms. The primary defense is the sanitization of the nucleotide pool by enzymes like MTH1 (in mammals) or MutT (in bacteria).[2][3] These enzymes are this compound pyrophosphohydrolases that hydrolyze this compound to the monophosphate form (8-oxo-dGMP), preventing its incorporation into DNA.[2][11] If 8-oxo-dG is incorporated, the Base Excision Repair (BER) pathway, involving enzymes like OGG1 and MUTYH, can recognize and remove the lesion from the DNA strand.[4][12]
Q5: Does the choice of DNA polymerase matter for my experiment?
A: Absolutely. Different DNA polymerases incorporate this compound with vastly different efficiencies and fidelities.[4][13][14] For example, some polymerases preferentially incorporate it opposite template A, driving the mutagenic outcome, while others may show a preference for correct incorporation opposite C.[6][13][15] Specialized Y-family polymerases like human DNA polymerase kappa (hpol κ) are known to be error-prone and readily insert dAMP opposite an 8-oxo-dG lesion.[16] The specific polymerase and its active site residues can dramatically alter the ratio of misincorporation, thus defining the mutagenic potential in your system.[13]
Troubleshooting Guides
Problem 1: Low or No Yield in Mutagenic PCR
| Potential Cause | Troubleshooting Step |
| Suboptimal PCR Conditions | Standard PCR troubleshooting is the first step. Optimize annealing temperature (typically 5°C below the lowest primer Tm), ensure extension time is sufficient (1 min/kb), and verify Mg2+ concentration (start with 1.5 mM).[17] |
| Inhibition by this compound | High concentrations of nucleotide analogs can inhibit some DNA polymerases. Try reducing the concentration of this compound or adjusting the ratio of this compound to the canonical dNTPs.[6] |
| Incompatible Polymerase | Not all polymerases are efficient at incorporating nucleotide analogs. Ensure you are using a polymerase known to work with this compound, such as Taq polymerase.[5] |
| Degraded Reagents | Ensure this compound and other dNTPs have not degraded. Store them at -20°C and avoid repeated freeze-thaw cycles.[18] |
| Combined Mutagenesis Conditions | Combining Mn2+-based error-prone PCR conditions with oxidized nucleotides can sometimes inhibit the reaction entirely, resulting in no amplification.[1] It is often better to perform these mutagenesis strategies separately. |
Problem 2: Inconsistent or Uncontrolled Mutation Rate
| Potential Cause | Troubleshooting Step |
| Incorrect this compound Concentration | The mutation rate is directly influenced by the concentration of the mutagenic analog. To increase the mutation rate, increase the concentration of this compound relative to dGTP. To decrease it, lower the concentration.[6] |
| Incorrect Number of PCR Cycles | The rate of mutagenesis can be controlled by the number of PCR cycles in the initial amplification step where the analog is incorporated.[5] Fewer cycles will result in a lower mutation rate, while more cycles will increase it. |
| Imbalanced dNTP Pools | The relative concentrations of all dNTPs can affect polymerase fidelity. For instance, in mitochondrial studies, even slight imbalances in the dNTP pool can significantly impact the mutagenic effect of small amounts of this compound.[2] Maintain a controlled and consistent dNTP concentration across experiments. |
| Variable Template Quality | Damaged or degraded template DNA can lead to inconsistent amplification and affect the observed mutation rate. Use high-quality, purified template DNA for each experiment. |
Problem 3: Unexpected Mutation Spectrum
| Potential Cause | Troubleshooting Step |
| Sequence Context Effects | The local DNA sequence context can influence the frequency of mutation at different positions.[4][6] Some sequences may be hotspots for this compound incorporation, while others are coldspots. This variation is an inherent feature of the process.[6] |
| Polymerase-Specific Fidelity | The observed mutations are highly dependent on the polymerase used. For example, while many polymerases favor incorporating this compound opposite A, some may incorporate it opposite C, and others may favor incorporating dATP opposite a template 8-oxo-dG.[13][14][16] Verify the known fidelity of your chosen polymerase. |
| Presence of Other Oxidized Nucleotides | If using an in vitro oxidation method to generate this compound, other oxidized nucleotides (like 2-OH-dATP) may be present in the mix.[1] These can induce different types of mutations (e.g., G:C→A:T transitions).[1] Using purified this compound provides a cleaner mutation spectrum.[18] |
| Artifacts from DNA Extraction/Sequencing | Long heat incubations during DNA extraction can artificially increase G→T substitutions.[19] Furthermore, standard next-generation sequencing has a background error rate. Use high-fidelity sequencing methods like Duplex Sequencing to confidently identify true in vivo mutations.[19] |
Data Presentation
Table 1: Comparative Mutation Frequencies of dNTP Analogs
This table summarizes data from a deep sequencing analysis where a reverse transcriptase was used to incorporate dNTP analogs. Frequencies are per eligible nucleotide position.
| dNTP Condition | Overall Mutation Frequency | Primary Mutation Type(s) | Frequency per Eligible Position |
| Standard dNTPs | 0.08% | (background) | N/A |
| This compound | 0.39% | A→C | 1.20% |
| dPTP | 0.91% | A→G and G→A | 1.71% and 1.61% |
| Combined this compound/dPTP | 1.03% | A→C, A→G, G→A | 1.09%, 1.31%, 1.40% |
(Data sourced from Petrie et al., 2010)[6]
Table 2: Kinetic Parameters for 8-oxo-dG Bypass by Human DNA Polymerase κ (hpol κ)
This table shows the effect of the Werner syndrome protein (WRN) on the fidelity of hpol κ when bypassing an 8-oxo-dG lesion.
| Reaction | Condition | kpol (s-1) | Kd, dNTP (µM) | Specificity Constant (kpol/Kd) |
| dCMP insertion (Correct) | hpol κ alone | 0.007 | 10.3 | 0.0007 |
| hpol κ + WRN | 0.051 | 7.4 | 0.0069 (≈10-fold increase) | |
| dAMP insertion (Incorrect) | hpol κ alone | 0.08 | 8.3 | 0.0096 |
| hpol κ + WRN | 0.11 | 9.0 | 0.0122 (1.3-fold increase) |
(Data sourced from Sassa et al., 2014)[16]
Experimental Protocols & Visualizations
Protocol 1: Random Mutagenesis via Two-Step PCR
This method uses this compound to introduce random mutations into a target DNA sequence. A two-step process is crucial to first incorporate the analog and then replace it with natural bases before cloning.[5]
Step 1: Mutagenic PCR (Analog Incorporation)
-
Reaction Setup (50 µl):
-
10x PCR Buffer: 5 µl
-
Template DNA: 1-25 fmol
-
Forward & Reverse Primers: 0.2-1 µM each
-
dNTP Mix (natural dNTPs): 2.5 µl (final concentration should be adjusted to balance with analog)
-
This compound (10 mM): 2.5 µl (adjust volume to control mutation rate)
-
Taq DNA Polymerase: 1-2.5 units
-
PCR-grade Water: to 50 µl
-
-
Thermocycling:
-
Initial Denaturation: 94°C for 3 min
-
Cycles (10-15): The number of cycles controls the mutation rate.[5]
-
Denaturation: 94°C for 1 min
-
Annealing: 55-65°C for 1 min
-
Extension: 72°C for 1 min/kb
-
-
Final Extension: 72°C for 10 min
-
Step 2: Second PCR (Analog Removal and Amplification)
-
Template: Use 1 µl of the product from the first PCR.
-
Reaction Setup (50 µl):
-
Set up the reaction as in Step 1, but DO NOT add this compound . Use only the standard dNTP mix at a final concentration of 200 µM each.[17]
-
-
Thermocycling:
-
Run for a standard number of cycles (20-30) to amplify the final, mutagenized product free of analogs.
-
-
Cleanup and Cloning: Purify the final PCR product before proceeding with downstream applications like cloning and sequencing.
Protocol 2: In Vitro Primer Extension Assay for Incorporation Efficiency
This assay measures a polymerase's ability to incorporate this compound opposite a specific template base.
-
Substrate Preparation:
-
Design a template oligonucleotide containing the target base (e.g., 'A' or 'C').
-
Design a shorter primer that is 5'-radiolabeled (e.g., with 32P) and anneals immediately upstream of the target base.
-
Anneal the primer and template in a 1:1.5 molar ratio.
-
-
Reaction Setup (10-20 µl):
-
Polymerase Buffer (specific to the enzyme): 1x concentration
-
Annealed Primer/Template DNA: 20-50 nM
-
DNA Polymerase: 2-5 nM
-
This compound: Titrate across a range of concentrations (e.g., 0.1 µM to 100 µM).
-
-
Reaction and Quenching:
-
Pre-incubate the buffer, DNA, and polymerase at the reaction temperature (e.g., 37°C) for 2-3 minutes.
-
Initiate the reaction by adding the this compound.
-
Incubate for a defined time (e.g., 5-10 minutes).
-
Stop the reaction by adding an equal volume of stop solution (e.g., 95% formamide, 20 mM EDTA).
-
-
Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the products on a denaturing polyacrylamide gel (PAGE).
-
Visualize the radiolabeled DNA using autoradiography or a phosphorimager. The intensity of the band corresponding to the primer + 1 nucleotide reflects the incorporation efficiency.
-
Protocol 3: Key Considerations for 8-oxo-dG Quantification by HPLC-ED
This protocol highlights critical steps to minimize artifacts when measuring 8-oxo-dG levels.
-
DNA Isolation:
-
DNA Hydrolysis:
-
HPLC-ED Analysis:
-
Electrochemical Detection (ED): This is a highly sensitive method for detecting 8-oxo-dG.
-
Optimize Potential: The working potential must be optimized to detect 8-oxo-dG specifically without detecting co-eluting compounds. An applied potential of around +0.25 V can help reduce overlapping peaks and prevent overestimation.[9] A higher potential is needed to detect the undamaged dG for normalization.[7]
-
Validation: Use authentic standards to determine retention times and create a standard curve for quantification.[7]
-
-
Data Normalization:
-
Results are typically reported as a ratio of 8-oxo-dG to the total amount of undamaged deoxyguanosine (dG) (e.g., number of 8-oxo-dG lesions per 105 or 106 dG).[9] This requires accurate quantification of both species in the same sample.
-
References
- 1. openbiotechnologyjournal.com [openbiotechnologyjournal.com]
- 2. Trace amounts of this compound in mitochondrial dNTP pools reduce DNA polymerase γ replication fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA polymerase structure-based insight on the mutagenic properties of 8-oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Oxoguanine incorporation into DNA repeats in vitro and mismatch recognition by MutSα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Deep sequencing analysis of mutations resulting from the incorporation of dNTP analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. mdpi.com [mdpi.com]
- 10. Problems in the measurement of 8-oxoguanine in human DNA. Report of a workshop, DNA oxidation, held in Aberdeen, UK, 19-21 January, 1997 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel assay of 8-oxo-2'-deoxyguanosine 5'-triphosphate pyrophosphohydrolase (8-oxo-dGTPase) activity in cultured cells and its use for evaluation of cadmium(II) inhibition of this activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. The active site of TthPolX is adapted to prevent this compound misincorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Werner syndrome protein limits the error-prone 8-oxo-dG lesion bypass activity of human DNA polymerase kappa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PCR Troubleshooting | Bio-Rad [bio-rad.com]
- 18. This compound, Nucleotides for Mutagenesis - Jena Bioscience [jenabioscience.com]
- 19. researchgate.net [researchgate.net]
how to minimize 8-Oxo-dGTP degradation during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 8-Oxo-dGTP during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: 8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (this compound) is an oxidized derivative of deoxyguanosine triphosphate (dGTP). It is a significant biomarker for oxidative stress and is used in studies of DNA damage and repair. Its stability is a concern because it is prone to enzymatic and non-enzymatic degradation, which can affect the accuracy and reproducibility of experimental results. The primary degradation product is 8-oxo-dGMP, resulting from the hydrolysis of the triphosphate chain.
Q2: What is the primary cause of this compound degradation in experimental settings?
A2: The primary cause of this compound degradation is enzymatic hydrolysis by nucleoside triphosphate pyrophosphatases, with the most prominent being MutT Homolog 1 (MTH1), also known as NUDT1.[1][2] This enzyme is present in many cell lysates and can be a contaminating activity in purified enzyme preparations. The activity of MTH1 is dependent on the presence of divalent metal ions, such as magnesium (Mg²⁺) or manganese (Mn²⁺).[2]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound should be stored at -20°C or below in a solution with a slightly alkaline pH, typically around 7.5 ±0.5.[3][4] It is advisable to aliquot the stock solution upon receipt to minimize the number of freeze-thaw cycles.[3][5] While short-term exposure to ambient temperatures is possible, it should be avoided whenever feasible.[4]
Q4: How do pH and temperature affect the non-enzymatic stability of this compound?
A4: While comprehensive quantitative data on the non-enzymatic degradation of this compound is limited, purine nucleotides are generally more stable at neutral to slightly alkaline pH. Acidic conditions can lead to the hydrolysis of the N-glycosidic bond. Elevated temperatures will accelerate both enzymatic and non-enzymatic degradation.
Q5: How can I prevent enzymatic degradation of this compound in my experiments?
A5: To prevent enzymatic degradation, especially by MTH1 or similar enzymes, you can:
-
Use chelating agents: Add ethylenediaminetetraacetic acid (EDTA) to your reaction buffers to chelate the divalent metal ions (Mg²⁺, Mn²⁺) required for enzymatic activity. A final concentration of 1-5 mM EDTA is typically effective.
-
Use MTH1 inhibitors: If EDTA interferes with your experiment (e.g., by inhibiting a DNA polymerase), specific MTH1 inhibitors can be used. Several small molecule inhibitors of MTH1 are available, such as (S)-crizotinib and TH588.[6][7]
Q6: How many freeze-thaw cycles can an this compound solution tolerate?
A6: While there is no specific study detailing the maximum number of freeze-thaw cycles for this compound, it is a general best practice for all nucleotides to minimize these cycles. Repeated freezing and thawing can lead to the degradation of the triphosphate chain.[8] Aliquoting the stock solution into single-use volumes is the most effective way to preserve the integrity of the compound.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected incorporation of this compound in DNA polymerase assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution | 1. Prepare fresh working dilutions of this compound from a new aliquot for each experiment. 2. Verify the concentration and purity of your stock solution using HPLC.[1][9] |
| Enzymatic degradation during the reaction | 1. Add 1-5 mM EDTA to your reaction buffer to chelate divalent cations. Note: This may inhibit some DNA polymerases. 2. If EDTA is not an option, consider adding a specific MTH1 inhibitor to your reaction mix. |
| Suboptimal reaction conditions | 1. Ensure the pH of your reaction buffer is between 7.0 and 8.5. 2. Minimize the incubation time at elevated temperatures to what is necessary for the enzymatic reaction. |
| Incorrect quantification of incorporation | 1. Use a reliable method to quantify 8-Oxo-dG incorporation, such as HPLC with electrochemical detection or mass spectrometry.[9][10] |
Issue 2: High background signal or unexpected products in assays using this compound.
| Possible Cause | Troubleshooting Step |
| Presence of degradation products (8-oxo-dGMP, 8-oxo-dGDP) | 1. Analyze your this compound stock for the presence of degradation products by HPLC.[11] 2. If significant degradation is observed, obtain a fresh stock of this compound. |
| Contamination of reagents with nucleases | 1. Use nuclease-free water, buffers, and tips for all experiments. 2. Ensure that any protein preparations used are free of contaminating nuclease or phosphatase activities. |
| Oxidative damage to other components | 1. Prepare buffers and solutions fresh. 2. Consider degassing buffers to remove dissolved oxygen for highly sensitive applications. |
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Working Solutions
-
Thawing: Thaw the this compound stock solution on ice.
-
Aliquoting: Once thawed, immediately prepare single-use aliquots in sterile, nuclease-free microcentrifuge tubes. The volume of the aliquots should be tailored to your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Dilution: Prepare working solutions by diluting the stock aliquot in a suitable, sterile, nuclease-free buffer (e.g., Tris-HCl, pH 7.5). Prepare only the amount needed for the day's experiments.
-
Storage of Aliquots: Store the single-use aliquots at -20°C or -80°C for long-term storage.
-
Handling During Experiments: Keep the working solutions on ice throughout the experimental setup.
Protocol 2: Minimizing this compound Degradation in a DNA Polymerase Assay
This protocol is a general guideline and may need optimization for specific polymerases.
-
Reaction Buffer Preparation: Prepare a reaction buffer appropriate for your DNA polymerase. To minimize this compound degradation, consider the following additions:
-
Option A (with EDTA): If your polymerase is tolerant to low concentrations of EDTA, add EDTA to a final concentration of 1 mM.
-
Option B (with MTH1 inhibitor): If EDTA inhibits your polymerase, add a specific MTH1 inhibitor (e.g., TH588) to the reaction mix. The optimal concentration should be determined empirically, but a starting point of 1-10 µM can be tested.[7]
-
-
Reaction Setup:
-
Assemble the reaction on ice.
-
Add the components in the following order: nuclease-free water, reaction buffer, template DNA, primers, dNTPs (excluding this compound), and MTH1 inhibitor (if using).
-
Add the this compound working solution.
-
Finally, add the DNA polymerase.
-
-
Incubation: Transfer the reaction to the appropriate temperature for the assay and incubate for the minimal time required to obtain a sufficient product.
-
Reaction Termination: Stop the reaction by adding a solution containing a high concentration of EDTA (e.g., 20 mM final concentration) and placing it on ice.
-
Analysis: Analyze the reaction products using your desired method (e.g., gel electrophoresis, HPLC).
Protocol 3: Quality Control of this compound Solution by HPLC
This protocol provides a general method for assessing the purity of an this compound solution.
-
Sample Preparation: Dilute a small amount of your this compound stock solution in the HPLC mobile phase to a final concentration suitable for UV or electrochemical detection.
-
HPLC System:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: An isocratic mobile phase of 100 mM triethylammonium acetate (TEAA), pH 7.0, with a small percentage of acetonitrile (e.g., 3-5%) is a good starting point.
-
Detection: UV detection at 254 nm and 293 nm. Electrochemical detection can also be used for higher sensitivity.[1][9]
-
-
Standard Preparation: Prepare standards of this compound, 8-oxo-dGDP, and 8-oxo-dGMP to determine their retention times.
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for peaks corresponding to this compound and its potential degradation products.
-
Quantify the percentage of this compound by integrating the peak areas. Purity should ideally be ≥95%.[3]
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or below | Minimizes both enzymatic and non-enzymatic degradation.[3][4] |
| Storage Buffer pH | 7.5 ± 0.5 | Maintains stability of the purine ring and triphosphate chain.[3][4] |
| Aliquoting | Prepare single-use aliquots | Avoids repeated freeze-thaw cycles which can lead to degradation.[8] |
| Working Solutions | Prepare fresh for each experiment | Ensures the highest purity and concentration for the assay. |
| Handling | Keep on ice | Reduces the rate of degradation during experimental setup. |
Mandatory Visualizations
Caption: Workflow for handling this compound to minimize degradation.
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting logic for experiments involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. [PDF] The Effects of Different Storage Conditions and Repeated Freeze/Thaw Cycles on the Concentration, Purity and Integrity of Genomic DNA. | Semantic Scholar [semanticscholar.org]
- 4. This compound, Nucleotides for Random Mutagenesis - Jena Bioscience [jenabioscience.com]
- 5. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Effects of Different Storage Conditions and Repeated Freeze/Thaw Cycles on the Concentration, Purity and Integrity of Genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
optimizing reaction conditions for the enzymatic hydrolysis of 8-Oxo-dGTP
This technical support center provides troubleshooting guidance and frequently asked questions for researchers optimizing the reaction conditions for the enzymatic hydrolysis of 8-Oxo-dGTP.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental setup and execution.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| EH-001 | No or very low hydrolysis of this compound is observed. | 1. Inactive enzyme (e.g., MTH1/NUDT1).2. Suboptimal reaction buffer conditions (pH, ionic strength).3. Absence of essential cofactors (e.g., Mg²⁺).4. Presence of inhibitors in the reaction mixture.5. Incorrect substrate concentration. | 1. Verify enzyme activity with a positive control.2. Ensure the reaction buffer is at the optimal pH (typically around 7.5-8.5) and contains appropriate salt concentrations (e.g., 40 mM NaCl).[1]3. Supplement the reaction with MgCl₂ (typically 4-5 mM).[1][2]4. Purify the substrate or enzyme preparation to remove potential inhibitors. Consider that dGDP and dADP can act as inhibitors.[3]5. Use an appropriate concentration of this compound (e.g., 20-50 µM).[1][4] |
| EH-002 | The reaction rate is significantly slower than expected. | 1. Suboptimal temperature.2. Incorrect enzyme concentration.3. Presence of contaminating phosphatases that degrade the substrate. | 1. Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for human MTH1).[1][2]2. Increase the enzyme concentration. A typical concentration for MTH1 is around 5 nM.[1]3. If using cell extracts, remove interfering phosphatases by ultrafiltration (e.g., with a 30 kDa cut-off membrane).[2][5] |
| EH-003 | High background signal or artifactual product formation is observed. | 1. Oxidation of dGTP to this compound during sample preparation or the assay itself.2. Non-enzymatic degradation of this compound. | 1. Minimize sample exposure to oxygen and sources of reactive oxygen species. Consider using antioxidants like catalase or TEMPO during DNA extraction if applicable.[6]2. Run a no-enzyme control to quantify non-enzymatic hydrolysis. Ensure proper storage of this compound. |
| EH-004 | Inconsistent results are obtained between experimental replicates. | 1. Pipetting errors.2. Inhomogeneous reaction mixture.3. Instability of reagents over time. | 1. Use calibrated pipettes and ensure proper mixing technique.2. Gently vortex the reaction mixture before incubation.3. Prepare fresh buffers and enzyme dilutions before each experiment. Store this compound in small aliquots to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the hydrolysis of this compound in mammalian cells?
A1: The primary enzyme is MutT Homolog 1 (MTH1), also known as NUDT1 (Nudix Hydrolase 1).[7][8] It catalyzes the hydrolysis of this compound to 8-Oxo-dGMP and pyrophosphate (PPi), preventing the incorporation of the oxidized and mutagenic nucleotide into DNA.[8][9]
Q2: What are the typical products of this compound hydrolysis by MTH1?
A2: MTH1 hydrolyzes this compound to 8-oxo-2'-deoxyguanosine 5'-monophosphate (8-Oxo-dGMP) and inorganic pyrophosphate.[3]
Q3: What are the optimal reaction conditions for an in vitro MTH1 hydrolysis assay?
A3: While optimal conditions can vary slightly, a common starting point is a buffer containing 20 mM Tris-HCl at pH 7.5, 4 mM MgCl₂, 40 mM NaCl, and 8 mM dithiothreitol (DTT), with the reaction carried out at 37°C.[1] For assays with cell extracts, a pH of 8.5 has also been reported as optimal.[2][5]
Q4: Are there any known inhibitors of MTH1-mediated this compound hydrolysis?
A4: Yes, several compounds can inhibit MTH1 activity. Notably, the product of interfering phosphatases, 8-oxo-2'-deoxyguanosine 5'-diphosphate (8-Oxo-dGDP), is a strong inhibitor.[3] Canonical nucleotides such as dGDP and dADP have also been shown to inhibit MTH1.[3]
Q5: How can the products of the hydrolysis reaction be detected and quantified?
A5: High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying the substrate (this compound) and the product (8-Oxo-dGMP).[1][4] Detection is often performed using UV absorbance, typically at a wavelength of 293 nm for selectivity of 8-oxo-dG derivatives.[2]
Quantitative Data Summary
Table 1: Kinetic Parameters for MTH1-mediated this compound Hydrolysis
| Enzyme Source | Km (µM) | Vmax | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Human MTH1 | 9.3 | - | - | - | [2][5] |
| Human MTH1 | - | - | 0.25 | 3.1 x 10⁵ | [10] |
Note: Kinetic parameters can vary depending on the specific assay conditions and enzyme preparation.
Table 2: Recommended Reaction Component Concentrations
| Component | Recommended Concentration | Reference |
| Tris-HCl (pH 7.5-8.5) | 20-100 mM | [1][2] |
| MgCl₂ | 4-5 mM | [1][2] |
| NaCl | 40 mM | [1] |
| Dithiothreitol (DTT) | 8 mM | [1] |
| Bovine Serum Albumin (BSA) | 80 µg/mL | [1] |
| This compound | 20-50 µM | [1][4] |
| MTH1 Enzyme | 0.25-5 nM | [1][10] |
Experimental Protocols
General Protocol for Enzymatic Hydrolysis of this compound by MTH1
-
Prepare the Reaction Buffer: A typical 1X reaction buffer consists of 20 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 40 mM NaCl, and 8 mM DTT.
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in nuclease-free water.
-
Dilute the MTH1 enzyme to the desired working concentration in a suitable buffer (e.g., the reaction buffer without substrate).
-
-
Set up the Reaction:
-
Initiate the Reaction:
-
Add the MTH1 enzyme to the pre-warmed reaction mixture to a final concentration of approximately 5 nM.[1]
-
Gently mix and incubate at 37°C.
-
-
Time-Course Sampling and Quenching:
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of a stop solution, such as 5 mM EDTA, to chelate the Mg²⁺ ions.[8]
-
-
Analysis:
-
Analyze the quenched samples by HPLC to separate and quantify this compound and 8-Oxo-dGMP.
-
Visualizations
Caption: Enzymatic hydrolysis of this compound by MTH1.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Inhibition of 8-oxo-2'-deoxyguanosine 5'-triphosphate pyrophosphohydrolase (8-oxo-dGTPase) activity of the antimutagenic human MTH1 protein by nucleoside 5'-diphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel assay of 8-oxo-2'-deoxyguanosine 5'-triphosphate pyrophosphohydrolase (8-oxo-dGTPase) activity in cultured cells and its use for evaluation of cadmium(II) inhibition of this activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the workup procedure for the analysis of 8-oxo-7,8-dihydro-2'-deoxyguanosine with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactome | NUDT1 hydrolyses this compound to 8-oxo-dGMP [reactome.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structure, biochemical and cellular activities demonstrate separate functions of MTH1 and MTH2 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Oxidative Damage Biomarkers: A Comparative Guide to 8-Oxo-dGTP and 8-oxo-dG
For researchers, scientists, and drug development professionals, the accurate measurement of oxidative stress is paramount. This guide provides an in-depth comparison of two key biomarkers of oxidative damage: 8-oxo-7,8-dihydro-2'-deoxyguanosine 5'-triphosphate (8-oxo-dGTP) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG). We will explore their distinct biochemical roles, the methodologies for their detection, and the comparative data that can inform the selection of the most appropriate marker for specific research applications.
Introduction to Oxidative Damage and its Markers
Reactive oxygen species (ROS) are natural byproducts of cellular metabolism, but their overproduction can lead to oxidative stress, a state implicated in numerous pathologies including cancer, neurodegenerative diseases, and cardiovascular conditions.[1][2] Guanine, being the most easily oxidized of the DNA bases, is a primary target of ROS.[3] The oxidation of guanine and its precursor deoxyguanosine triphosphate (dGTP) gives rise to 8-oxo-dG and this compound, respectively, which serve as crucial indicators of oxidative damage.
This compound , a damaged deoxynucleoside triphosphate in the cellular nucleotide pool, is a promutagenic substrate for DNA polymerases.[4][5][6] Its incorporation into DNA can lead to mutations. To counteract this, the enzyme MutT homolog 1 (MTH1), also known as NUDT1, sanitizes the nucleotide pool by hydrolyzing this compound to 8-oxo-dGMP, thereby preventing its incorporation into the DNA strand.[4][6][7]
8-oxo-dG , on the other hand, is the oxidized form of guanine already present within the DNA backbone.[8][9] It can also be formed by the incorporation of this compound during DNA replication.[7] This lesion is highly mutagenic as it can mispair with adenine, leading to G:C to T:A transversion mutations.[7][10] The primary cellular defense against 8-oxo-dG in DNA is the Base Excision Repair (BER) pathway, which is initiated by the 8-oxoguanine DNA glycosylase (OGG1) that recognizes and excises the damaged base.[7][10][11][12]
Biochemical Pathways of Formation and Repair
The distinct origins and fates of this compound and 8-oxo-dG are central to their interpretation as biomarkers. The following diagram illustrates these interconnected pathways.
References
- 1. Oxidative damage DNA: 8-oxoGua and 8-oxodG as molecular markers of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Base Excision Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of 8-oxo-2'-deoxyguanosine 5'-triphosphate pyrophosphohydrolase (8-oxo-dGTPase) activity of the antimutagenic human MTH1 protein by nucleoside 5'-diphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of 8-oxoG Repair Systems in Tumorigenesis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Base excision repair of reactive oxygen species-initiated 7,8-dihydro-8-oxo-2′-deoxyguanosine inhibits the cytotoxicity of platinum anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Targeting the 8-oxodG Base Excision Repair Pathway for Cancer Therapy | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Validating 8-Oxo-dGTP's Role in Mutational Signature Generation
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress is a constant threat to genomic integrity, with the guanine base being particularly vulnerable due to its low redox potential.[1][2] One of its most common and mutagenic lesions is 8-oxo-7,8-dihydroguanine (8-oxoG). The presence of 8-oxoG in the genome can arise from two primary pathways: the direct oxidation of a guanine base within the DNA strand or the incorporation of an oxidized precursor, 8-oxo-7,8-dihydro-2'-deoxyguanosine 5'-triphosphate (8-Oxo-dGTP), from the cellular nucleotide pool during replication.[3][4][5]
Both pathways are strongly implicated in producing a specific mutational pattern, predominantly G:C to T:A transversions, which are hallmarks of certain cancer mutational signatures. This guide provides a comparative analysis of the experimental evidence validating the role of this compound incorporation versus direct genomic guanine oxidation in generating these signatures, supported by experimental data and protocols.
Mechanism 1: The this compound Incorporation Pathway
Reactive oxygen species (ROS) can oxidize dGTP within the cellular nucleotide pool, creating the mutagenic substrate this compound. To counteract this, the enzyme MTH1 (also known as NUDT1) "sanitizes" the pool by hydrolyzing this compound to its monophosphate form, 8-oxo-dGMP, preventing its use by DNA polymerases.[3][6][7] If MTH1 activity is insufficient, DNA polymerases can incorporate this compound into a new DNA strand, often pairing it with adenine.[3][5][8] In a subsequent round of replication, this adenine serves as a template for thymine, completing a G:C→T:A transversion.
Mechanism 2: The Direct Genomic Guanine Oxidation Pathway
Alternatively, ROS can directly oxidize guanine bases already present in the DNA double helix. The resulting 8-oxoG lesion is a substrate for the Base Excision Repair (BER) pathway. The BER system uses a coordinated set of enzymes to prevent mutations. The DNA glycosylase OGG1 recognizes and excises 8-oxoG when it is paired with cytosine.[9][10] If replication occurs before OGG1 can act, DNA polymerase may insert an adenine opposite the 8-oxoG lesion. This 8-oxoG:A mismatch is then recognized by another DNA glycosylase, MUTYH, which excises the incorrect adenine, providing another opportunity for correct repair.[4][10][11] Failure of this repair system also results in a permanent G:C→T:A transversion after the next replication cycle.
Associated Mutational Signatures
The analysis of large cancer genome datasets has revealed characteristic patterns of mutations known as COSMIC (Catalogue of Somatic Mutations in Cancer) signatures. Oxidative damage, particularly from 8-oxoG, is strongly associated with Single Base Substitution (SBS) Signature 18 and Signature 36 .
-
SBS18: Characterized by a high proportion of C>A (equivalent to G>T) mutations, this signature is linked to damage by reactive oxygen species and has been experimentally connected to deficiencies in OGG1.[9][10][12]
-
SBS36: This signature is also dominated by G:C>T:A transversions and is specifically associated with biallelic inactivation of the MUTYH gene, a critical component of BER for 8-oxoG:A mismatches.[9][11]
Comparative Experimental Data
The following table summarizes key experimental findings from studies that have validated the roles of these distinct pathways.
| Experimental Model | Key Defect / Condition | Primary Mutation Type | Associated Signature | Key Finding / Magnitude of Effect | Pathway Validated |
| MTH1 knockout mice | Lack of this compound pool sanitization | Not specified (tumors) | N/A | Significantly higher tumor formation in lungs, livers, and stomachs compared to wild-type.[3] | This compound Incorporation |
| E. coli mutT strain | Lack of 8-Oxo-dGTPase activity | A:T→C:G transversions | N/A | A nearly 40-fold increase in A:T→C:G transversions was detected via Duplex Sequencing.[8] | This compound Incorporation |
| MUTYH-defective human CRC cell lines | Defective repair of 8-oxoG:A mismatches | G:C→T:A transversions | Signature 36 | The specific G:C>T:A pattern in these cells defines Signature 36.[11] | Direct Oxidation / BER |
| OGG1 knockout human cell models | Defective repair of 8-oxoG:C pairs | G:C→T:A transversions | SBS18-like | Loss of OGG1 results in a spontaneous mutator phenotype with a mutation spectrum resembling SBS18.[10] | Direct Oxidation / BER |
| KBrO₃-treated human cells | Induction of oxidative stress (ROS) | G:C→T:A transversions | SBS18-like | ROS-inducing agents produce mutations with trinucleotide preferences similar to SBS18.[10] | Direct Oxidation / BER |
Key Experimental Protocols
Protocol 1: Generation and Analysis of MTH1-Deficient Mice
-
Objective: To assess the long-term effects of defective this compound pool sanitation.
-
Methodology:
-
Gene Targeting: The MTH1 gene is disrupted in embryonic stem (ES) cells using a targeting vector.
-
Blastocyst Injection: Successfully targeted ES cells are injected into mouse blastocysts to create chimeric mice.
-
Breeding: Chimeric mice are bred to establish a line of MTH1 homozygous knockout (-/-) mice.
-
Long-Term Monitoring: A cohort of MTH1 -/- and wild-type (+/+) mice are aged for an extended period (e.g., 18 months).
-
Pathological Analysis: At the endpoint, tissues (e.g., lung, liver, stomach) are harvested, and tumor incidence, size, and type are systematically quantified and compared between genotypes.[3]
-
Protocol 2: Mutation Quantification by Duplex DNA Sequencing
-
Objective: To accurately detect and quantify rare mutations arising from this compound misincorporation.
-
Methodology:
-
Model System: An E. coli strain deficient in the mutT gene (the homolog of human MTH1) is used.[8]
-
DNA Extraction: Genomic DNA is extracted from cultures of mutT-deficient and wild-type strains.
-
Library Preparation: DNA is sheared, and specialized adapters containing unique molecular identifiers (UMIs) are ligated to both ends of each fragment. This tags both strands of the original DNA molecule.
-
PCR Amplification: The library is amplified by PCR.
-
Sequencing: Deep sequencing is performed on an Illumina platform.
-
Bioinformatic Analysis: Reads are grouped by their UMI. Consensus sequences are built for each of the two original DNA strands. A mutation is only scored if it is present in the consensus of both strands, effectively eliminating sequencing artifacts and PCR errors. The frequency and spectrum of mutations (e.g., A:T→C:G) are then calculated.[8]
-
Protocol 3: Whole Genome Sequencing and Signature Analysis
-
Objective: To identify the specific mutational signature resulting from a DNA repair defect.
-
Methodology:
-
Model System: Human cell lines (e.g., colorectal cancer, neuroblastoma) with known defects (e.g., CRISPR-Cas9 knockout of OGG1 or MUTYH) are cultured for multiple generations to allow mutations to accumulate.[9][10]
-
Genomic DNA Extraction: High-quality genomic DNA is extracted from the cultured cells.
-
Whole Genome Sequencing (WGS): Paired-end WGS is performed to achieve high coverage across the genome.
-
Variant Calling: Sequencing reads are aligned to a reference human genome. Somatic single nucleotide variants (SNVs) are identified using established bioinformatic pipelines.
-
Mutational Signature Analysis: The full spectrum of identified SNVs, including their trinucleotide context, is analyzed using software packages (e.g., SigProfiler). The resulting mutation profile is decomposed into contributions from known COSMIC signatures, allowing for the identification and quantification of signatures like SBS18 or SBS36.[10][11]
-
General Workflow for Signature Validation
The process of linking a molecular mechanism like this compound to a specific mutational signature follows a logical experimental workflow.
Conclusion
The experimental evidence provides a robust validation for two distinct but related pathways in generating oxidative damage-induced mutational signatures.
-
This compound Incorporation: The disruption of nucleotide pool sanitization, primarily by loss of MTH1 function, is a validated mechanism that increases mutagenesis and drives tumorigenesis.[3] It is a potent source of mutagenic substrates that can be incorporated during DNA replication.[5][8]
-
Direct Guanine Oxidation: The failure to repair 8-oxoG lesions already within the genome is directly responsible for the characteristic COSMIC signatures SBS18 and SBS36.[10][11] The presence of these signatures in a tumor's genome serves as a historical record, or biomarker, pointing to a specific underlying defect in the Base Excision Repair pathway (OGG1 or MUTYH, respectively) and a history of significant oxidative stress.
For researchers and drug development professionals, understanding which of these pathways is dysregulated in a given cancer can inform strategies for therapy. Targeting cancers with high levels of oxidative stress or specific DNA repair deficiencies remains a promising avenue for personalized medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Action-at-a-distance mutations by 8-oxo-7,8-dihydroguanine: adenine pair triggered by MUTYH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutations induced by 8-hydroxyguanine (8-oxo-7,8-dihydroguanine), a representative oxidized base, in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific 8-oxo-dGTPase activity of MTH1 (NUDT1) protein as a quantitative marker and prognostic factor in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Significance of NUDT1 (MTH1) Across Cancer Types - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of DNA replication errors and this compound-mediated mutations in E. coli by Duplex DNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Contributing factors to the oxidation-induced mutational landscape in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Specific Mutational Signature Associated with DNA 8-Oxoguanine Persistence in MUTYH-defective Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signal - The Homepage of Mutational Signatures [signal.mutationalsignatures.com]
Comparative Analysis of DNA Polymerase Fidelity with 8-Oxo-dGTP Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS), generated through normal metabolic processes and exposure to exogenous agents, can inflict damage upon cellular components, including the nucleotide pool. A primary product of this oxidative damage is 8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-Oxo-dGTP), a highly mutagenic substrate for DNA synthesis.[1] Due to its ability to adopt a syn conformation, this compound can be misincorporated opposite template adenine, leading to A:T to C:G transversions.[2][3] This guide provides a comparative analysis of the fidelity of various DNA polymerases when encountering this compound, offering insights into their differential abilities to prevent this form of mutagenesis. The fidelity of a DNA polymerase in this context is its ability to discriminate against the incorporation of the damaged nucleotide.
Quantitative Comparison of DNA Polymerase Fidelity with this compound
The fidelity of a DNA polymerase is often quantified by its ability to select the correct nucleotide over an incorrect one. In the case of this compound, its incorporation efficiency opposite a template base (typically adenine or cytosine) is compared to the incorporation of the canonical nucleotide (dGTP). This can be expressed through kinetic parameters such as KM and kcat, or as a misincorporation frequency. The following table summarizes the fidelity of several DNA polymerases with this compound.
| DNA Polymerase | Organism/Family | Template Base | Substrate | KM (µM) | kcat (min-1) | kcat/KM (min-1µM-1) | Misincorporation Frequency/Notes |
| DNA Polymerase λ (Pol λ) | Human (Family X) | dA | This compound | - | - | - | Frequently misincorporates opposite dA. The residue Asn513 is implicated in stabilizing the syn-conformation of this compound, facilitating its misincorporation.[2] |
| DNA Polymerase γ (Pol γ) | Human (Mitochondrial) | dA | This compound | - | - | - | Readily incorporates this compound opposite template A. The resulting 8-oxo-G-A mismatch is not efficiently proofread.[4] A 4000-fold increase in A to C substitutions was observed in the presence of this compound.[4] |
| DNA Polymerase δ (Pol δ) | Yeast | 8-oxoG (template) | dATP | - | - | - | 40–50% of bypass events result in stable misincorporation of dA opposite the lesion.[5] |
| DNA Polymerase η (Pol η) | Yeast | 8-oxoG (template) | dATP | - | - | - | At least 10-fold more accurate than yeast Pol δ during 8-oxoG bypass.[5] |
| DNA Polymerase η (Pol η) | Human and Mouse | 8-oxoG (template) | dATP | - | - | - | Bypass 8-oxoG efficiently but with much lower fidelity than yeast Pol η.[5] |
| DNA Polymerase β (Pol β) | Rat (Family X) | 8-oxoG (template) | dATP | - | - | - | The efficiency of dATP incorporation opposite 8-oxoG is increased 62,000-fold compared to its incorporation opposite dG.[6] |
| TthPolX | Thermus thermophilus (Family X) | dA | This compound | - | - | - | Wild-type enzyme inefficiently incorporates this compound. A Ser266Asn mutation dramatically increases its incorporation opposite dA.[3] |
Experimental Protocols
The assessment of DNA polymerase fidelity with damaged nucleotides like this compound involves various in vitro assays. The two primary methodologies cited in the literature are steady-state and pre-steady-state kinetic analyses, and forward mutation assays.
Steady-State and Pre-Steady-State Kinetic Assays
These assays are fundamental for determining the kinetic parameters (KM and kcat) of nucleotide incorporation.
-
Principle: These methods measure the rate of incorporation of a single nucleotide (correct or incorrect) onto a radiolabeled primer-template DNA substrate.[7]
-
Methodology:
-
Substrate Preparation: A primer is annealed to a synthetic oligonucleotide template containing a specific site for nucleotide incorporation. The primer is typically 5'-end labeled with 32P.
-
Reaction: The DNA polymerase is incubated with the primer-template DNA in the presence of a specific dNTP (e.g., this compound or dGTP).
-
Quenching: The reaction is stopped at various time points by adding a quenching solution (e.g., EDTA).
-
Analysis: The products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE). The amount of extended primer is quantified using phosphorimaging.
-
Data Interpretation: The rates of nucleotide incorporation are determined by fitting the product formation over time to the Michaelis-Menten equation (for steady-state) or by analyzing the burst phase of product formation (for pre-steady-state).[8] The fidelity is then calculated as the ratio of the incorporation efficiency (kcat/KM) of the correct nucleotide to that of the incorrect nucleotide.[7]
-
M13mp2 Forward Mutation Assay
This assay provides a broader measure of fidelity by detecting various types of errors made by a DNA polymerase during the synthesis of a gene.
-
Principle: The assay measures the frequency of mutations introduced into the lacZα gene during DNA synthesis in vitro.[9][10]
-
Methodology:
-
Template Preparation: A single-stranded M13mp2 DNA containing a gap in the lacZα gene is used as the template.
-
Gap-Filling Synthesis: The DNA polymerase fills the gap in the presence of all four dNTPs, with or without the addition of this compound.
-
Transfection: The resulting double-stranded DNA is used to transfect E. coli cells.
-
Phenotypic Screening: The transfected cells are plated on media containing IPTG and X-gal. Correct synthesis results in functional β-galactosidase, producing blue plaques. Errors in synthesis inactivate the enzyme, leading to colorless or light blue plaques.
-
Mutation Analysis: The DNA from mutant plaques is sequenced to identify the specific mutations. The error rate is calculated from the frequency of mutant plaques.[5]
-
Visualizations
Signaling Pathway of this compound Induced Mutagenesis
References
- 1. pnas.org [pnas.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The efficiency and fidelity of 8-oxo-guanine bypass by DNA polymerases δ and η - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct energetics and closing pathways for DNA polymerase β with 8-oxoG template and different incoming nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Polymerase Fidelity: Comparing Direct Competition of Right and Wrong dNTP Substrates with Steady State and Presteady State Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Mechanisms of mutation by oxidative DNA damage: reduced fidelity of mammalian DNA polymerase beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. staff.ncl.ac.uk [staff.ncl.ac.uk]
A Researcher's Guide to 8-Oxo-dGTP Quantification: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of 8-oxo-7,8-dihydro-2'-deoxyguanosine-5'-triphosphate (8-Oxo-dGTP) is a critical metric for assessing oxidative stress and its implications in various pathological states, including cancer and neurodegenerative diseases. This guide provides a comprehensive comparison of the primary techniques employed for this compound quantification, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Introduction to this compound and its Significance
Reactive oxygen species (ROS) are byproducts of normal cellular metabolism and can be exacerbated by environmental stressors. These highly reactive molecules can induce damage to cellular macromolecules, including DNA. A primary and highly mutagenic form of this damage is the oxidation of deoxyguanosine triphosphate (dGTP) in the nucleotide pool to form this compound. If not neutralized, this compound can be erroneously incorporated into DNA by polymerases, leading to G to T transversions and contributing to genomic instability. The cellular defense against this potent mutagen is primarily orchestrated by the enzyme MutT Homolog 1 (MTH1), which sanitizes the nucleotide pool by hydrolyzing this compound to 8-oxo-dGMP. Understanding the levels of this compound is therefore crucial for elucidating the mechanisms of oxidative stress-related diseases and for the development of targeted therapeutics.
Comparative Analysis of Quantification Techniques
The quantification of this compound and its more commonly measured surrogate, the DNA lesion 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), is approached through several distinct methodologies. Each technique presents a unique set of advantages and limitations in terms of sensitivity, specificity, throughput, and the nature of the information it provides.
Table 1: Quantitative Comparison of 8-oxo-dG Quantification Techniques
| Technique | Principle | Sample Type(s) | Reported Concentration/Detection Limit | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection.[1][2][3] | Cell lysates, Tissues, Urine, Serum[4] | LLoQ of 0.004 pmol/million cells for this compound.[1] Basal levels of 8-oxo-dG in human lymphocytes ~1 per 10^6 dG.[5] | High specificity and sensitivity, considered the "gold standard". Can simultaneously measure multiple analytes.[1][6] | Lower throughput, requires expensive equipment and specialized expertise.[7] |
| HPLC-ECD | Chromatographic separation followed by electrochemical detection.[7][8] | DNA hydrolysates, Urine[8] | High sensitivity, down to the femtomolar range.[8] | High sensitivity and selectivity.[8] | Prone to artifacts from sample preparation, less specific than MS/MS.[8] |
| ELISA | Immunoassay using antibodies specific to 8-oxo-dG.[9][10][11] | Urine, Plasma, Saliva, Cell lysates, DNA extracts[9][11] | Sensitivity of ~0.59 ng/mL.[11] Assay range of 0.94 - 60 ng/mL.[11] | High throughput, relatively inexpensive, and uses standard laboratory equipment.[9] | Potential for overestimation due to cross-reactivity with other molecules.[12][13] Results can be 7.6- to 23.5-fold higher than LC-MS/MS.[12][13] |
| Enzyme-Modified Comet Assay | Single-cell gel electrophoresis combined with lesion-specific enzymes (e.g., Fpg, hOGG1).[14][15][16][17][18] | Single cells | Semi-quantitative, measures DNA strand breaks resulting from enzyme activity. | Provides information on DNA damage at the single-cell level and DNA repair capacity.[15] | Indirect measure of 8-oxoG, not specific for this compound. Susceptible to variations in experimental conditions. |
Note: Much of the direct comparative data, particularly from initiatives like the European Standards Committee on Oxidative DNA Damage (ESCODD), has focused on the measurement of 8-oxo-dG in DNA.[5][19][20][21][22] These studies have highlighted discrepancies between different methods, with chromatographic techniques generally considered more accurate than immunoassays.[5][19][20][21] While direct cross-validation of all techniques for this compound is limited, the principles and relative performance observed for 8-oxo-dG are largely applicable.
Signaling Pathways and Experimental Workflows
MTH1-Mediated Sanitization of the Nucleotide Pool
The MTH1 enzyme plays a pivotal role in preventing the incorporation of oxidized nucleotides into DNA. The following diagram illustrates this critical cellular defense pathway.
Caption: MTH1 pathway for sanitizing oxidized purine nucleotide pools.
Experimental Workflow: A Comparative Approach
The following diagram outlines a general workflow for the cross-validation of different this compound quantification techniques.
Caption: Generalized workflow for cross-validating this compound assays.
Experimental Protocols
LC-MS/MS for Intracellular this compound Quantification
This protocol is adapted from a method for the direct measurement of intracellular this compound.[1]
a. Sample Preparation:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable extraction buffer (e.g., 70% methanol).
-
Centrifuge to pellet cellular debris and collect the supernatant containing the nucleotide pool.
-
Dry the supernatant under vacuum and reconstitute in the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Employ an ion-pairing reversed-phase liquid chromatography method. A C18 column is commonly used.
-
Use a mobile phase gradient with an ion-pairing agent like dimethylhexylamine to retain and separate the highly polar analytes.
-
Couple the LC system to a triple quadrupole mass spectrometer operating in positive ionization mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and its unmodified counterpart, dGTP.
-
Quantify the analytes using a standard curve prepared with authentic standards in a similar matrix.
Enzyme-Linked Immunosorbent Assay (ELISA) for 8-oxo-dG
This protocol is a general guide based on commercially available competitive ELISA kits.[10][23][24]
a. Sample Preparation:
-
For DNA samples, extract DNA from cells or tissues and digest it to single nucleosides using nuclease P1 and alkaline phosphatase.
-
For urine, plasma, or saliva, samples may be used directly or after a solid-phase extraction (SPE) cleanup step to improve accuracy.[12][13]
b. ELISA Procedure:
-
Prepare a standard curve using the provided 8-oxo-dG standards.
-
Add standards and samples to the wells of a microplate pre-coated with an 8-oxo-dG antibody.
-
Add a horseradish peroxidase (HRP)-conjugated 8-oxo-dG tracer to each well. This will compete with the 8-oxo-dG in the sample for binding to the antibody.
-
Incubate the plate, then wash to remove unbound reagents.
-
Add a TMB substrate solution to develop a colorimetric signal. The intensity of the color is inversely proportional to the amount of 8-oxo-dG in the sample.
-
Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the 8-oxo-dG concentration in the samples by interpolating from the standard curve.
Fpg-Modified Alkaline Comet Assay
This protocol provides a method for detecting oxidative DNA damage in the form of 8-oxoguanine.[14][15][16][18]
a. Cell Preparation and Embedding:
-
Prepare a single-cell suspension from cultured cells or tissues.
-
Mix the cells with low melting point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Allow the agarose to solidify.
b. Lysis:
-
Immerse the slides in a cold lysis solution (high salt and detergent) to remove cell membranes and cytoplasm, leaving the nucleoids.
c. Enzyme Treatment:
-
Wash the slides to remove the lysis solution.
-
Incubate the slides with either Fpg enzyme or a buffer control. The Fpg enzyme will introduce strand breaks at sites of oxidized purines, including 8-oxoguanine.
d. Alkaline Unwinding and Electrophoresis:
-
Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis at a low voltage. The damaged, relaxed DNA will migrate out of the nucleoid, forming a "comet tail."
e. Staining and Visualization:
-
Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the comets using a fluorescence microscope and quantify the DNA in the tail using image analysis software. The amount of DNA in the tail is proportional to the level of DNA damage.
Conclusion and Recommendations
The choice of quantification technique for this compound is contingent upon the specific research question, available resources, and desired throughput.
-
For the most accurate and specific quantification of this compound , LC-MS/MS is the recommended method, despite its lower throughput and higher cost.[1]
-
HPLC-ECD offers a sensitive alternative, though caution must be exercised to avoid artifactual oxidation during sample preparation.[8]
-
ELISA is a suitable option for high-throughput screening and for studies where relative changes in 8-oxo-dG levels are of primary interest. However, due to the potential for overestimation, it is advisable to validate key findings with a more specific method like LC-MS/MS.[12][13]
-
The enzyme-modified comet assay is a powerful tool for investigating DNA damage and repair at the cellular level, providing valuable mechanistic insights that complement direct quantification methods.[15]
By understanding the strengths and limitations of each technique and following robust experimental protocols, researchers can confidently and accurately measure this compound, paving the way for a deeper understanding of the role of oxidative stress in health and disease.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Non-invasive Assessment of Oxidatively Damaged DNA: Liquid Chromatography-Tandem Mass Spectrometry Analysis of Urinary 8-Oxo-7,8-Dihydro-2′-Deoxyguanosine | Springer Nature Experiments [experiments.springernature.com]
- 3. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying the Level of 8-oxo-dG Using ELISA Assay to Evaluate Oxidative DNA Damage in MCF-7 Cells [jove.com]
- 10. agrisera.com [agrisera.com]
- 11. bio-techne.com [bio-techne.com]
- 12. openaccesspub.org [openaccesspub.org]
- 13. researchgate.net [researchgate.net]
- 14. neb.com [neb.com]
- 15. Modified Alkaline Comet Assay to Detect Oxidative DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 24. biopioneer.com.tw [biopioneer.com.tw]
comparing the mutagenic effects of 8-Oxo-dGTP and other oxidized nucleotides
For researchers, scientists, and drug development professionals, understanding the mutagenic potential of oxidized nucleotides is critical for elucidating disease mechanisms and developing novel therapeutic strategies. This guide provides a comprehensive comparison of the mutagenic effects of 8-oxo-7,8-dihydro-2'-deoxyguanosine-5'-triphosphate (8-Oxo-dGTP) and other oxidized nucleotides, supported by experimental data and detailed methodologies.
Oxidative stress, a common feature of various pathological conditions including cancer and neurodegenerative diseases, leads to the oxidation of cellular components, including the deoxyribonucleotide triphosphate (dNTP) pool. The resulting oxidized nucleotides can be erroneously incorporated into DNA by polymerases, leading to mutations that can drive disease progression. This guide focuses on the comparative mutagenic potential of several key oxidized purine and pyrimidine nucleotides.
Quantitative Comparison of Mutagenic Potential
The mutagenic potency of oxidized nucleotides varies depending on the specific base modification, the DNA polymerase involved, and the cellular context, including the status of DNA repair pathways. The following tables summarize key quantitative data from various experimental systems.
| Oxidized Nucleotide | Fold Induction of Mutation Frequency (relative to background) | Primary Mutation Type(s) | Experimental System | Reference |
| This compound | 11 | A:T → C:G transversions | E. coli (chromosomal lacI forward mutation assay) | [1] |
| 2-OH-dATP | >5 | G:C → T:A transversions | E. coli (in vitro gap-filling with Pol III) | [2] |
| 5-OH-dCTP | 1.8 | G:C → A:T transitions, A:T → C:G transversions, G:C → T:A transversions | E. coli (chromosomal lacI forward mutation assay) | [1] |
| 5-CHO-dUTP | 0.9 | G:C → A:T transitions, A:T → G:C transitions, G:C → T:A transversions | E. coli (chromosomal lacI forward mutation assay) | [1] |
| Fapy·dG | ~1.25-1.35 times more mutagenic than 8-oxo-dG | G → T transversions | Simian kidney cells (COS-7) | [3] |
| Oxidized Nucleotide | Mutagenicity (-fold induction/nmol) | Relative Mutagenicity (compared to this compound) | Experimental System | Reference |
| This compound | 16 | 1.0 | E. coli (chromosomal lacI forward mutation assay) | [1] |
| 2-OH-dATP | Higher than this compound | >1.0 | E. coli | [2][4] |
| 5-OH-dCTP | 23 | 1.4 | E. coli (chromosomal lacI forward mutation assay) | [1] |
| 5-CHO-dUTP | 6.9 | 0.4 | E. coli (chromosomal lacI forward mutation assay) | [1] |
Experimental Protocols
Shuttle Vector-Based Mutagenesis Assay in Mammalian Cells
This method is employed to assess the mutagenic potential of an oxidized nucleotide in a mammalian cell environment.
Principle: A shuttle vector plasmid (e.g., containing the supF gene as a reporter) is introduced into mammalian cells along with the oxidized nucleotide. The plasmid replicates within the cells, and any mutations in the supF gene are scored after recovering the plasmid and transforming it into an indicator strain of E. coli.
Detailed Methodology:
-
Cell Culture: Simian COS-7 cells or human 293T cells are cultured under standard conditions.
-
Transfection: The shuttle vector plasmid DNA and the oxidized nucleotide (e.g., this compound) are co-introduced into the cells using a transfection reagent such as cationic liposomes.
-
Incubation and Replication: The transfected cells are incubated for a period (e.g., 48-72 hours) to allow for the replication of the shuttle vector in the presence of the oxidized nucleotide.
-
Plasmid Recovery: The shuttle vector DNA is recovered from the mammalian cells using a plasmid miniprep kit.
-
Transformation of E. coli: The recovered plasmid DNA is used to transform an indicator strain of E. coli (e.g., one that carries an amber mutation in a selectable marker that is suppressed by a functional supF gene).
-
Mutation Scoring: The transformed E. coli are plated on selective media. The mutation frequency is calculated as the ratio of mutant colonies (e.g., white or blue colonies depending on the system) to the total number of colonies.
-
Sequence Analysis: DNA from mutant colonies is sequenced to determine the specific types of mutations that occurred in the reporter gene.
In Vitro DNA Polymerase Fidelity Assay
This assay directly measures the efficiency and fidelity of a specific DNA polymerase when encountering an oxidized nucleotide.
Principle: A DNA template containing a known sequence is used for a primer extension reaction catalyzed by a purified DNA polymerase in the presence of both normal and oxidized dNTPs. The products are analyzed to determine the frequency of incorporation of the oxidized nucleotide and any subsequent misincorporation.
Detailed Methodology:
-
Template-Primer Design: A single-stranded DNA template is annealed to a shorter, radiolabeled primer, creating a substrate for the DNA polymerase.
-
Reaction Mixture: The reaction buffer contains the template-primer, a purified DNA polymerase (e.g., E. coli DNA polymerase III holoenzyme), and a mixture of the four standard dNTPs. The oxidized nucleotide (e.g., 2-OH-dATP) is added at various concentrations.
-
Primer Extension Reaction: The reaction is initiated by the addition of the polymerase and incubated at the optimal temperature for the enzyme.
-
Quenching: The reaction is stopped at specific time points by adding a quenching solution (e.g., EDTA).
-
Gel Electrophoresis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Analysis: The gel is exposed to a phosphor screen or X-ray film. The intensity of the bands corresponding to the primer, the correctly extended product, and any products resulting from misincorporation are quantified to determine the incorporation efficiency and fidelity of the polymerase.
Signaling Pathways and Cellular Responses
The presence of oxidized nucleotides in the cellular pool triggers a complex network of signaling pathways aimed at preventing their incorporation into DNA and repairing any resulting damage.
MTH1: The Guardian of the Nucleotide Pool
The primary defense against the mutagenic effects of oxidized purine nucleotides is the MutT Homolog 1 (MTH1) protein. MTH1 is a pyrophosphatase that specifically hydrolyzes oxidized dNTPs, such as this compound and 2-OH-dATP, converting them into their monophosphate forms, which cannot be incorporated by DNA polymerases.[3][5] This sanitization of the nucleotide pool is a critical mechanism for preventing mutations.
Caption: MTH1 pathway for preventing mutations from oxidized nucleotides.
DNA Damage Response to Incorporated Oxidized Nucleotides
If an oxidized nucleotide is incorporated into DNA, it can trigger the DNA damage response (DDR). This can lead to cell cycle arrest, senescence, or apoptosis if the damage is not properly repaired.
Caption: DNA damage response to incorporated oxidized nucleotides.
Conclusion
The mutagenic potential of oxidized nucleotides is a significant factor in the etiology of diseases associated with oxidative stress. While this compound is a well-characterized and potent mutagen, other oxidized nucleotides, such as 2-OH-dATP and 5-OH-dCTP, exhibit comparable or even higher mutagenicity.[1][4] A thorough understanding of their relative mutagenic effects, the types of mutations they induce, and the cellular mechanisms that counteract their damaging potential is essential for the development of targeted therapies and preventative strategies. The experimental approaches outlined in this guide provide a framework for the continued investigation of these critical molecules in health and disease.
References
- 1. Continuous elimination of oxidized nucleotides is necessary to prevent rapid onset of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. MTH1, an oxidized purine nucleoside triphosphatase, prevents the cytotoxicity and neurotoxicity of oxidized purine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
MTH1: Validating its Role as the Primary Defender Against Oxidized Nucleotides in Human Cells
A comprehensive guide comparing experimental data and methodologies for researchers and drug development professionals.
The enzyme MutT Homolog 1 (MTH1), also known as NUDT1, plays a critical role in sanitizing the nucleotide pool by hydrolyzing oxidized purine nucleoside triphosphates, most notably 8-oxo-dGTP. This process prevents the incorporation of damaged bases into DNA, thereby averting mutations and subsequent cellular dysfunction. While MTH1 is widely considered the primary 8-oxo-dGTPase in human cells, a thorough validation of its function and a comparison with other potential enzymatic players are crucial for its establishment as a therapeutic target. This guide provides an objective comparison of MTH1's performance with alternative enzymes and details the key experimental methodologies used for its validation.
Comparative Analysis of 8-oxo-dGTPase Activity
Several studies have aimed to quantify the contribution of MTH1 to the total 8-oxo-dGTPase activity within human cells. While MTH1 is a highly efficient enzyme for this substrate, other proteins, such as MTH2 (NUDT15), have been reported to possess similar, albeit weaker, activity.[1][2] The following table summarizes the key quantitative data comparing the enzymatic activities of MTH1 and other potential 8-oxo-dGTPases.
| Enzyme | Substrate(s) | Relative 8-oxo-dGTPase Activity | Key Findings | Reference |
| MTH1 (NUDT1) | This compound, 2-OH-dATP, 8-oxo-dATP | High | Considered the most efficient mammalian 8-oxo-dGTPase.[1] Its inhibition or depletion leads to increased incorporation of 8-oxoG into DNA. | [1][2] |
| MTH2 (NUDT15) | This compound, 8-oxo-dGDP | ~40-fold lower than MTH1 | Exhibits weak 8-oxo-dGTPase activity in cell-free systems.[1] Its role as a significant contributor to cellular this compound hydrolysis is debated. | [1][2] |
| MTH3 (NUDT18) | 8-oxo-dGDP, 8-oxo-GDP | Very low to none for this compound | Cannot hydrolyze triphosphate forms of oxidized nucleotides.[2] | [2] |
Key Experimental Protocols for MTH1 Validation
The validation of MTH1 as the primary 8-oxo-dGTPase relies on a combination of robust experimental techniques. These methodologies allow for the direct measurement of enzymatic activity, assessment of target engagement by inhibitors, and the functional consequences of MTH1 depletion in cellular models.
ATP-Releasing Guanine-Oxidized (ARGO) Probe-Based Assay
This novel and sensitive assay directly measures 8-oxo-dGTPase activity in cell and tissue lysates.[1]
Principle: The ARGO probe is a chimeric molecule containing an 8-oxo-dG moiety linked to ATP. Cleavage of the probe by an 8-oxo-dGTPase releases ATP, which is then quantified using a luciferase-based luminescence signal.[1][3]
Protocol:
-
Lysate Preparation: Prepare cell or tissue lysates in a suitable buffer.
-
Reaction Setup: In individual reaction tubes on ice, combine the cell/tissue lysate with a reaction buffer containing the ARGO probe (e.g., 40 μmol/L). The reaction buffer typically consists of 50 mmol/L NaCl, 10 mmol/L Tris-HCl (pH 7.9), 10 mmol/L MgCl₂, 1 mmol/L Na₃VO₄, and 1 mmol/L DTT.[1]
-
Incubation: Incubate the reaction mixture to allow for enzymatic cleavage of the ARGO probe.
-
Luminescence Detection: Measure the released ATP using a luciferase/luciferin-based reagent and a luminometer. The resulting luminescence is proportional to the 8-oxo-dGTPase activity in the lysate.
-
MTH1-Specific Activity: To determine the specific contribution of MTH1, parallel reactions can be performed in the presence of a potent and selective MTH1 inhibitor or by using lysates from MTH1-depleted cells.[1]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess the direct binding of a compound to its target protein within a cellular environment.[4][5][6][7][8]
Principle: Ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tₘ). In CETSA, cells are treated with a compound and then heated. The soluble fraction of the target protein at different temperatures is then quantified, typically by Western blotting.[4][8]
Protocol:
-
Cell Treatment: Treat intact cells with the compound of interest (e.g., an MTH1 inhibitor) or a vehicle control.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble MTH1 protein in each sample using quantitative Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble MTH1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
siRNA-Mediated Knockdown of MTH1
Small interfering RNA (siRNA) is used to specifically silence the expression of the MTH1 gene, allowing for the investigation of the functional consequences of its depletion.[9][10]
Principle: Synthetic siRNA molecules complementary to the MTH1 mRNA sequence are introduced into cells. This leads to the degradation of the target mRNA and a subsequent reduction in MTH1 protein levels.[10]
Protocol:
-
siRNA Design and Synthesis: Design and synthesize siRNAs targeting the MTH1 mRNA. A non-targeting siRNA should be used as a negative control.
-
Transfection: Transfect the siRNAs into human cells using a suitable method, such as lipid-based transfection reagents or electroporation.
-
Validation of Knockdown: Confirm the reduction in MTH1 mRNA and protein levels using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.[9]
-
Phenotypic Analysis: Analyze the functional consequences of MTH1 depletion, such as increased DNA damage (e.g., 8-oxoG incorporation), reduced cell viability, or altered cell cycle progression.[9]
Visualizing MTH1's Role and Experimental Validation
Diagrams illustrating the signaling pathway of MTH1 and the workflows of key experimental assays provide a clear visual understanding of the concepts.
Caption: MTH1 sanitizes the nucleotide pool by hydrolyzing this compound.
References
- 1. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Chimeric ATP-Linked Nucleotide Enables Luminescence Signaling of Damage Surveillance by MTH1, a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 6. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies | Annual Reviews [annualreviews.org]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - SG [thermofisher.com]
Navigating the Treacherous Landscape of Oxidized Nucleotides: A Comparative Guide to 8-Oxo-dGTP Incorporation by DNA Polymerases
For researchers, scientists, and professionals in drug development, understanding the intricate dance between DNA polymerases and damaged nucleotides is paramount. The presence of 8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-oxo-dGTP) in the cellular nucleotide pool represents a significant threat to genomic integrity. This oxidized purine is highly mutagenic, capable of mispairing with adenine and leading to G:C to T:A transversion mutations. The efficiency with which different DNA polymerases incorporate this rogue nucleotide is a critical determinant of its mutagenic potential. This guide provides a comparative analysis of this compound incorporation efficiency across different families of DNA polymerases, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound Incorporation Efficiency
The kinetic parameters of this compound incorporation provide a quantitative measure of a DNA polymerase's ability to utilize this damaged nucleotide. The catalytic efficiency, represented by the kcat/Km ratio, is a key indicator of how effectively an enzyme can process a given substrate. The following table summarizes the available kinetic data for this compound incorporation by various DNA polymerases. It is important to note that direct comparison across different studies can be challenging due to variations in experimental conditions.
| DNA Polymerase | Family | Templating Base | Km (μM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) (min⁻¹μM⁻¹) | Relative Efficiency vs. dGTP | Reference |
| Human DNA Polymerase λ (Pol λ) | X | dA | 140 ± 20 | 0.057 ± 0.004 | 0.00041 | - | [1] |
| Human DNA Polymerase λ (Pol λ) | X | dC | 660 ± 160 | 0.051 ± 0.007 | 0.000077 | - | [1] |
| Human DNA Polymerase β (Pol β) | X | dA | - | - | - | Preferentially incorporates opposite dA (24:1 vs dC) | [2][3] |
| Human DNA Polymerase η (Pol η) | Y | dA | - | - | ~60% of normal dNTP | Prefers dA as a template | [3] |
| Human Mitochondrial DNA Polymerase γ (Pol γ) | A | dC | - | - | 0.005 μM⁻¹s⁻¹ | ~10,000-fold lower than dGTP | [4] |
| Human Mitochondrial DNA Polymerase γ (Pol γ) | A | dA | - | - | 0.2 μM⁻¹s⁻¹ | 40-fold higher than opposite dC | [4] |
| Human DNA Polymerase α (Pol α) | B | dC | - | - | Large discrimination against this compound | - | [5] |
Note: "-" indicates that specific quantitative data was not available in the cited sources. The relative efficiency of Pol β and Pol η is presented as a percentage or preference due to the nature of the data in the available literature.
Experimental Protocols
The determination of kinetic parameters for this compound incorporation typically involves single-nucleotide incorporation assays. Below is a generalized protocol based on methodologies described in the cited literature.
Single-Nucleotide Incorporation Assay (Steady-State Kinetics)
This assay measures the rate of incorporation of a single nucleotide analog, such as this compound, opposite a specific template base.
Materials:
-
Purified DNA polymerase
-
Synthetic DNA primer-template duplex with a single available template base for incorporation
-
This compound and corresponding normal dNTP (e.g., dGTP)
-
Reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA)
-
Quenching solution (e.g., formamide with EDTA)
-
Denaturing polyacrylamide gel
-
Fluorescently labeled primer or radiolabeled dNTP for detection
-
Gel imaging system
Procedure:
-
DNA Substrate Preparation: A synthetic DNA template is annealed to a shorter, fluorescently or radioactively labeled primer, creating a primer-template duplex with a single-nucleotide gap opposite the desired template base (e.g., dA or dC).
-
Reaction Setup: The primer-template DNA is pre-incubated with the DNA polymerase in the reaction buffer at the optimal temperature for the enzyme.
-
Initiation of Reaction: The reaction is initiated by the addition of varying concentrations of either this compound or the control dNTP.
-
Time-Course and Quenching: Aliquots are taken at specific time points and the reaction is stopped by adding a quenching solution. To ensure steady-state conditions, product formation should be kept below 20% of the total substrate.
-
Gel Electrophoresis: The reaction products are separated from the unextended primer by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Data Acquisition and Analysis: The gel is imaged to quantify the amount of extended primer. The initial velocity of the reaction is determined for each substrate concentration. These values are then plotted against the substrate concentration and fitted to the Michaelis-Menten equation to determine the kinetic parameters, Km and kcat.
Visualizing the Process: Experimental Workflow and Polymerase Specificity
To better illustrate the experimental design and the biological implications of differential this compound incorporation, the following diagrams are provided.
Caption: Experimental workflow for determining the kinetic parameters of this compound incorporation.
Caption: Differential handling of this compound by high-fidelity versus low-fidelity DNA polymerases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Incorporation and replication of 8-oxo-deoxyguanosine by the human mitochondrial DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The efficiency and fidelity of 8-oxo-guanine bypass by DNA polymerases δ and η - PMC [pmc.ncbi.nlm.nih.gov]
The Oxidative Stress Link: Validating the Causal Connection Between Elevated 8-Oxo-dGTP and Specific Cancer Types
A Comparative Guide for Researchers and Drug Development Professionals
The accumulation of oxidatively damaged nucleotides, particularly 8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-oxo-dGTP), is increasingly recognized as a critical factor in carcinogenesis. This guide provides a comparative analysis of the evidence supporting the causal link between elevated this compound and specific cancer types. We will delve into the quantitative data, experimental methodologies, and the central role of the MTH1 enzyme, while also comparing this compound to other key biomarkers of oxidative stress.
The this compound-Cancer Connection: A Reliance on the MTH1 "Nucleotide Pool Sanitizer"
Cancer cells are characterized by high levels of reactive oxygen species (ROS), which leads to the oxidation of the deoxyribonucleotide pool. One of the most mutagenic products of this oxidation is this compound. If incorporated into DNA, this compound can lead to G:C to T:A transversion mutations, contributing to genomic instability and driving cancer progression.
To counteract this, cells have a "housekeeping" enzyme called MutT Homolog 1 (MTH1). MTH1 sanitizes the nucleotide pool by hydrolyzing this compound into 8-oxo-dGMP, preventing its incorporation into DNA.[1] Many cancer cells upregulate MTH1 to cope with their high oxidative stress, making them dependent on this enzyme for survival and proliferation.[1][2] This dependency presents a promising therapeutic window, as inhibiting MTH1 can selectively kill cancer cells by allowing toxic levels of this compound to accumulate and be incorporated into their DNA.[2]
Quantitative Comparison of MTH1 Activity in Cancer vs. Normal Tissues
Directly measuring this compound in tissues is challenging due to its very low intracellular concentrations and instability.[3] Therefore, the activity of the MTH1 enzyme, which directly processes this compound, serves as a strong surrogate marker for the significance of this pathway in cancer. Recent studies utilizing the sensitive ARGO assay have provided quantitative insights into MTH1 activity in human tissues.
A key study demonstrated significantly elevated MTH1-specific 8-oxodGTPase activity in colorectal, lung, and pancreatic cancers when compared to matched normal tissues from the same patients.[1]
| Cancer Type | Mean MTH1 Activity in Tumor Tissue (pg/µg lysate) | Mean MTH1 Activity in Normal Tissue (pg/µg lysate) | Mean Fold Increase (Tumor/Normal) | p-value |
| Colorectal Cancer | ~6.6 | ~1.2 | 5.5 | 0.0009 |
| Lung Cancer | ~4.4 | ~1.5 | 2.9 | 0.002 |
| Pancreatic Cancer | ~5.8 | ~1.8 | 3.2 | 0.0002 |
Table 1: MTH1-specific 8-oxodGTPase activity in human cancer and matched normal tissues, as measured by the ARGO assay. Data adapted from McPherson et al., 2019.[1]
These findings strongly support the hypothesis that various cancers are under significant oxidative stress and rely heavily on the MTH1 pathway to manage the resulting increase in this compound.
Comparison with Other Oxidative Stress Biomarkers
While the MTH1/8-oxo-dGTP axis is a critical pathway, other biomarkers are also widely used to assess oxidative stress in cancer. Here, we compare this compound (via its surrogate MTH1 activity) with three other well-established markers: Malondialdehyde (MDA), 4-Hydroxynonenal (4-HNE), and Protein Carbonyls.
| Biomarker | Description | Cancer Types with Elevated Levels (Tumor vs. Normal) | Fold Increase (Approximate) |
| This compound (via MTH1 activity) | Oxidized DNA precursor; mutagenic. MTH1 hydrolyzes it. | Colorectal, Lung, Pancreatic | 2.9 - 5.5 |
| Malondialdehyde (MDA) | End product of lipid peroxidation. | Breast, Lung, Colorectal | 1.3 - 2.0 |
| 4-Hydroxynonenal (4-HNE) | Aldehydic product of lipid peroxidation. | Oropharyngeal, Cervical, Lung | Variable, can be elevated in tumor and/or surrounding tissue |
| Protein Carbonyls | Irreversible protein modification due to oxidative stress. | Breast | ~1.5 |
Table 2: Comparison of oxidative stress biomarkers in various cancer types. Fold increases are approximate and can vary between studies.
Experimental Protocols
Measurement of MTH1 Activity using the ARGO Assay
This method provides a sensitive and direct measure of endogenous MTH1 8-oxodGTPase activity in cell or tissue lysates.
Principle: The assay utilizes a chimeric ATP-releasing guanine-oxidized (ARGO) probe. This probe combines 8-oxodGTP and ATP. When cleaved by MTH1, ATP is released and can be quantified using a standard luciferase-based luminescence assay.[4]
Protocol Outline:
-
Lysate Preparation:
-
Prepare ATP-depleted protein lysates from fresh-frozen tissue samples.
-
Homogenize ~10 mg of tissue in ice-cold hypotonic buffer.
-
Quantify protein concentration.
-
-
ARGO Assay Reaction:
-
Prepare a reaction mixture containing reaction buffer (50 mmol/L NaCl, 10 mmol/L Tris-HCl, pH 7.9, 10 mmol/L MgCl₂, 1 mmol/L Na₃VO₄, 1 mmol/L DTT), 40 µmol/L ARGO probe, and either a vehicle control (e.g., DMSO) or an MTH1 inhibitor (e.g., 20 µM S-crizotinib).
-
Add 1 µg of lysate to the reaction mixture.
-
Incubate to allow for the enzymatic reaction.
-
-
Luminescence Detection:
-
Add a luciferase/luciferin-containing ATP determination reagent.
-
Measure luminescence using a microplate reader.
-
-
Calculation of MTH1-Specific Activity:
-
Subtract the luminescence signal from the inhibitor-treated sample from the vehicle-treated sample to determine the MTH1-specific activity.
-
Quantify the activity by comparing to a standard curve generated with recombinant human MTH1 protein.
-
Measurement of Intracellular this compound by LC-MS/MS
This method allows for the direct and sensitive quantification of this compound in cellular extracts.
Principle: Liquid chromatography is used to separate the nucleotides in the cell extract, and tandem mass spectrometry provides highly specific and sensitive detection of this compound.[5]
Protocol Outline:
-
Cellular Extraction:
-
Harvest a large number of cells (e.g., >10 million).
-
Quench the cell pellet with ice-cold 70% methanol containing an internal standard (e.g., 2-chloro-adenosine-5'-triphosphate).
-
Incubate overnight at -20°C to extract nucleotides.
-
Centrifuge to remove cellular debris.
-
Dry the supernatant.
-
Reconstitute the dried sample in an appropriate buffer for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use an ion-pairing reversed-phase liquid chromatography method (e.g., using dimethylhexylamine as an ion-pairing agent) to separate the highly polar nucleotides.
-
Employ a triple quadrupole mass spectrometer tuned for the specific mass transitions of this compound and the internal standard.
-
Generate a standard curve using authentic this compound standards in a cell matrix to quantify the intracellular concentration.
-
Visualizing the Pathways and Workflows
Caption: MTH1 sanitizes the nucleotide pool in cancer cells.
Caption: ARGO assay workflow for MTH1 activity.
Caption: LC-MS/MS workflow for this compound detection.
Conclusion
The evidence strongly indicates a causal link between the management of elevated this compound levels and the survival of specific cancer types, including colorectal, lung, and pancreatic cancers. The significant upregulation of MTH1 activity in these tumors underscores their dependence on this nucleotide pool sanitizing pathway to mitigate the consequences of high oxidative stress. While direct measurement of this compound in clinical samples remains a challenge, MTH1 activity serves as a robust and quantifiable surrogate. When compared to other oxidative stress biomarkers such as MDA, 4-HNE, and protein carbonyls, the MTH1/8-oxo-dGTP axis provides a more direct mechanistic link to DNA damage and mutagenesis, offering a highly specific target for therapeutic intervention. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate this critical pathway in cancer biology and drug development.
References
- 1. Increased MTH1-specific 8-oxodGTPase activity is a hallmark of cancer in colon, lung and pancreatic tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. A Chimeric ATP-Linked Nucleotide Enables Luminescence Signaling of Damage Surveillance by MTH1, a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for 8-Oxo-dGTP
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and logistical information for the proper disposal of 8-Oxo-2'-deoxyguanosine-5'-triphosphate (8-Oxo-dGTP), a key biomarker for oxidative stress. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulations.
This compound is an oxidized derivative of deoxyguanosine triphosphate and a significant indicator of oxidative DNA damage within biological systems.[1] While it is a crucial tool in research, particularly in studies of mutagenesis and DNA repair, its proper disposal is essential to prevent environmental contamination and ensure laboratory safety.
Immediate Safety and Handling Precautions
Although this compound, in the small quantities typically used in laboratory settings, is not classified as a hazardous chemical under OSHA's Hazard Communication Standard (29 CFR 1910.1200) or European Directive 1999/45/EC, standard laboratory safety practices should always be observed.[2][3] One manufacturer, Jena Bioscience, states that this product does not require a Material Safety Data Sheet (MSDS) as it contains a quantity not exceeding 1% of components classified as dangerous and not greater than 0.1% of components classified as carcinogenic.[2]
Despite its non-hazardous classification in typical research concentrations, it is prudent to handle this compound with care. The following personal protective equipment (PPE) is recommended:
-
Protective Gloves: Wear nitrile or latex gloves to prevent skin contact.
-
Suitable Laboratory Clothing: A lab coat should be worn to protect clothing.
-
Goggles: Safety glasses or goggles are advised to protect the eyes from potential splashes.[2]
In case of accidental contact, wash the affected area thoroughly with water. If the substance comes into contact with eyes, rinse cautiously with water for several minutes.
Step-by-Step Disposal Protocol
The disposal of this compound and its solutions should be carried out in accordance with local, state, and federal environmental regulations.[3] The following protocol provides a general guideline; however, researchers must consult their institution's specific waste management policies.
-
Waste Collection:
-
Collect all waste containing this compound, including unused solutions, contaminated pipette tips, and microfuge tubes, in a designated and clearly labeled waste container.
-
The container should be made of a material compatible with aqueous solutions.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Segregate solid waste (e.g., contaminated lab plastics) from liquid waste.
-
-
Labeling:
-
Clearly label the waste container with "this compound waste" and include the concentration and date. Accurate labeling is crucial for proper disposal by waste management personnel.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure area, such as a satellite accumulation area for chemical waste, until it is collected by your institution's EHS department.
-
This compound is typically stored at -20°C to maintain its stability; however, waste may be stored at room temperature for short periods before collection, unless otherwise specified by your institution.[4][5][6][7]
-
-
Final Disposal:
-
The final disposal of the collected waste will be handled by your institution's EHS-approved waste management vendor. They will ensure that the waste is disposed of in a manner that is compliant with all environmental regulations.
-
Quantitative Data Summary
The following table summarizes key quantitative information for this compound, which can be useful for handling and waste documentation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₅O₁₄P₃ (free acid) | [4] |
| Molecular Weight | 523.18 g/mol (free acid) | [4] |
| Typical Concentration | 10 mM - 11 mM in water | [4][6][7] |
| pH of Solution | 7.5 ±0.5 | [4][6][7] |
| Purity (HPLC) | ≥ 95% | [4][6][7] |
| Storage Temperature | -20°C | [4][5][6][7] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
By following these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
References
- 1. 8-Oxo-2'-deoxyguanosine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. neb.com [neb.com]
- 4. This compound, 8-Oxo Guanosines - Jena Bioscience [jenabioscience.com]
- 5. mybiosource.com [mybiosource.com]
- 6. 8-Oxo-dGMP, 8-Oxo Guanosines - Jena Bioscience [jenabioscience.com]
- 7. 8-Oxo-GTP, 8-Oxo Guanosines - Jena Bioscience [jenabioscience.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 8-Oxo-dGTP
Essential safety protocols and logistical plans for the handling and disposal of 8-Oxo-dGTP are critical for ensuring laboratory safety and research integrity. As a known mutagenic nucleotide, resulting from oxidative damage to DNA, this compound requires meticulous handling to minimize exposure risks for researchers, scientists, and drug development professionals. This guide provides detailed procedural information, personal protective equipment (PPE) recommendations, and disposal plans to foster a secure research environment.
Personal Protective Equipment: Your First Line of Defense
While a formal Safety Data Sheet (SDS) may not always be provided for this compound due to its typical sale in small quantities, its mutagenic nature necessitates the consistent use of appropriate PPE. The following table summarizes the essential protective gear for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, minimum thickness of 5-8 mils (0.005-0.008 inches) | Provides a robust barrier against incidental contact. Nitrile is recommended for its general chemical resistance. For prolonged handling or higher concentrations, consider thicker gloves or double-gloving. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes of this compound solutions. |
| Lab Coat | Standard, long-sleeved laboratory coat | Prevents contamination of personal clothing and skin. |
It is imperative to inspect gloves for any signs of degradation or punctures before use. In the event of direct contact with this compound solution, gloves should be removed immediately and disposed of as hazardous waste, followed by thorough hand washing.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is paramount to minimizing the risk of exposure and contamination when working with this compound. The following diagram outlines the key procedural steps.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Due to its mutagenic properties, all waste contaminated with this compound must be treated as hazardous chemical waste. There are currently no established in-laboratory chemical degradation protocols suitable for routine disposal of this compound. Therefore, reliance on a licensed hazardous waste management service is essential.
Key Disposal Steps:
-
Segregation: All solid and liquid waste containing this compound must be collected separately from general laboratory waste. This includes pipette tips, microcentrifuge tubes, gloves, and any contaminated paper towels.
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and "Mutagenic." The label should also include the full chemical name: "8-Oxo-2'-deoxyguanosine-5'-triphosphate."
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic until it is collected.
-
Collection: Arrange for regular collection of the hazardous waste by a licensed and certified disposal company. The primary method of disposal for this type of waste is typically incineration.
By adhering to these stringent safety and disposal protocols, research institutions can effectively mitigate the risks associated with the handling of this compound, thereby protecting personnel and maintaining a safe and compliant laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
